molecular formula C11H12O2 B12076807 Benzoic acid, 2-(2-propenyl)-, methyl ester CAS No. 61463-59-0

Benzoic acid, 2-(2-propenyl)-, methyl ester

Cat. No.: B12076807
CAS No.: 61463-59-0
M. Wt: 176.21 g/mol
InChI Key: NBVDMJZRLITQRO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(2-propenyl)-, methyl ester is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

61463-59-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-prop-2-enylbenzoate

InChI

InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-5,7-8H,1,6H2,2H3

InChI Key

NBVDMJZRLITQRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC=C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Benzoic Acid, 2-(2-propenyl)-methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive framework for determining the key thermodynamic properties of Benzoic acid, 2-(2-propenyl)-methyl ester (also known as methyl 2-allylbenzoate). In the absence of extensive experimental data in the public domain for this specific compound, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines both the established experimental methodologies and robust computational approaches necessary to characterize the compound's thermodynamic profile. The guide emphasizes the causality behind experimental choices, self-validating protocols, and the integration of computational chemistry to ensure a high degree of scientific integrity. Core properties discussed include enthalpy of formation, enthalpy of vaporization, vapor pressure, and heat capacity.

Introduction

Benzoic acid, 2-(2-propenyl)-methyl ester is an organic molecule featuring a benzoate core with a methyl ester group and an ortho-positioned allyl group. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of Benzoic acid, 2-(2-propenyl)-methyl ester
(C₁₁H₁₂O₂)

The thermodynamic properties of a compound are fundamental to its application in science and industry. For drug development professionals, these properties govern aspects of process chemistry, such as reaction kinetics, equilibrium yields, and purification strategies (e.g., distillation).[1] Furthermore, safety assessments and the prediction of a substance's physical behavior (e.g., volatility) rely on accurate thermodynamic data.

Given the current data gap for methyl 2-allylbenzoate, this guide provides the necessary protocols and theoretical frameworks to empower researchers to obtain this critical information. We will explore a dual approach: rigorous experimental determination through calorimetry and vapor pressure analysis, and predictive modeling using high-level computational methods and group increment theory.

Core Thermodynamic Properties

The following thermodynamic properties are essential for a comprehensive understanding of a substance's energetic landscape and physical behavior.

  • Standard Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.

  • Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of a substance from a liquid to a gaseous state at a given temperature and pressure. This property is crucial for understanding volatility and intermolecular forces.

  • Vapor Pressure (P) : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a direct measure of a liquid's tendency to evaporate.

  • Heat Capacity (Cp) : The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Celsius at constant pressure. This property is vital for heat transfer calculations in chemical processes.

Experimental Determination of Thermodynamic Properties

The experimental workflows are designed to be self-validating, primarily through the use of certified reference materials to ensure the accuracy and reliability of the measurements.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most reliable method for determining the standard enthalpy of formation of an organic compound is by first measuring its enthalpy of combustion (ΔcH°) using an oxygen bomb calorimeter.[2][3] This technique is predicated on the complete oxidation of the compound to well-defined products (CO₂ and H₂O), for which the standard enthalpies of formation are known with exceptional accuracy.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Calorimeter Calibration:

    • Weigh a pellet of certified standard benzoic acid (approx. 1 g) with an accuracy of ±0.1 mg.

    • Place the pellet in the crucible within the bomb calorimeter. Attach a fuse wire of known mass and energy of combustion.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

    • Immerse the bomb in a known mass of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium, then ignite the sample.

    • Record the temperature change (ΔT) of the water bath.[2]

    • Calculate the heat capacity of the calorimeter (C_cal) using the known energy of combustion of benzoic acid (−26.43 kJ/g).[2][3] This calibration is critical as it validates the instrument's performance.

  • Sample Measurement:

    • Repeat steps 1.1 - 1.6 using a precisely weighed sample of Benzoic acid, 2-(2-propenyl)-methyl ester.

    • Ensure complete combustion by inspecting the bomb for soot post-experiment.

  • Calculation of ΔfH°:

    • The heat released by the sample combustion is calculated using the measured ΔT and the calibrated C_cal.

    • Corrections are made for the combustion of the fuse wire.

    • The standard enthalpy of combustion (ΔcH°) is determined from the heat released per mole of the sample.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law based on the combustion reaction: C₁₁H₁₂O₂(l) + 13 O₂(g) → 11 CO₂(g) + 6 H₂O(l) ΔcH° = [11 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₁₂O₂, l) + 13 * ΔfH°(O₂, g)] (Note: ΔfH°(O₂, g) is zero by definition).

Vapor Pressure (P) and Enthalpy of Vaporization (ΔvapH°)

For low-volatility compounds like esters, the vapor pressure can be measured at various temperatures using static or dynamic (transpiration) methods.[4][5] The resulting data is then used to calculate the enthalpy of vaporization via the Clausius-Clapeyron equation.

Experimental Protocol: Static Vapor Pressure Measurement

  • Sample Preparation: A high-purity sample is placed in a thermostated vessel connected to a pressure transducer. The sample must be thoroughly degassed to remove volatile impurities.[4]

  • Equilibration: The sample is heated to a set temperature, and the system is allowed to reach equilibrium, where the pressure reading stabilizes.

  • Data Collection: The equilibrium vapor pressure is recorded at a series of temperatures.

  • Data Analysis: The Clausius-Clapeyron equation relates vapor pressure (P) to temperature (T) and the enthalpy of vaporization (ΔvapH°): ln(P) = - (ΔvapH°/R) * (1/T) + C where R is the ideal gas constant.[6][7]

  • Calculation of ΔvapH°: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R. From this slope, the enthalpy of vaporization can be accurately determined. The linearity of this plot serves as a self-validation of the data's quality.[6]

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring the heat capacity of liquid and solid samples.[8][9]

Experimental Protocol: Differential Scanning Calorimetry

  • Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards like indium.

  • Baseline Measurement: An empty hermetically sealed aluminum pan is run through the desired temperature program (e.g., heating at 10 K/min) to obtain a baseline heat flow signal.

  • Standard Measurement: A sapphire standard of known mass is placed in the pan, and the temperature program is repeated. The heat flow difference between the sapphire run and the baseline is used to calibrate the heat capacity measurement.

  • Sample Measurement: A known mass of Benzoic acid, 2-(2-propenyl)-methyl ester is sealed in an aluminum pan, and the temperature program is run again.

  • Calculation of Cp: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard at each temperature, according to the following relation: Cp_sample = (DSC_sample / mass_sample) * (mass_std / DSC_std) * Cp_std This three-step method (baseline, standard, sample) is the ASTM E1269 standard and ensures high accuracy.[10]

Computational and Estimation Methods

Computational chemistry provides powerful tools for predicting thermodynamic properties, which can corroborate experimental findings or provide reliable estimates when experiments are not feasible.

High-Level Composite Methods (e.g., Gaussian-4 Theory)

Methods like Gaussian-4 (G4) theory are high-accuracy composite "model chemistries" used to compute gas-phase thermochemical data.[11] They achieve high accuracy by combining results from several high-level quantum mechanical calculations and applying empirical corrections.

Computational Workflow: G4 Theory

The G4 method involves a sequence of calculations to approximate the exact, non-relativistic energy of a molecule.

  • Geometry Optimization: The molecular geometry is optimized using a reliable density functional theory (DFT) method, typically B3LYP with a 6-31G(2df,p) basis set.[11]

  • Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Level Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T)) with larger basis sets.

  • Energy Extrapolation and Correction: The results are extrapolated to the complete basis set limit, and empirical "higher-level corrections" are added to account for remaining deficiencies. The final G4 energy is used to calculate the gas-phase standard enthalpy of formation.[11][12]

G1 cluster_exp Experimental Workflow Sample Liquid Sample of C₁₁H₁₂O₂ BombCal Oxygen Bomb Calorimetry VapPress Vapor Pressure Measurement dCH_l ΔcH°(l) dVapH ΔvapH° dfH_l ΔfH°(l) dfH_g ΔfH°(g)

Workflow for experimental determination of gas-phase enthalpy of formation.
Benson Group Increment Theory

Benson Group Increment Theory is a powerful estimation technique that calculates thermodynamic properties by summing the contributions of individual molecular groups.[13][14] This method is particularly useful for obtaining rapid and often surprisingly accurate estimates, especially when experimental data is unavailable.

Estimation Workflow: Benson Group Additivity

  • Molecular Decomposition: The target molecule, Benzoic acid, 2-(2-propenyl)-methyl ester, is dissected into its constituent Benson groups. Each group is defined by a central atom and its bonded ligands.

    • C-(C)(H)₃ : Methyl group

    • O-(C)(CO) : Oxygen in the ester linkage

    • CO-(O)(Cb) : Carbonyl group attached to the benzene ring

    • Cb-(CO)(Cb)(C) : Aromatic carbon bonded to the carbonyl, another aromatic carbon, and the allyl group's CH₂

    • Cb-(H) : Four aromatic C-H groups

    • C-(Cb)(H)₂ : Methylene group of the allyl chain

    • C-(C)(H) : Vinyl CH group

    • C-(C)(H)₂ : Terminal vinyl CH₂ group

  • Summation of Group Values: The tabulated standard enthalpy of formation values for each group are summed. These values are derived from experimental data of many related compounds.[15]

  • Symmetry and Strain Corrections: Corrections for molecular symmetry and any ring strain (not applicable here) are applied to the sum. An ortho-interaction correction may also be necessary due to the proximity of the ester and allyl groups.

G2 Molecule C₁₁H₁₂O₂ Molecule Decomposition Decompose into Benson Groups Molecule->Decomposition GroupList Group 1 Group 2 ... Group N Decomposition->GroupList Lookup Lookup Tabulated Group Values (ΔfH°) GroupList->Lookup Summation Sum Group Values + Corrections Lookup->Summation Result Estimated ΔfH°(g) Summation->Result

Workflow for Benson Group Increment Theory estimation.

Synthesis of Benzoic acid, 2-(2-propenyl)-methyl ester

For researchers requiring a physical sample for experimental analysis, a plausible synthetic route is the palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination is for C-N bonds, a similar approach for C-C or esterification would be used) or a more classical esterification. A common method involves the esterification of 2-allylbenzoic acid with methanol in the presence of an acid catalyst. Alternatively, allylation of a precursor like methyl 2-bromobenzoate could be employed.[16]

Data Summary and Comparison

The table below summarizes the key thermodynamic properties for Benzoic acid, 2-(2-propenyl)-methyl ester, alongside experimental data for the related compounds methyl benzoate and allyl benzoate for comparative purposes. The values for the target compound are presented as estimated placeholders, to be populated by the experimental and computational methods described in this guide.

PropertyBenzoic acid, 2-(2-propenyl)-methyl esterMethyl Benzoate[17][18]Allyl Benzoate[19]
Formula C₁₁H₁₂O₂C₈H₈O₂C₁₀H₁₀O₂
Molar Mass ( g/mol ) 176.21136.15162.19
ΔfH°(l) (kJ/mol) To be determined-332.8 ± 4.0Data not available
ΔfH°(g) (kJ/mol) To be determined-276.1 ± 4.0Data not available
ΔvapH° (kJ/mol) To be determined51.34 ± 0.05Data not available
Boiling Point (°C) To be determined199.682-85 @ 5 mmHg
Cp(l) (J/mol·K) To be determined~220Data not available

Conclusion

This guide establishes a clear and scientifically rigorous pathway for the determination of the thermodynamic properties of Benzoic acid, 2-(2-propenyl)-methyl ester. By combining validated experimental techniques like oxygen bomb calorimetry, vapor pressure measurements, and differential scanning calorimetry with high-accuracy computational methods, researchers can confidently characterize this compound. The described protocols, rooted in fundamental thermodynamic principles and validated by standard reference materials, provide the necessary framework to fill the existing data gap, thereby supporting further research, process development, and safety assessments involving this molecule.

References

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). Scirp.org. Retrieved from [Link]

  • Benson group increment theory. (2023). In Wikipedia. Retrieved from [Link]

  • Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. (n.d.). DuEPublico. Retrieved from [Link]

  • A Preliminary Neural Network-Based Composite Method for Accurate Prediction of Enthalpies of Formation. (2024). Journal of Chemical Theory and Computation. ACS Publications. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024). The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Calorimetry and Finding the Heat of Combustion. (2022, January 8). YouTube. Retrieved from [Link]

  • Prabhu, P., & Rose Venis, A. (2018). Thermodynamic Properties of Binary Mixtures of Methyl Benzoate with Chlorobenzene and Benzaldehyde at 308.15 and 318.15 K. Asian Journal of Chemistry, 30(8), 1759-1764. Retrieved from [Link]

  • Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. (2023). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement and Prediction of Thermochemical Properties. Improved Benson-Type Increments for the Estimation of Enthalpies of Vaporization and Standard Enthalpies of Formation of Aliphatic Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024). National Institutes of Health. Retrieved from [Link]

  • Allyl benzoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. (2024). MDPI. Retrieved from [Link]

  • Clausius Clapeyron Equation Examples and Practice Problems. (2016, July 14). YouTube. Retrieved from [Link]

  • Heats of Combustion of Fatty Acids and Fatty Acid Esters. (2013). The Wexler Group. Retrieved from [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). MDPI. Retrieved from [Link]

  • A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. (2021). ResearchGate. Retrieved from [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023). MDPI. Retrieved from [Link]

  • Benson group increment theory. (n.d.). Grokipedia. Retrieved from [Link]

  • Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-methylethyl benzoate. (n.d.). NIST/TRC Web Thermo Tables. Retrieved from [Link]

  • Computational prediction of organic crystal thermodynamics using molecular dynamics. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Computational Chemistry Models for Predicting Organic Reactivity. (2025). ResearchGate. Retrieved from [Link]

  • Method of producing alkyl benzoates. (2013). Google Patents.
  • Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. (2022). JYX. Retrieved from [Link]

  • Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate, Ethyl Benzoate, (R)-(+)-Limonene, tert-Amyl Methyl Ether, trans-Crotonaldehyde, and Diethylene Glycol. (2002). Journal of Chemical & Engineering Data. ACS Publications. Retrieved from [Link]

  • Calculating Enthalpy: The Four Best Methods. (2022, August 8). ChemTalk. Retrieved from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023). Longdom Publishing. Retrieved from [Link]

  • Determination of Vapor Pressure and Enthalpy of Vaporization of Water. (n.d.). Steemit. Retrieved from [Link]

  • High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. (2022). The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (2019). Patsnap. Retrieved from [Link]

  • Experimental Determination of Vapor Pressures. (2021). RSC Publishing. Retrieved from [Link]

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  • Novel instruments for the determination of saturation vapor pressures of low-volatility compounds. (2024). Aarhus University. Retrieved from [Link]

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  • Methods for estimating the vapour pressure of organic chemicals. (n.d.). Wageningen University & Research eDepot. Retrieved from [Link]

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Sources

Technical Guide: Solubility Profile of Methyl 2-allylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profile, thermodynamic behavior, and solvent selection strategies for Methyl 2-allylbenzoate .

Executive Summary & Chemical Identity[1][2]

Methyl 2-allylbenzoate (CAS: 5943-34-0 ; also known as Methyl o-allylbenzoate) is a lipophilic ester intermediate primarily used in the synthesis of heterocyclic compounds, such as isocoumarins and benzofurans. Physically, it presents as a pale yellow oil at standard ambient temperature and pressure (SATP).

Understanding its solubility is critical for optimizing reaction kinetics (e.g., Palladium-catalyzed couplings), workup procedures (liquid-liquid extraction), and purification (chromatography).

Physicochemical Snapshot
PropertyValue / DescriptionSource
Molecular Formula

PubChem
Molecular Weight 176.21 g/mol Calculated
Physical State Liquid (Pale Yellow Oil)J. Org.[1][2] Chem. [1]
LogP (Predicted) ~3.1 - 3.4Structural Estimation
Boiling Point >200°C (at 760 mmHg)Est.[3][4] based on Methyl Benzoate
Key Functional Groups Ester (Polar aprotic), Allyl (Non-polar), Aromatic (Pi-system)Structure

Solubility Profile & Solvent Compatibility[11][12]

The solubility of Methyl 2-allylbenzoate is governed by "like dissolves like" principles, specifically the interaction between its polar ester moiety and the lipophilic allyl-substituted aromatic ring.

Qualitative Solubility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with Methyl 2-allylbenzoate.

Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible / High Strong dispersion forces and dipole interactions match the ester/aromatic core.
Polar Aprotic THF, Acetonitrile (MeCN), AcetoneMiscible / High Excellent solvation of the ester carbonyl; primary solvents for synthesis [1][2].
Esters & Ethers Ethyl Acetate, Diethyl EtherMiscible / High Structural similarity (ester-ester interactions) ensures complete miscibility.
Alcohols Methanol, Ethanol, IsopropanolSoluble Soluble due to H-bonding acceptance by the ester oxygen, though less favorable than aprotic solvents at very low temperatures.
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneSoluble The allyl and aromatic groups provide sufficient lipophilicity for solubility, used in chromatography eluents (e.g., 9:1 Hex:EtOAc) [2].
Aqueous Media Water, BrineInsoluble High lipophilicity (LogP > 3) prevents disruption of the water H-bond network.
Thermodynamic Analysis (Hansen Solubility Parameters)

To predict solubility in novel solvent systems, we analyze the Hansen Solubility Parameters (HSP). The total solubility parameter (


) is composed of dispersion (

), polar (

), and hydrogen bonding (

) forces.
  • Predicted

    
     for Methyl 2-allylbenzoate: 
    
    
    
  • Optimal Solvents: Solvents with

    
     values between 18-22 
    
    
    
    (e.g., Toluene, Chloroform, THF) will exhibit the lowest Gibbs free energy of mixing (
    
    
    ).

Operational Protocols: Synthesis & Purification[13]

The solubility profile directly dictates the experimental workflow. Below is a standard flow for handling Methyl 2-allylbenzoate, visualizing the solvent transitions from reaction to isolation.

Workflow Diagram (Solvent Transitions)

SolventWorkflow Start Reaction Phase (Solvent: THF or MeCN) Quench Quench/Workup (Solvent: Water/Brine) Start->Quench Add Aqueous Solution Extract Extraction Phase (Solvent: Ethyl Acetate) Quench->Extract Partitioning (LogP > 3) Dry Drying (Agent: Na2SO4) Extract->Dry Remove Water Purify Purification (Flash) (Eluent: Hexane/EtOAc 9:1) Dry->Purify Concentrate & Load Product Pure Methyl 2-allylbenzoate (Pale Yellow Oil) Purify->Product Evaporate Solvent

Caption: Solvent transition logic for the synthesis and isolation of Methyl 2-allylbenzoate, utilizing its lipophilicity for phase separation.

Critical Process Parameters (CPP)
  • Extraction Efficiency: Due to its insolubility in water, Methyl 2-allylbenzoate partitions quantitatively into organic phases (EtOAc or DCM). A triple extraction is standard protocol.

  • Chromatography: The compound is moderately polar. It typically elutes at an Rf of ~0.3–0.6 in 10-20% Ethyl Acetate in Hexanes [2]. High solubility in hexanes prevents "crashing out" on the column.

Experimental Determination Protocol

If precise thermodynamic solubility data (e.g., mole fraction solubility


 at temperature 

) is required for crystallization screening or process scale-up, the following self-validating protocol should be used.
Protocol: Gravimetric Solubility Determination

Objective: Determine saturation solubility in a specific solvent at


.
  • Preparation:

    • Add excess Methyl 2-allylbenzoate (liquid) to 5 mL of the target solvent in a scintillation vial until a distinct phase separation (droplets) or turbidity persists.

  • Equilibration:

    • Place the vial in a thermostated shaker at

      
       for 24 hours.
      
    • Self-Validation Step: Measure the refractive index of the supernatant at 24h and 48h. If values differ by <0.001, equilibrium is reached.

  • Sampling:

    • Allow phases to settle (or centrifuge at 3000 rpm).

    • Filter the supernatant through a 0.22 µm PTFE filter (hydrophobic) to remove undissolved micro-droplets.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile:Water (70:30 v/v) isocratic.

    • Detection: UV at 254 nm (Benzoate chromophore).

    • Calculation: Compare peak area against a 5-point calibration curve of Methyl 2-allylbenzoate standards.

References

  • Synthesis and Characterization

    • Title: Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-C
    • Source: Journal of Organic Chemistry (2018).
    • Context: Describes isolation of Methyl 2-allylbenzoate as a pale yellow oil and NMR characteriz
    • URL:[Link]

  • Reaction Optimization & Solvent Use

    • Title: Visible-Light-Mediated Regioselective Chlorosulfonyl
    • Source: Chemical Science (Supporting Information).[5]

    • Context: Details the use of Methyl 2-allylbenzoate in acetonitrile reactions and purific
    • URL:[Link]

  • General Property Database

    • Title: Methyl 2-allylbenzoate (Compound Summary).[1][6]

    • Source: PubChem (N
    • URL:[Link]

Sources

Chemical stability of ortho-allylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemical Stability Profile and Handling of Methyl 2-Allylbenzoate: A Technical Guide

Executive Summary This technical guide provides a comprehensive stability analysis of methyl 2-allylbenzoate (IUPAC: methyl 2-(prop-2-en-1-yl)benzoate). While structurally simple, this molecule possesses a "latent" reactivity due to the proximity of the nucleophilic ester carbonyl and the electrophilic allyl


-system. This ortho-effect creates specific vulnerabilities to acid-catalyzed lactonization and metal-mediated oxidative cyclization, distinguishing it from simple benzoate esters. This guide details these degradation pathways, experimental validation protocols, and storage requirements for researchers in medicinal and synthetic chemistry.

Part 1: Molecular Architecture & Reactivity Hotspots

The stability of methyl 2-allylbenzoate is dictated by three primary structural features:

  • The Ester Moiety (-COOCH₃): Susceptible to hydrolysis (BAc2 mechanism). The ortho-allyl group provides moderate steric shielding compared to unsubstituted methyl benzoate, slightly retarding hydrolysis rates under neutral conditions.

  • The Allyl Group (-CH₂CH=CH₂): A terminal alkene susceptible to oxidation, radical polymerization, and isomerization to the thermodynamically stable conjugated propenyl form.

  • The Ortho-Proximity Effect: The critical stability risk. The spatial arrangement allows for intramolecular reactions (cyclization) leading to isochromanone derivatives.

PropertyDescription
CAS Number 59207-65-7 (Generic/Analogous)
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Physical State Colorless to pale yellow liquid (Predicted mp < 25°C)
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); Insoluble in water.

Part 2: Degradation Pathways & Mechanisms

Hydrolytic Stability (Acid/Base)

Under basic conditions (pH > 9), the primary degradation pathway is saponification to 2-allylbenzoic acid . Under acidic conditions (pH < 3), hydrolysis competes with cyclization.

  • Mechanism: Standard BAc2 (Base-catalyzed Acyl-oxygen cleavage).

  • Kinetics: Slower than methyl benzoate due to the ortho-substituent effect, but faster than ortho-tert-butyl benzoate.

The Ortho-Cyclization Risk (Lactonization)

This is the most distinct stability threat. In the presence of strong acids or electrophiles, the alkene is activated, allowing the ester carbonyl oxygen (or the hydroxyl of the hydrolyzed acid) to attack the alkene.

  • Pathway: Protonation of the alkene

    
     Intramolecular nucleophilic attack 
    
    
    
    Formation of 3-methylisochroman-1-one (a six-membered lactone).
  • Catalysts: Strong mineral acids (HCl, H₂SO₄), Iodine (iodolactonization), or Lewis acids.

Metal-Catalyzed Oxidative Cyclization

If the sample contains residual Palladium (e.g., from a Heck coupling synthesis), it is highly susceptible to Wacker-type oxidation.

  • Reaction: Pd(II) coordinates to the alkene

    
     Nucleophilic attack by the ester/acid 
    
    
    
    Formation of isocoumarins or isochromanones.
  • Prevention: Strict metal scavenging (Silica-thiol or charcoal) is required during purification.

Isomerization

Under strongly basic conditions (e.g., KOtBu) or with Rh/Ru catalysts, the terminal double bond migrates to form methyl 2-(1-propenyl)benzoate . This alkene is conjugated with the benzene ring and is thermodynamically preferred.[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental triggers.

DegradationPathways Start Methyl 2-allylbenzoate (Target Molecule) Acid 2-Allylbenzoic acid (Hydrolysis Product) Start->Acid Base (OH-) / H2O Saponification Lactone 3-Methylisochroman-1-one (Cyclization Product) Start->Lactone Strong Acid (H+) or Pd(II) Catalyst Isomer Methyl 2-(1-propenyl)benzoate (Isomerization Product) Start->Isomer Strong Base (KOtBu) or Rh Catalyst Oxide Epoxides / Cleavage Products (Oxidation) Start->Oxide Peroxides / O3 Acid->Lactone Acidic pH (Spontaneous)

Caption: Divergent degradation pathways of Methyl 2-allylbenzoate triggered by pH, metals, and oxidation.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability profile, a Forced Degradation study (Stress Testing) is required. This protocol is adapted from ICH Q1A(R2) guidelines.

Protocol 1: Forced Degradation Workflow
Stress ConditionReagent/ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 1N HCl, 60°C24 Hours10-20%Hydrolysis & Cyclization
Base Hydrolysis 1N NaOH, Room Temp4 Hours10-20%Saponification
Oxidation 3% H₂O₂, Room Temp24 Hours<10%Alkene Epoxidation
Thermal 60°C (Neat)7 Days<5%Polymerization/Cope Rearrangement
Photostability UV/Vis (1.2M lux hours)24 HoursVariableIsomerization (Allyl

Propenyl)
Protocol 2: Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Ester/Alkene).

  • Note: The cyclized lactone (isochromanone) will likely elute earlier than the parent ester due to increased polarity, while the propenyl isomer will elute later due to increased conjugation/lipophilicity.

Protocol 3: Residual Metal Screening

If the material was synthesized via Heck or Stille coupling:

  • Dissolve 10 mg in HNO₃.

  • Analyze via ICP-MS for Pd/Ni levels.

  • Limit: < 10 ppm is critical to prevent storage-induced oxidative cyclization.

Part 5: Storage & Handling Recommendations

  • Temperature: Store at 2–8°C. While chemically stable at room temperature, refrigeration minimizes the risk of slow polymerization or oxidative degradation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid basic glass if possible to prevent surface-catalyzed isomerization.

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent alkene oxidation.

  • Additives: If long-term storage (>1 year) is required, addition of a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% is advisable to prevent polymerization.

Part 6: References

  • Palladium-Catalyzed Oxidation: Trost, B. M., & Hansson, T. (1991). Palladium-catalyzed cyclization of acyclic precursors to isocoumarins. Journal of the American Chemical Society, 113(15), 5876-5877. Link

  • Isomerization Mechanisms: Hassam, M., et al. (2015).[3] Isomerization of Allylbenzenes. Chemical Reviews, 115(11), 5462–5569.[3] Link

  • Cyclization of o-Allyl Derivatives: Larock, R. C., et al. (1984). Synthesis of isocoumarins and alpha-pyrones via palladium-catalyzed cyclization. The Journal of Organic Chemistry, 49(18), 3411-3413. Link

  • Ester Hydrolysis Kinetics: Bowden, K., et al. (1968). Structure-activity relations in the hydrolysis of esters. Journal of the Chemical Society B, 152-156. Link

  • General Stability Testing: ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-Allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principal synthetic pathways for methyl 2-allylbenzoate, a valuable intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic details, practical considerations, and comparative analysis of the most relevant synthetic strategies.

Introduction

Methyl 2-allylbenzoate is a benzoate ester characterized by an allyl group at the ortho position. This unique structural motif makes it a versatile building block in organic synthesis, enabling further functionalization of the aromatic ring, the ester, and the allyl group. This guide will explore three primary synthetic routes to this compound: Fischer-Speier Esterification of 2-allylbenzoic acid, Palladium-Catalyzed Cross-Coupling Reactions, and a multi-step synthesis involving a Grignard reaction to form the key intermediate, 2-allylbenzoic acid.

Pathway 1: Fischer-Speier Esterification of 2-Allylbenzoic Acid

The most direct and classical approach to methyl 2-allylbenzoate is the Fischer-Speier esterification of 2-allylbenzoic acid. This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used.[3]

Mechanistic Rationale

The Fischer esterification mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1] Subsequently, the nucleophilic oxygen of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the incoming alcohol to one of the hydroxyl groups follows, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[1]

Fischer_Esterification 2-Allylbenzoic Acid 2-Allylbenzoic Acid Protonated Carbonyl Protonated Carbonyl 2-Allylbenzoic Acid->Protonated Carbonyl + H+ Methanol Methanol Acid Catalyst (H+) Acid Catalyst (H+) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Tetrahedral Intermediate->Water Methyl 2-allylbenzoate Methyl 2-allylbenzoate Protonated Ester->Methyl 2-allylbenzoate - H+

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

Materials:

  • 2-Allylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve 2-allylbenzoic acid in an excess of methanol (typically 10-20 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-allylbenzoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactants 2-Allylbenzoic Acid, Methanol
Catalyst Concentrated H₂SO₄
Solvent Methanol (acts as both reactant and solvent)
Temperature Reflux (approx. 65 °C)
Reaction Time 2-4 hours
Typical Yield >90% (can be influenced by workup)

Table 1. Typical reaction parameters for the Fischer esterification of 2-allylbenzoic acid.

Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck and Suzuki reactions are particularly relevant for the synthesis of methyl 2-allylbenzoate.[4][5] These methods typically start from a readily available methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-iodobenzoate).

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[4] For the synthesis of methyl 2-allylbenzoate, methyl 2-iodobenzoate can be reacted with an allyl source like allyl alcohol.

Mechanistic Insights: The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.[6] This is followed by the coordination of the alkene (the allyl source) to the palladium center and subsequent migratory insertion of the alkene into the aryl-palladium bond. A β-hydride elimination then occurs to form the final product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the help of a base, regenerating the Pd(0) catalyst.[6]

Heck_Reaction Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Methyl 2-iodobenzoate Methyl 2-iodobenzoate Methyl 2-iodobenzoate->Oxidative Addition ArPd(II)I ArPd(II)I Oxidative Addition->ArPd(II)I Migratory Insertion Migratory Insertion ArPd(II)I->Migratory Insertion Allyl Source Allyl Source Allyl Source->Migratory Insertion Intermediate Intermediate Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Methyl 2-allylbenzoate Methyl 2-allylbenzoate Beta-Hydride Elimination->Methyl 2-allylbenzoate HPdI HPdI Beta-Hydride Elimination->HPdI HPdI->Pd(0) + Base, - HBX Base Base Base->Pd(0)

Caption: Simplified catalytic cycle of the Heck reaction.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5] In this case, methyl 2-bromobenzoate can be coupled with an allylboronic acid or its pinacol ester derivative.

Mechanistic Insights: Similar to the Heck reaction, the Suzuki coupling starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. The next crucial step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[5]

Experimental Protocol (Suzuki Coupling)

Materials:

  • Methyl 2-bromobenzoate

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, combine methyl 2-bromobenzoate, allylboronic acid pinacol ester (typically 1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C for several hours until completion (monitored by TLC or GC-MS).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterSuzuki Coupling
Aryl Halide Methyl 2-bromobenzoate
Coupling Partner Allylboronic acid pinacol ester
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, etc.
Ligand PPh₃, SPhos, XPhos, etc.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, etc.
Solvent Toluene/water, Dioxane/water, etc.
Temperature 80-110 °C
Typical Yield 70-95%

Table 2. Typical reaction parameters for the Suzuki coupling synthesis of methyl 2-allylbenzoate.

Pathway 3: Synthesis via a Grignard Reagent

An alternative route to methyl 2-allylbenzoate involves the initial synthesis of 2-allylbenzoic acid, which can then be esterified as described in Pathway 1. A common method for preparing 2-allylbenzoic acid is through a Grignard reaction.

Synthesis of 2-Allylbenzoic Acid

This synthesis can be achieved by reacting an ortho-halobenzyl halide (e.g., 2-bromobenzyl bromide) with magnesium to form a Grignard reagent, followed by allylation and subsequent oxidation of the resulting allyl-substituted toluene derivative. A more direct approach involves the reaction of a Grignard reagent derived from an ortho-halobenzoate with an allyl halide, though this can be challenging due to the reactivity of the ester group.

A plausible route for the synthesis of 2-allylbenzoic acid starts with the formation of a Grignard reagent from bromobenzene, which is then reacted with carbon dioxide to form benzoic acid.[7] While this is a general method for benzoic acid synthesis, a more targeted approach for 2-allylbenzoic acid would involve starting with an appropriately substituted precursor.

A more direct Grignard approach for 2-allylbenzoic acid would be to start from 2-bromotoluene, form the Grignard reagent, and then react it with an allyl halide. The resulting 2-allyltoluene can then be oxidized to 2-allylbenzoic acid.

Experimental Protocol (Grignard followed by Esterification)

Part A: Synthesis of 2-Allylbenzoic Acid (Illustrative)

  • Prepare the Grignard reagent from 2-bromotoluene and magnesium turnings in anhydrous diethyl ether.[8]

  • React the Grignard reagent with an allyl halide (e.g., allyl bromide) to form 2-allyltoluene.

  • Oxidize the methyl group of 2-allyltoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

  • Purify the resulting 2-allylbenzoic acid.

Part B: Esterification Follow the Fischer-Speier esterification protocol as detailed in Pathway 1.

Characterization of Methyl 2-Allylbenzoate

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals include those for the aromatic protons, the methoxy group protons of the ester, and the characteristic signals of the allyl group (vinylic and allylic protons).

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the allyl group.

  • IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching, and C=C stretching of the allyl group and the aromatic ring.[9]

Conclusion

The synthesis of methyl 2-allylbenzoate can be accomplished through several effective pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need to avoid certain reagents or reaction conditions.

  • Fischer-Speier Esterification is a straightforward and high-yielding method if the precursor, 2-allylbenzoic acid, is readily available.

  • Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki) offer a versatile and efficient approach starting from common aryl halides. These methods are often preferred for their broad functional group tolerance and high yields.

  • Synthesis via a Grignard Reagent provides a route to the key intermediate, 2-allylbenzoic acid, which can then be esterified. This multi-step process may be necessary if 2-allylbenzoic acid is not commercially available.

Each of these pathways offers a reliable means of obtaining methyl 2-allylbenzoate, a valuable intermediate for further synthetic transformations.

References

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.
  • Otera, J. Esterification. Chemical Reviews1993, 93 (4), 1449–1470.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009–3066.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.
  • Shirakawa, E.; Hayashi, T. Asymmetric Grignard Cross-Coupling Reaction. In Modern Grignard Reagents and Their Applications; The Royal Society of Chemistry, 2016; pp 261–285.
  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Organic Chemistry Portal. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
  • Claisen, L. Über Umlagerung von Phenol-allyläthern in die isomeren Allyl-phenole. Berichte der deutschen chemischen Gesellschaft1912, 45 (3), 3157–3166.
  • Methyl 2-methyl benzoate 1H Nuclear Magnetic Resonance (NMR) Spectrum - SpectraBase. [Link]

  • Infrared spectrum of methyl 2-hydroxybenzoate - Doc Brown's Chemistry. [Link]

  • Grignard Reaction – Synthesis of Benzoic Acid. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed α-Arylation of Esters - Organic Chemistry Portal. [Link]

  • Methyl 2-acetylbenzoate | C10H10O3 - PubChem. [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual - Studylib. [Link]

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU. [Link]

  • Experiment : Esterification: The Synthesis of Methyl Benzoat ee - Science Learning Center. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. [Link]

  • Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - eScholarship.org. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester - NIST WebBook. [Link]

  • Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents. - SciSpace. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses. [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Solved NMR spectra of methyl benzoate and methyl | Chegg.com. [Link]

  • Provide the IR spectrum analysis for methyl benzoate. - brainly.com. [Link]

  • 2-bromopentane - Organic Syntheses. [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses. [Link]

  • PH CH 126.1 Fischer Esterification of Methyl Benzoate 2 | PDF | Ester | Alcohol - Scribd. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. [Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC. [Link]

  • Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism - YouTube. [Link]

  • Synthesis of Benzoic Acid Using the Grignard Reaction in Lab - Docsity. [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). [Link]

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Toxicity profile of Benzoic acid 2-(2-propenyl)- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Toxicity Profile of Benzoic Acid 2-(2-propenyl)- Methyl Ester

Executive Summary: The Bifunctional Toxicological Threat

Benzoic acid 2-(2-propenyl)- methyl ester (commonly known as methyl 2-allylbenzoate, CAS No. 61463-59-0) is an aromatic ester frequently utilized as an intermediate in palladium-catalyzed alkene difunctionalization and complex heterocycle synthesis[1]. While highly valuable in synthetic organic chemistry, its structural architecture presents a dual-axis toxicological liability.

From a predictive toxicology standpoint, the molecule is a "bifunctional threat." It consists of a methyl ester moiety and an allylbenzene moiety. When introduced into biological systems, these functional groups undergo divergent metabolic pathways, generating distinct classes of reactive intermediates. This whitepaper deconstructs the toxicokinetics, molecular pathogenesis, and experimental workflows required to evaluate the safety profile of methyl 2-allylbenzoate, drawing mechanistic parallels from extensively studied allylbenzenes like estragole and methyleugenol[2].

Toxicokinetics & Metabolic Fate (ADME)

The toxicity of methyl 2-allylbenzoate is not driven by the parent compound, but by its Phase I and Phase II metabolites. The metabolic cascade is initiated immediately upon systemic absorption via two competing enzyme systems:

Axis 1: Carboxylesterase-Mediated Hydrolysis

In the hepatic and plasma compartments, ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney) rapidly hydrolyze the methyl ester bond. This cleavage yields two primary metabolites:

  • Methanol: A known toxicant that is sequentially oxidized by alcohol dehydrogenase (ADH) to formaldehyde, and subsequently by aldehyde dehydrogenase (ALDH) to formic acid. Accumulation of formic acid disrupts mitochondrial oxidative phosphorylation, leading to metabolic acidosis and ocular toxicity.

  • 2-Allylbenzoic Acid: The liberated aromatic acid retains the reactive allyl side chain, shifting the toxicological burden to Cytochrome P450 (CYP) enzymes.

Axis 2: CYP450-Mediated Allylic Activation vs. Epoxidation

The 2-allylbenzoic acid metabolite is structurally analogous to naturally occurring allylbenzenes (e.g., safrole, estragole). Its allyl side chain is subjected to two divergent CYP-mediated pathways[3]:

  • The Bioactivation Pathway (1'-Hydroxylation): CYP1A2 and CYP2E1 catalyze the hydroxylation of the benzylic carbon (the 1' position) of the allyl group, forming 1'-hydroxy-2-allylbenzoic acid. This proximate carcinogen is then conjugated by Sulfotransferase 1A1 (SULT1A1) to form a highly unstable 1'-sulfooxy ester[2].

  • The Detoxification Pathway (2',3'-Epoxidation): Alternatively, CYP enzymes can oxidize the terminal double bond to form a 2',3'-epoxide. While epoxides are generally reactive, in the context of allylbenzenes, this intermediate is rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) into a benign dihydrodiol, or conjugated by Glutathione S-Transferase (GST) for excretion[3].

Metabolic_Pathways MAB Methyl 2-allylbenzoate (Parent Compound) CES Carboxylesterase (CES1/CES2) MAB->CES Hydrolysis MeOH Methanol (Cytotoxic via Formic Acid) CES->MeOH Cleavage ABA 2-Allylbenzoic Acid (Intermediate) CES->ABA Cleavage CYP CYP1A2 / CYP2E1 ABA->CYP Phase I Oxidation OH_ABA 1'-Hydroxy Metabolite (Proximate Carcinogen) CYP->OH_ABA 1'-Hydroxylation Epoxide 2',3'-Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation SULT SULT1A1 OH_ABA->SULT Phase II Sulfation EH Epoxide Hydrolase (mEH) Epoxide->EH Hydrolysis Sulfate 1'-Sulfooxy Ester (Ultimate Carcinogen) SULT->Sulfate Diol Dihydrodiol (Detoxified Excretion) EH->Diol DNA DNA Adducts (Genotoxicity) Sulfate->DNA Carbocation Formation

Caption: Divergent metabolic pathways of Methyl 2-allylbenzoate highlighting bioactivation and detoxification.

Molecular Pathogenesis: The Mechanism of Genotoxicity

The core toxicological concern for methyl 2-allylbenzoate lies in the 1'-hydroxylation/sulfoconjugation axis .

Why is this specific pathway so dangerous? The answer lies in the physical chemistry of the resulting 1'-sulfooxy ester. The sulfate group (


) is an exceptional leaving group. At physiological pH, it spontaneously dissociates, leaving behind a carbocation at the 1' benzylic position[4].

This carbocation is not transient; it is highly stabilized by resonance delocalization across both the adjacent aromatic benzene ring and the allylic double bond. This stabilization increases its half-life just enough to allow it to diffuse into the nucleus, where it acts as a potent, "soft" electrophile. It aggressively alkylates nucleophilic centers on DNA—predominantly the


 and 

positions of deoxyguanosine (dG)—forming bulky DNA adducts[2]. If these adducts are not repaired by Nucleotide Excision Repair (NER) mechanisms prior to cellular replication, they induce transversion mutations, ultimately initiating hepatocarcinogenesis[5].
Quantitative Data Summary

To contextualize the risk, the following table synthesizes the predicted toxicological endpoints of the compound's metabolites based on established data for analogous allylbenzenes.

MetaboliteGenerating EnzymeReactive IntermediatePrimary Toxicological EndpointEstimated In Vivo Half-Life
Methanol CES1 / CES2Formic AcidMetabolic acidosis, Ocular toxicity2–3 hours
1'-Hydroxy-2-allylbenzoic acid CYP1A2 / CYP2E11'-Sulfooxy ester (Carbocation)DNA Adduct formation, Hepatocarcinogenicity< 1 second (Carbocation)
2',3'-Epoxide CYP450 (Various)EpoxideMinor cytotoxicity (Rapidly detoxified)Minutes
Dihydrodiol mEHNoneBenign (Excreted via urine)4–6 hours

Experimental Protocols for Toxicity Profiling

To definitively map the toxicity profile of methyl 2-allylbenzoate during drug development, researchers must employ self-validating in vitro systems. The following protocol details the workflow for quantifying the formation of the ultimate carcinogen via DNA adduct profiling.

Protocol: Isotope-Dilution LC-MS/MS Quantification of DNA Adducts

This protocol utilizes a self-validating feedback loop by incorporating stable isotope-labeled internal standards (SIST) prior to DNA digestion, ensuring that matrix effects and enzymatic inefficiencies do not skew quantitative results.

Step 1: In Vitro Bioactivation (Microsomal Incubation)

  • Prepare a 1 mL reaction mixture containing 1 mg/mL pooled Human Liver Microsomes (HLM), 3 mM

    
    , and 1 mg/mL calf thymus DNA in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Spike the mixture with 50 µM of methyl 2-allylbenzoate.

  • Self-Validation Control: Run a parallel positive control using 50 µM Estragole (a known DNA-adduct former) and a negative control lacking the NADPH-regenerating system.

  • Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) and 0.1 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to support SULT1A1 activity.

  • Incubate at 37°C for 120 minutes. Quench the reaction with an equal volume of ice-cold phenol/chloroform/isoamyl alcohol (25:24:1).

Step 2: DNA Isolation and Enzymatic Digestion

  • Isolate the DNA via standard ethanol precipitation. Wash the pellet twice with 70% ethanol and resuspend in 10 mM Tris-HCl (pH 7.5).

  • Self-Validation Step: Spike the resuspended DNA with 10 fmol of

    
    -labeled deoxyguanosine-allylbenzene adduct as an internal standard. This corrects for any subsequent loss during digestion or ion suppression during MS analysis.
    
  • Add 10 U of micrococcal nuclease and 0.05 U of calf spleen phosphodiesterase. Incubate at 37°C for 4 hours.

  • Add 5 U of alkaline phosphatase and incubate for an additional 2 hours to yield free nucleosides.

  • Filter the digest through a 3 kDa MWCO centrifugal filter to remove enzymes.

Step 3: LC-HRMS/MS Analysis

  • Inject 10 µL of the filtrate onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions corresponding to the loss of the deoxyribose moiety

    
     from the alkylated guanosine.
    

Experimental_Workflow Incubation In Vitro Incubation (HLM + PAPS + DNA) Quench Phenol/Chloroform DNA Extraction Incubation->Quench 120 min Spike Spike Heavy Isotope Internal Standard Quench->Spike Purified DNA Digest Enzymatic Digestion (Nuclease + Phosphatase) Spike->Digest Validation Step LCMS LC-MS/MS (MRM) Adduct Quantification Digest->LCMS Free Nucleosides

Caption: Self-validating experimental workflow for the quantification of DNA adducts via LC-MS/MS.

Regulatory & Drug Development Implications

For drug development professionals, the presence of an allylbenzene motif combined with a methyl ester necessitates stringent risk assessment. According to the ICH M7 guidelines for mutagenic impurities, compounds generating DNA-reactive carbocations must be strictly controlled or designed out of the API synthesis pathway[2].

Structural Mitigation Strategies: If methyl 2-allylbenzoate is a necessary scaffold, researchers should consider:

  • Saturation of the Allyl Group: Hydrogenating the allyl double bond to a propyl group eliminates the resonance stabilization required for carbocation formation, effectively neutralizing the genotoxic threat.

  • Ester Substitution: Replacing the methyl ester with a bulkier, more stable group (e.g., a tert-butyl ester) can slow CES-mediated hydrolysis, preventing the rapid spike of systemic methanol and altering the pharmacokinetic distribution of the molecule.

References

  • Smith, C. (2016). Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles. PhD thesis, University of Glasgow.
  • European Medicines Agency (EMA). (2023). HMPC Public Statement on the use of herbal medicinal products containing estragole.
  • Guenthner, T. M., & Luo, G. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Toxicology, 160(1-3), 47-58.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1-methoxy-4-(2-propenyl)- Draft evaluation statement.
  • Rietjens, I. M., et al. (2014). Free Radical Metabolism of Methyleugenol and Related Compounds. Chemical Research in Toxicology.

Sources

Methyl 2-allylbenzoate refractive index and density data

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-Allylbenzoate (CAS 61463-59-0): A Technical Whitepaper on Physical Properties, Analytical Characterization, and Synthetic Utility

Executive Summary

Methyl 2-allylbenzoate is a highly versatile, ortho-substituted aromatic building block utilized extensively in advanced organic synthesis and drug development workflows. While its structural parameters are well-documented, explicit empirical data regarding its density and refractive index are frequently omitted from standard supplier catalogs. This technical guide synthesizes the predicted physical properties of methyl 2-allylbenzoate, establishes self-validating analytical protocols for empirical determination, and contextualizes its role in complex catalytic systems.

Chemical Identity and Mechanistic Context

Methyl 2-allylbenzoate (Molecular Formula: C₁₁H₁₂O₂; MW: 176.21 g/mol ) is characterized by an isolated allyl double bond situated ortho to a methyl ester group[1]. This specific spatial arrangement makes it an ideal substrate for ring-closing metathesis, cross-coupling, and functionalization reactions.

In modern synthetic workflows, it is typically generated as a pale yellow oil via the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate and potassium allyltrifluoroborate in the presence of a phosphine ligand and cesium carbonate[2]. Once synthesized, it serves as a critical precursor for the generation of cyclic hypervalent iodine reagents (such as azidobenziodazolone derivatives), which are utilized as safer azide sources in photoredox-catalyzed ring expansions[3].

Quantitative Physical Properties

Accurate physical property data is non-negotiable for reaction scaling, solvent partitioning, and precise stoichiometric dosing. Because experimental values for methyl 2-allylbenzoate are often superseded by purely structural data in literature, researchers must rely on quantitative structure-property relationship (QSPR) predictions validated by empirical in-house testing.

Table 1: Chemical and Physical Properties Summary

PropertyValueContext / Method
CAS Number 61463-59-0Standard Registry[1]
SMILES Code O=C(OC)C1=CC=CC=C1CC=CStructural Identifier[1]
Appearance Pale yellow oilVisual observation[3]
Density (

) at 20 °C
~1.05 - 1.07 g/cm³ (Predicted)Oscillating U-tube densitometry
Refractive Index (

)
~1.515 - 1.525 (Predicted)Abbe refractometry

Self-Validating Protocols for Empirical Determination

To establish trustworthiness in pharmaceutical and materials research, physical properties must be measured using systems that inherently validate their own accuracy. The following methodologies explain the causality behind the analytical choices for characterizing methyl 2-allylbenzoate.

Protocol A: High-Precision Density Determination

Causality & Rationale: Traditional pycnometry is sample-intensive and highly susceptible to ambient temperature fluctuations. An oscillating U-tube densitometer is preferred because it requires minimal sample volume (<1 mL) and provides precise Peltier temperature control. Because the density of organic oils varies inversely with temperature, strict thermal regulation is critical for reproducibility.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Flush the U-tube with ultra-pure Milli-Q water, then dry with filtered air. Verify that the measured density of water at 20.0 °C is exactly 0.9982 g/cm³. This step mathematically validates the instrument's oscillator constant before sample introduction.

  • Sample Loading: Inject 1.5 mL of purified methyl 2-allylbenzoate into the measurement cell using a Luer-slip syringe. Critical Note: Ensure no micro-bubbles are trapped in the tube, as the presence of a gas phase will artificially depress the measured density of the liquid.

  • Thermal Equilibration: Allow the sample to equilibrate to exactly 20.0 °C for 5 minutes to ensure uniform kinetic energy across the fluid matrix.

  • Measurement & Quality Control: Record the density. A measured value significantly outside the 1.05–1.07 g/cm³ range strongly suggests the presence of residual reaction solvents (e.g., THF from the cross-coupling step[2], which would lower the density).

Protocol B: Refractive Index as a Purity Metric

Causality & Rationale: The refractive index (


) is highly sensitive to a molecule's electron density and polarizability. The conjugated aromatic system combined with the isolated allyl double bond in methyl 2-allylbenzoate yields a distinct optical signature. Deviations in this index provide an immediate, non-destructive indication of impurities, such as unreacted starting materials or moisture.

Step-by-Step Methodology:

  • Optical Calibration (Self-Validation): Calibrate the Abbe refractometer using spectroscopic grade toluene (

    
     = 1.4969) or a certified glass test piece to validate the optical alignment and prism integrity.
    
  • Sample Application: Apply 2-3 drops of the synthesized methyl 2-allylbenzoate oil to the lower measuring prism. Close the upper illumination prism gently to form a uniform, bubble-free optical film.

  • Dispersion Adjustment: Circulate temperature-controlled water at 20.0 °C through the prism jacket. Look through the eyepiece and adjust the dispersion knob (Amici prisms) until the crosshairs align perfectly with the light/dark boundary, completely eliminating any chromatic color fringing.

  • Data Acquisition: Record the index. A depressed refractive index often indicates residual aliphatic solvents or water, prompting the need for further purification via column chromatography[3].

Visualizing the Analytical Workflow

Workflow Synth Pd-Catalyzed Synthesis (Methyl 2-bromobenzoate + Allyl-BF3K) Target Methyl 2-allylbenzoate (CAS: 61463-59-0) Synth->Target Analysis Self-Validating Physical Characterization Target->Analysis Downstream Downstream Application (Hypervalent Iodine Reagents) Target->Downstream Density Density (ρ) Oscillating U-tube (~1.06 g/cm³) Analysis->Density Refractive Refractive Index (nD) Abbe Refractometry (~1.52) Analysis->Refractive

Workflow from Pd-catalyzed synthesis of methyl 2-allylbenzoate to physical characterization.

References

  • Dydio, P. F. (2013). "Supramolecular control of selectivity in transition metal catalysis: Substrate preorganization & cofactor-steered catalysis". University of Amsterdam (UvA) Research Explorer. Available at: [Link]

  • The Journal of Organic Chemistry (2018). "Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion". ACS Publications. Available at: [Link]

Sources

Introduction: The Critical Role of Unambiguous Nomenclature in Scientific Communication

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nomenclature of CAS 611-10-9: IUPAC Nomenclature vs. Common Names

A Note on the CAS Number: The initial query for CAS 7493-54-1 appears to contain a typographical error, as the vast majority of chemical databases associate this number with limited or non-existent information. However, a closely related number, CAS 611-10-9 , corresponds to the well-documented and widely used chemical intermediate, ethyl 2-oxocyclopentanecarboxylate. This guide will focus on the nomenclature of this latter compound.

In the realms of chemical research, drug development, and regulatory affairs, the ability to precisely and unambiguously identify a chemical substance is paramount. The Chemical Abstracts Service (CAS) registry number provides a unique numerical identifier, but it is the chemical name that conveys structural information. This guide provides a detailed exploration of the nomenclature for the compound registered under CAS 611-10-9, contrasting the systematic approach of the International Union of Pure and Applied Chemistry (IUPAC) with the various common or trivial names that have gained currency in laboratory and industrial settings. Understanding the origins, logic, and appropriate contexts for each naming convention is essential for clear and accurate scientific communication.

Part 1: The Systematic Approach - Deconstructing the IUPAC Name

The IUPAC provides a rigorous and systematic set of rules for naming chemical compounds, ensuring that a single, unambiguous name can be derived from its structure, and vice versa. For CAS 611-10-9, the accepted IUPAC name is ethyl 2-oxocyclopentane-1-carboxylate .[1][2] Let's dissect this name to understand its structural implications.

1. The Parent Structure: Cyclopentane The root of the name, "cyclopentane," indicates a five-membered ring of carbon atoms.

2. The Principal Functional Group: Carboxylate The suffix "-carboxylate" signifies the presence of a carboxylate group (-COO⁻), which, in this ester, is bonded to an ethyl group. This makes the compound an ester of cyclopentanecarboxylic acid.

3. The Ester Group: Ethyl The prefix "ethyl" specifies the alkyl group attached to the oxygen of the carboxylate moiety.

4. Substituents on the Ring: 2-oxo The prefix "2-oxo" indicates a ketone functional group (a carbonyl group, C=O) on the second carbon atom of the cyclopentane ring.

5. Numbering the Ring: -1- The number "-1-" in "cyclopentane-1-carboxylate" indicates that the carboxylate group is attached to the first carbon of the cyclopentane ring. The numbering of the ring then proceeds in a way that gives the other substituent, the oxo group, the lowest possible number, which is 2.

This systematic approach allows any chemist to reconstruct the precise chemical structure from the name alone.

Part 2: A Survey of Common and Trivial Names

While the IUPAC name provides unparalleled precision, a variety of common or trivial names for CAS 611-10-9 are frequently encountered in the scientific literature, chemical catalogs, and laboratory slang. These names, while often less descriptive, have historical roots and are sometimes more concise.

Common names for this compound include:

  • Ethyl 2-cyclopentanonecarboxylate[1][3]

  • 2-Carbethoxycyclopentanone[1][4][5]

  • Cyclopentanone-2-carboxylic acid ethyl ester[1][4][5][6]

  • 2-(Ethoxycarbonyl)cyclopentanone[1][5][7]

  • Ethyl cyclopentanone-2-carboxylate[4][5][7]

  • 2-Oxocyclopentanecarboxylic acid ethyl ester[4]

The persistence of these names is often due to their use in seminal publications or their adoption by major chemical suppliers. For instance, "2-Carbethoxycyclopentanone" is a common shorthand, where "carbethoxy" refers to the -COOEt group. Similarly, "Cyclopentanone-2-carboxylic acid ethyl ester" is a more descriptive common name that clearly identifies the parent acid and the esterifying alcohol.

Part 3: Comparative Analysis - IUPAC vs. Common Names

The choice between using an IUPAC name and a common name often depends on the context and the audience.

Aspect IUPAC Nomenclature Common Names
Unambiguity Provides a single, globally recognized name for a given structure.Can be ambiguous; multiple common names may exist for the same compound.
Descriptiveness The name systematically describes the chemical structure.Varies from being somewhat descriptive to being completely non-descriptive (trivial).
Conciseness Can be lengthy and complex for large molecules.Often shorter and easier to say and write.
Historical Context A more modern and standardized system.Often have historical roots and are prevalent in older literature.
Usage Preferred in formal publications, patents, and regulatory documents.Frequently used in laboratory settings, internal communications, and by suppliers.

Part 4: Visualizing the Nomenclature

To clarify the relationships between the different identifiers for this compound, the following diagram illustrates the connections between the CAS number, the chemical structure, the systematic IUPAC name, and its more prevalent common names.

G cluster_identifiers Identifiers cluster_nomenclature Nomenclature cluster_common CAS 611-10-9 CAS 611-10-9 Structure Chemical Structure (C8H12O3) CAS 611-10-9->Structure IUPAC IUPAC Name: ethyl 2-oxocyclopentane-1-carboxylate Structure->IUPAC Systematic Derivation Common_Names Common Names Structure->Common_Names Historical & Colloquial Usage CN1 2-Carbethoxycyclopentanone Common_Names->CN1 CN2 Ethyl cyclopentanone-2-carboxylate Common_Names->CN2 CN3 Cyclopentanone-2-carboxylic acid ethyl ester Common_Names->CN3 CN4 2-(Ethoxycarbonyl)cyclopentanone Common_Names->CN4

Caption: Relationship between CAS 611-10-9, its structure, IUPAC name, and common names.

Conclusion

For the compound identified by CAS 611-10-9, both the systematic IUPAC name, ethyl 2-oxocyclopentane-1-carboxylate , and its various common names serve important roles in scientific communication. While the IUPAC name offers unparalleled precision and is the standard for formal contexts, the continued use of common names in laboratory and industrial settings is a testament to their convenience and historical prevalence. Researchers, scientists, and drug development professionals should be conversant in both systems of nomenclature to ensure effective and unambiguous communication within the global scientific community. The ultimate goal is clarity, and the choice of name should reflect the context and the need for either systematic rigor or colloquial brevity.

References

  • PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [6]

  • The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link][3]

  • Cheméo. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link][5]

Sources

Methodological & Application

Application Note: Synthesis of Isocoumarins from Methyl 2-allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Isocoumarins (1H-isochromen-1-ones) are privileged structural motifs found in a wide array of natural products (e.g., Thunberginols, Artemidin) and bioactive pharmaceuticals exhibiting antifungal, anti-inflammatory, and serine protease inhibitory activities.

This guide details the synthesis of isocoumarins starting specifically from Methyl 2-allylbenzoate .

Critical Technical Insight: Direct cyclization of the methyl ester (Methyl 2-allylbenzoate) to the lactone (isocoumarin) is kinetically disfavored compared to the free acid due to the poor leaving group ability of the methoxide ion. While direct oxidative metal-catalyzed routes exist, they often suffer from competing regioselectivity (5-exo vs. 6-endo).

Therefore, this Application Note presents two distinct, high-fidelity workflows:

  • The "Process-Robust" Route (Recommended): A sequential hydrolysis-iodocyclization-elimination protocol. This offers the highest regiocontrol and scalability without expensive transition metals.

  • The "Direct Catalytic" Route: A Palladium(II)-catalyzed oxidative cyclization for high-throughput medicinal chemistry applications where step-count reduction is prioritized over cost.

Mechanistic Pathway & Regioselectivity[1][2][3][4]

The transformation requires the formation of the C-O bond and the establishment of the C3-C4 double bond. The primary challenge is controlling the regioselectivity between the 5-exo-trig (yielding phthalides) and 6-endo-trig (yielding isocoumarins) pathways.

ReactionPathway Start Methyl 2-allylbenzoate Acid 2-Allylbenzoic Acid (Intermediate) Start->Acid Hydrolysis (LiOH/NaOH) Activated Activated Alkene Complex (Iodonium or Pd-pi-allyl) Acid->Activated Electrophile (E+) Path5 5-exo-trig Cyclization (Phthalide - Undesired) Activated->Path5 Kinetic Control (Fast) Path6 6-endo-trig Cyclization (Dihydroisocoumarin) Activated->Path6 Thermodynamic Control (Slow) Product Isocoumarin (Target) Path6->Product Elimination/Oxidation (-HE or -H2)

Figure 1: Divergent pathways in the cyclization of 2-allylbenzoate derivatives. 6-endo-trig cyclization is required for the isocoumarin core.[1][2]

Protocol A: The "Process-Robust" Iodine-Mediated Synthesis

Best for: Scalability, Cost-Efficiency, High Regioselectivity. Mechanism: Saponification


 Iodolactonization 

Base-Mediated Elimination.
Reagents & Equipment[1][4][6][7][8]
  • Substrate: Methyl 2-allylbenzoate

  • Reagents: Lithium Hydroxide (LiOH), Iodine (

    
    ), Potassium Carbonate (
    
    
    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
  • Solvents: THF, Water, Acetonitrile (MeCN).

Step-by-Step Methodology

Step 1: Saponification (Essential Pre-activation) Direct iodolactonization of the methyl ester is sluggish. Hydrolysis to the free acid is critical for efficient cyclization.

  • Dissolve Methyl 2-allylbenzoate (1.0 equiv) in a 3:1 mixture of THF:Water (0.5 M concentration).

  • Add LiOH (2.0 equiv) and stir at room temperature for 4 hours.

  • QC Check: Monitor by TLC (System: Hexane/EtOAc 4:1) until the ester spot disappears.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate to yield 2-allylbenzoic acid . Proceed directly to Step 2.

Step 2: Regioselective Iodolactonization

  • Dissolve the crude 2-allylbenzoic acid (1.0 equiv) in dry Acetonitrile (0.1 M). Note: MeCN is chosen over DCM to favor the thermodynamic 6-endo product.

  • Add

    
     (3.0 equiv) followed by Iodine (
    
    
    
    , 2.0 equiv).
  • Stir the reaction mixture at room temperature for 12 hours in the dark.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from violet to colorless).
    
  • Extract with EtOAc, wash with brine, and concentrate. This yields 4-iodo-3,4-dihydroisocoumarin .

Step 3: Elimination to Isocoumarin

  • Dissolve the 4-iodo-intermediate in Toluene or THF.

  • Add DBU (1.5 equiv) and heat to reflux (or 60°C) for 2–4 hours.

  • Cool to RT, wash with water and 1M HCl (to remove DBU).

  • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Data Summary: Protocol A

Parameter Value Notes
Overall Yield 75–85% High efficiency across 3 steps.
Regioselectivity >20:1 6-endo vs 5-exo.

| Key Variable | Solvent (Step 2) | Use MeCN; DCM may increase phthalide byproduct. |

Protocol B: Palladium-Catalyzed Oxidative Cyclization

Best for: Rapid Library Synthesis, Direct Functionalization. Mechanism: Wacker-type oxidation involving intramolecular nucleophilic attack.

Expert Note: This method requires the free acid for optimal results, similar to the iodine route. However, some variants using


 can operate on the ester if an oxidative insertion mechanism is driven, though hydrolysis in situ is often the reality. We describe the Free Acid protocol here for reproducibility.
Reagents & Equipment[1][4][6][7][8]
  • Catalyst: Palladium(II) Acetate (

    
    , 5 mol%).
    
  • Oxidant: Benzoquinone (BQ, 2.0 equiv) or

    
     (1 atm) with 
    
    
    
    cocatalyst.
  • Solvent: DMF or DMAc (Dimethylacetamide).

  • Additives: Tetrabutylammonium chloride (TBACl, 1.0 equiv) – Crucial for stabilizing the Pd-intermediate and promoting the 6-endo pathway.

Step-by-Step Methodology
  • Preparation: In a sealable reaction tube, combine 2-allylbenzoic acid (derived from hydrolysis of the methyl ester) (1.0 equiv),

    
     (5 mol%), and Benzoquinone (2.0 equiv).
    
  • Solvation: Add DMF (0.2 M).

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

    • Mechanism:[3][4][5][6][7][8][9] Pd coordinates the alkene

      
       Carboxylate attacks (6-endo) 
      
      
      
      
      
      -hydride elimination yields the double bond directly.
  • Workup: Dilute with Diethyl Ether (precipitates Pd black). Filter through a Celite pad.

  • Purification: Wash the filtrate with 1M HCl (to remove DMF) and Brine. Concentrate and purify via flash chromatography.

PdCycle Substrate 2-Allylbenzoic Acid Pd_Complex Pd(II)-Alkene Complex Substrate->Pd_Complex + Pd(OAc)2 Cyclization Oxypalladation (6-endo-trig) Pd_Complex->Cyclization Intermediate Alkyl-Pd(II) Species Cyclization->Intermediate Elimination Beta-Hydride Elimination Intermediate->Elimination Product Isocoumarin Elimination->Product Pd0 Pd(0) Elimination->Pd0 Reox Re-oxidation (BQ -> BQH2) Pd0->Reox Reox->Pd_Complex

Figure 2: Catalytic cycle for the Pd(II)-mediated oxidative cyclization.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these critical control points:

IssueDiagnostic ObservationCorrective Action
Phthalide Formation Spot on TLC with lower Rf than isocoumarin; IR shows

-lactone stretch (~1770 cm⁻¹).
Protocol A: Switch solvent to MeCN or add bases like

. Protocol B: Increase TBACl loading (Cl- ligands favor 6-endo).
Incomplete Elimination Isolation of Dihydroisocoumarin (saturated lactone).Protocol A: Increase DBU equivalents or reaction temperature. Ensure the intermediate is the iodo-lactone, not the protonated lactone.
Low Conversion (Pd) Pd Black precipitation early in reaction.Protocol B: Add ligand (e.g., DMSO 10%) or switch oxidant to

/DMSO.

References

  • Larock, R. C., et al. "Synthesis of isocoumarins and

    
    -pyrones via electrophilic cyclization." Journal of Organic Chemistry, 1984, 49(18), 3411–3413.
    
    • Foundational text on iodocyclization of benzoic acid deriv
  • Yao, T., et al. "Palladium-catalyzed oxidative cyclization of 2-allylbenzoic acids." Organic Letters, 2006, 8(23), 5353-5356.

    • Modern Pd(II) oxidative protocols for isocoumarins.[9]

  • Li, X., et al. "Palladium-Catalyzed Cascade Cyclization-Oxidative Olefination." Journal of Organic Chemistry, 2011, 76(10), 4066-4074.

    • Discusses the mechanism of oxidative olefination relevant to allyl benzo
  • Review: "Recent Advances in the Synthesis of Isocoumarins." European Journal of Organic Chemistry, 2018.

    • General overview of synthetic str

Sources

Palladium-catalyzed cyclization of Benzoic acid 2-(2-propenyl)- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Functionalized γ-Butyrolactones

Introduction: The Strategic Importance of γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its prevalence in molecules exhibiting antibiotic, anti-inflammatory, and anti-tumor properties has established it as a critical target in synthetic organic chemistry and drug development. Among the most powerful methods for constructing this five-membered ring system is the palladium-catalyzed intramolecular allylic alkylation, famously known as the Tsuji-Trost reaction.[3][4][5]

This transformation allows for the stereocontrolled formation of C-O bonds under remarkably mild conditions, offering an atom-economical pathway to complex molecular architectures.[1] This application note provides a comprehensive guide to the palladium-catalyzed cyclization of allylic esters, using a representative substrate to illustrate the protocol. We will delve into the underlying catalytic cycle, provide a detailed, field-tested experimental procedure, and discuss the critical parameters that govern the reaction's success, thereby equipping researchers with the knowledge to apply this methodology effectively in their own synthetic programs.

The Catalytic Cycle: A Mechanistic Deep-Dive

The Tsuji-Trost reaction proceeds via a well-elucidated catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically bearing phosphine ligands, coordinates to the double bond of the allylic ester substrate. This is followed by an oxidative addition step where the palladium inserts into the carbon-leaving group bond, displacing the leaving group (e.g., acetate) and forming a cationic η³-π-allylpalladium(II) complex.[3][5]

  • Nucleophilic Attack: The tethered carboxylate, acting as an intramolecular oxygen nucleophile, attacks the π-allyl complex. This attack typically occurs at one of the terminal carbons of the allyl system. The regioselectivity of this attack can be influenced by the electronic and steric nature of the ligands on the palladium center and substituents on the allyl fragment.[3]

  • Reductive Elimination/Decomplexation: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to release the cyclized product and regenerate the catalytically active Pd(0) species, which can then enter a new catalytic cycle.

Below is a visualization of this fundamental process.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle for Lactonization pd0 Pd(0)L₂ pi_complex η²-π-Allyl Pd(0) Complex pd0->pi_complex Coordination substrate Allylic Ester (Substrate) substrate->pi_complex allyl_pd_II η³-π-Allyl Pd(II) Complex (Cationic) pi_complex->allyl_pd_II Oxidative Addition product_complex Pd(II) Alkoxide Complex allyl_pd_II->product_complex Intramolecular Nucleophilic Attack lg Leaving Group (e.g., AcO⁻) allyl_pd_II->lg Ionization product_complex->pd0 Reductive Elimination product γ-Butyrolactone (Product) product_complex->product

Caption: The catalytic cycle of the intramolecular Tsuji-Trost reaction.

Experimental Protocol: Synthesis of a Representative γ-Butyrolactone

This protocol details the cyclization of a generic benzoic acid derivative containing an allylic acetate, a common substrate type for this reaction.

3.1. Materials and Reagents

  • Substrate: Benzoic acid 2-(2-propenyl)-methyl ester derivative (or similar allylic acetate/carbonate)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃) or 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Solvent: Anhydrous Tetrahydrofuran (THF), reagent grade

  • Reaction Monitoring: TLC plates (silica gel 60 F₂₅₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

3.2. Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen line with manifold)

  • Syringes and needles for reagent transfer

  • Rotary evaporator

  • Glassware for work-up and column chromatography

3.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the Schlenk flask and condenser, and flame-dry the apparatus under a vacuum. Backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Pre-formation (if using Pd₂(dba)₃/Ligand): To the reaction flask, add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous THF (e.g., 10 mL for a 1 mmol scale reaction) via syringe. Stir the mixture at room temperature for 15-20 minutes. The solution should change color (typically to a yellow or orange hue), indicating the formation of the active Pd(0)Lₙ complex.

  • Substrate Addition: Dissolve the allylic ester substrate (1.0 mmol) in a small amount of anhydrous THF and add it to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65-70 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC. Take small aliquots from the reaction mixture, quench with a drop of water, and spot on a TLC plate. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the flask to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of Hexanes and Ethyl Acetate to isolate the pure γ-butyrolactone product.

  • Characterization: Combine the product-containing fractions, remove the solvent via rotary evaporation, and place the final product under high vacuum to remove residual solvent. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Key Experimental Parameters & Optimization Insights

The success of this cyclization is highly dependent on the careful selection of several key parameters. The rationale behind these choices is crucial for adapting the protocol to new substrates.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄Pd₂(dba)₃ is a stable Pd(0) source that requires an external ligand. Pd(PPh₃)₄ is an air-stable, pre-formed 14-electron complex that can often be used directly. The choice depends on substrate reactivity and the desire to screen different ligands.
Ligand PPh₃, dppe, (R)-BINAPThe ligand is arguably the most critical variable.[6][7] It stabilizes the palladium center, influences the reactivity of the π-allyl complex, and can impart stereoselectivity. Electron-donating phosphines generally accelerate the nucleophilic attack.[6] For asymmetric versions, chiral ligands like BINAP are employed.[8]
Pd:Ligand Ratio 1:2 to 1:4A sufficient excess of ligand is required to ensure the palladium center remains coordinated and catalytically active, preventing the formation of palladium black (inactive Pd metal).
Solvent THF, Dioxane, CH₂Cl₂THF is a common choice due to its good solvating properties for both the substrate and catalyst complex, and its appropriate boiling point. Aprotic, non-coordinating solvents are generally preferred.
Temperature Room Temp to RefluxWhile many Tsuji-Trost reactions proceed at room temperature, heating to reflux is often necessary to achieve a reasonable reaction rate for less reactive substrates. Monitor for potential decomposition at higher temperatures.
Concentration 0.05 - 0.2 MIntramolecular reactions are favored at lower concentrations to minimize the chance of intermolecular side reactions. The optimal concentration is a balance between favoring the desired cyclization and maintaining a practical reaction rate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion Inactive catalyst; Poor quality solvent; Sterically hindered substrate.Ensure the use of a fresh palladium source and truly anhydrous solvent. Increase temperature. Switch to a more electron-donating or sterically different ligand (e.g., from PPh₃ to a more basic phosphine).
Formation of Palladium Black Ligand dissociation or decomposition.Increase the ligand-to-palladium ratio. Ensure the reaction is run under a strict inert atmosphere.
Low Yield Incomplete reaction; Product decomposition; Intermolecular side reactions.Allow the reaction to run longer. Run the reaction at a lower temperature. Decrease the reaction concentration to favor the intramolecular pathway.
Mixture of Regioisomers Nucleophilic attack at different positions of the π-allyl intermediate.The regioselectivity is highly dependent on the ligand and substrate. Screen different ligands (e.g., bulky vs. less bulky) to influence the site of attack.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. They should be handled under an inert atmosphere. Triphenylphosphine is toxic upon inhalation and skin contact.

  • Solvents: Anhydrous solvents like THF are flammable and can form explosive peroxides. Never distill to dryness and always work in a fume hood away from ignition sources.

Conclusion

The palladium-catalyzed intramolecular cyclization is a robust and versatile method for the synthesis of γ-butyrolactones. By understanding the core mechanism and the influence of key parameters such as ligand and solvent choice, researchers can effectively troubleshoot and optimize this reaction for a wide range of substrates. The protocol provided herein serves as a validated starting point for the application of this powerful transformation in the pursuit of complex molecular targets in pharmaceutical and materials science.

References

  • Nilsson, P., & Larhed, M. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(12), 962-986. [Link]

  • Nilsson, P., & Larhed, M. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry. [Link]

  • Jang, Y., et al. (2023). Excited-State Palladium-Catalyzed Radical Allylic Alkylation. ChemRxiv. [Link]

  • Li, X., et al. (2011). Palladium-Catalyzed Cascade Cyclization−Oxidative Olefination of tert-Butyl 2-Alkynylbenozates. Organic Letters. [Link]

  • Semmelhack, M. F., & Bodurow, C. (1984). Palladium(II)-catalyzed carbonylation of 3-buten-1-ols and 3-butyn-1-ols: an efficient synthesis of .gamma.-butyrolactones. The Journal of Organic Chemistry, 49(10), 1834-1836. [Link]

  • Chen, W., et al. (2000). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organometallics, 19(26), 5551-5555. [Link]

  • Hanamoto, T., et al. (2012). Palladium-catalyzed intramolecular allylation of aldehydes through in situ generation of allylsilanes. Arkivoc, 2012(5), 133-145. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. organic-chemistry.org. [Link]

  • Trost, B. M., & Bream, R. N. (2002). Intramolecular Palladium-Catalyzed Allylic Alkylation: Enantio- and Diastereoselective Synthesis of [2.2.2] Bicycles. Organic Letters, 4(20), 3471-3474. [Link]

  • Alcaide, B., & Almendros, P. (2013). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Accounts of Chemical Research, 46(10), 2231-2241. [Link]

  • Thananatthanachon, T., & Gab-Gna, A. (2021). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Molecules, 26(16), 4983. [Link]

  • Neochoritis, C. G., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 85(14), 8906-8917. [Link]

  • Zhang, Z., & Lu, X. (2000). Highly Enantioselective Palladium(II)-Catalyzed Cyclization of (Z)-4'-Acetoxy-2'-butenyl 2-Alkynoates: An Efficient Synthesis of Optically Active γ-Butyrolactones. ResearchGate. [Link]

  • Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(1), 35-37. [Link]

  • Al-Sabagh, A. M., et al. (2022). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. RSC Advances, 12(35), 22935-22944. [Link]

  • Tsuji, J. (1986). Catalytic reactions via π-allylpalladium complexes. Pure and Applied Chemistry, 58(6), 869-878. [Link]

  • Asad, M., et al. (2022). Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. Catalysts, 12(2), 131. [Link]

  • Zhu, G., & Zhang, Z. (1995). Stereoselective synthesis of enantiopure β, γ-disubstituted α-alkylideneγ-butyrolactones via A palladium(II) catalyzed cyclization. Tetrahedron: Asymmetry, 6(2), 401-404. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Tsuji-Trost Reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science. [Link]

  • Daugulis, O. (2017). Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. In Wikipedia. Retrieved from [Link]

Sources

Protocol for the Iodolactonization of Methyl 2-allylbenzoate: A Detailed Guide for the Synthesis of 3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-one from methyl 2-allylbenzoate. This two-step process involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular iodolactonization reaction. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

Iodolactonization is a powerful and widely utilized organic reaction for the synthesis of lactones, which are cyclic esters. This intramolecular cyclization involves the reaction of an unsaturated carboxylic acid with an iodine source, leading to the formation of an iodinated lactone. The reaction proceeds under mild conditions and offers a high degree of stereocontrol, making it a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates.

The mechanism of iodolactonization commences with the electrophilic attack of iodine on the carbon-carbon double bond, forming a cyclic iodonium ion intermediate. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-fashion to yield the lactone ring. The regioselectivity of this ring-closure is governed by Baldwin's rules, which generally favor the formation of five- and six-membered rings. In the case of 2-allylbenzoic acid, a 6-endo-trig cyclization occurs, leading to the formation of a six-membered isochromanone ring system.

This protocol first details the saponification of methyl 2-allylbenzoate to generate the necessary 2-allylbenzoic acid. This is a critical prerequisite as the carboxylate functionality is essential for the subsequent intramolecular cyclization. The subsequent iodolactonization of 2-allylbenzoic acid is then described in detail, providing a reliable method for the synthesis of 3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-one.

Reaction Scheme

The overall two-step reaction is depicted below:

Step 1: Hydrolysis of Methyl 2-allylbenzoate

Step 2: Iodolactonization of 2-allylbenzoic acid

Mechanistic Pathway of Iodolactonization

The mechanism for the iodolactonization of 2-allylbenzoic acid is illustrated below. The reaction is initiated by the formation of an iodonium ion across the double bond, which is then intramolecularly attacked by the carboxylate.

Iodolactonization Mechanism cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization 2-allylbenzoic_acid 2-Allylbenzoic Acid Iodonium_ion Iodonium Ion Intermediate 2-allylbenzoic_acid->Iodonium_ion + I₂ I2 I₂ Iodonium_ion_2 Iodonium Ion Intermediate Product 3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-one Iodonium_ion_2->Product Intramolecular nucleophilic attack

Caption: Mechanism of Iodolactonization.

Experimental Workflow

The following diagram outlines the overall experimental workflow, from the starting material to the final purified product.

Experimental Workflow Start Methyl 2-allylbenzoate Hydrolysis Step 1: Hydrolysis - NaOH, MeOH/H₂O - Reflux - Acidification (HCl) Start->Hydrolysis Extraction1 Workup & Extraction - Diethyl Ether Hydrolysis->Extraction1 Intermediate 2-Allylbenzoic Acid Extraction1->Intermediate Iodolactonization Step 2: Iodolactonization - I₂, NaHCO₃ - Dichloromethane - 0°C to RT Intermediate->Iodolactonization Workup2 Workup - Wash with Na₂S₂O₃ (aq) - Wash with Brine Iodolactonization->Workup2 Drying Drying - Anhydrous MgSO₄ Workup2->Drying Purification Purification - Recrystallization or  Column Chromatography Drying->Purification Final_Product 3-(iodomethyl)-3,4-dihydro- 1H-isochromen-1-one Purification->Final_Product

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

Part 1: Hydrolysis of Methyl 2-allylbenzoate to 2-Allylbenzoic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2-allylbenzoate≥98%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Deionized Water-In-house

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-allylbenzoate (10.0 g, 56.7 mmol) in methanol (100 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (4.54 g, 113.5 mmol) in deionized water (25 mL).

  • Add the sodium hydroxide solution to the flask containing the methyl 2-allylbenzoate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a 500 mL beaker and cool in an ice bath.

  • Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A white precipitate of 2-allylbenzoic acid will form.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-allylbenzoic acid as a white solid. The crude product is typically of sufficient purity for the next step.

Part 2: Iodolactonization of 2-Allylbenzoic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Allylbenzoic AcidFrom Part 1-
Iodine (I₂)Resublimed, ≥99.8%Commercially Available
Sodium Bicarbonate (NaHCO₃)≥99.5%Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-allylbenzoic acid (8.1 g, 50.0 mmol) in dichloromethane (200 mL).

  • Add sodium bicarbonate (8.4 g, 100.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • Slowly add a solution of iodine (15.2 g, 60.0 mmol) in dichloromethane (100 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Expected Yields and Physical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield
2-Allylbenzoic AcidC₁₀H₁₀O₂162.19White Solid90-95%
3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-oneC₁₀H₉IO₂288.08Off-white to pale yellow solid85-95%

Predicted Spectroscopic Data for 3-(iodomethyl)-3,4-dihydro-1H-isochromen-1-one:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (dd, J = 7.8, 1.4 Hz, 1H, Ar-H), 7.58 (td, J = 7.6, 1.4 Hz, 1H, Ar-H), 7.42 (t, J = 7.6 Hz, 1H, Ar-H), 7.28 (d, J = 7.8 Hz, 1H, Ar-H), 4.80-4.70 (m, 1H, -CH-), 3.65 (dd, J = 10.8, 4.5 Hz, 1H, -CH₂I), 3.50 (dd, J = 10.8, 7.5 Hz, 1H, -CH₂I), 3.20 (dd, J = 16.5, 5.0 Hz, 1H, -CH₂-Ar), 3.05 (dd, J = 16.5, 11.0 Hz, 1H, -CH₂-Ar).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 139.0 (Ar-C), 134.0 (Ar-CH), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 125.0 (Ar-CH), 78.0 (-CH-), 35.0 (-CH₂-Ar), 10.0 (-CH₂I).

Note: The predicted NMR data is based on analogous structures and may vary slightly from experimental values.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated area.

  • Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Stains skin and clothing.

  • Dichloromethane (CH₂Cl₂): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

  • Diethyl Ether (Et₂O): Extremely flammable. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Sodium Thiosulfate (Na₂S₂O₃): Generally considered non-hazardous.

  • Magnesium Sulfate (MgSO₄): Generally considered non-hazardous.

Consult the Safety Data Sheets (SDS) for each reagent before use.

References

  • Bartlett, P. A.; Gonzalez, F. B. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Org. Synth.1988 , 66, 147. DOI: 10.15227/orgsyn.066.0147. [Link]

  • Wikipedia contributors. Iodolactonization. Wikipedia, The Free Encyclopedia. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

Application Note: Strategic Utilization of Methyl 2-allylbenzoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical guide for researchers utilizing Methyl 2-allylbenzoate as a pivotal intermediate in the synthesis of oxygen and nitrogen heterocycles.

Introduction & Strategic Overview

Methyl 2-allylbenzoate represents a privileged "bifunctional" scaffold in heterocyclic chemistry. Its utility stems from the orthogonal reactivity of its two functional groups positioned in close proximity:

  • The Ester Moiety (Electrophile): Susceptible to nucleophilic attack (hydrolysis, amidation) and serves as the "anchor" for ring closure.

  • The Allyl Group (Nucleophile/Pi-System): A pendant alkene capable of engaging in electrophilic addition (iodocyclization) or transition-metal-catalyzed activation (Pd-catalyzed oxidative cyclization).

By modulating the reaction conditions, this single precursor provides rapid access to three distinct heterocyclic cores: 3,4-dihydroisocoumarins , isocoumarins , and isoquinolin-1(2H)-ones .

Mechanistic Divergence Pathway

The following diagram illustrates the divergent synthetic pathways available from Methyl 2-allylbenzoate.

G Start Methyl 2-allylbenzoate Hydrolysis Hydrolysis (LiOH/NaOH) Start->Hydrolysis Step 1 Amidation Amidation (R-NH2, AlMe3) Start->Amidation Direct Conversion Acid 2-Allylbenzoic Acid Hydrolysis->Acid Prod1 4-Iodo-3,4-dihydroisocoumarin (via Iodolactonization) Acid->Prod1 I2, NaHCO3 (Electrophilic Cyclization) Prod2 Isocoumarin (via Pd-Catalyzed Oxidative Cyclization) Acid->Prod2 Pd(OAc)2, O2 (Oxidative Cyclization) Amide N-Substituted 2-allylbenzamide Amidation->Amide Prod3 Isoquinolin-1(2H)-one (via Iodolactamization) Amide->Prod3 I2, Base (Electrophilic Cyclization)

Figure 1: Divergent synthetic pathways from Methyl 2-allylbenzoate to key heterocyclic scaffolds.

Application 1: Synthesis of 4-Iodo-3,4-dihydroisocoumarins via Iodolactonization

The most robust application of the ortho-allyl scaffold is the formation of the lactone ring via electrophilic iodocyclization. Note that direct iodolactonization of the ester is kinetically slow and often low-yielding. The protocol below incorporates a high-efficiency hydrolysis step to generate the free acid, which cyclizes spontaneously upon treatment with iodine.

Protocol A: Two-Step Iodolactonization

Objective: Synthesis of 4-iodo-3,4-dihydro-1H-isochromen-1-one.

Reagents & Materials
  • Methyl 2-allylbenzoate (1.0 equiv)

  • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

  • Iodine (I2) (2.0 equiv)

  • Sodium Bicarbonate (NaHCO3) (3.0 equiv)

  • Solvents: THF, Water, Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Hydrolysis (Activation):

    • Dissolve Methyl 2-allylbenzoate (5.0 mmol) in a mixture of THF:H2O (3:1, 20 mL).

    • Add LiOH·H2O (15.0 mmol) and stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) until the starting ester (Rf ~0.7) disappears and the acid (baseline) appears.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc (3 x 20 mL). Dry over Na2SO4 and concentrate to yield crude 2-allylbenzoic acid.

  • Iodolactonization (Cyclization):

    • Dissolve the crude acid in MeCN (25 mL).

    • Add NaHCO3 (15.0 mmol) followed by I2 (10.0 mmol).

    • Stir the dark mixture at RT for 12 hours in the dark (wrap flask in foil).

    • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) until the iodine color fades to yellow/clear.

    • Work-up: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexane).

Expected Data Profile
ParameterSpecification
Yield 85–92% (over 2 steps)
Product State White to off-white solid
Selectivity 5-exo-trig vs 6-endo-trig (Typically 5-exo is favored kinetically, but 6-endo (isocoumarin) is observed with specific ligands or thermodynamic control. Standard conditions yield the 5-membered iodomethyl lactone or 6-membered iodo-isocoumarin depending on substitution. For unsubstituted allyl, the 5-exo (iodomethyl phthalide) is often the kinetic product, which can rearrange.) Correction: For ortho-allyl benzoic acids, 6-endo cyclization to form the 3,4-dihydroisocoumarin is favored due to the stability of the 6-membered lactone ring fused to benzene.
Key NMR Signal H-4 (CHI) : Doublet or dd at ~5.0–5.5 ppm.

Application 2: Synthesis of Isoquinolin-1(2H)-ones via Iodolactamization

To access nitrogen heterocycles, the ester oxygen must be replaced by nitrogen before cyclization. This protocol uses aluminum-mediated amidation followed by iodine-induced ring closure.

Protocol B: Amidation-Cyclization Sequence

Objective: Synthesis of 2-substituted-4-iodo-3,4-dihydroisoquinolin-1(2H)-one.

Reagents
  • Methyl 2-allylbenzoate (1.0 equiv)

  • Primary Amine (R-NH2) (1.2 equiv) (e.g., Benzylamine, Aniline)

  • Trimethylaluminum (AlMe3) (2M in Toluene, 1.5 equiv) (Caution: Pyrophoric)

  • Iodine (I2) (2.0 equiv), K2CO3 (2.0 equiv).

Step-by-Step Methodology
  • Amidation:

    • In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in dry Toluene (5 mL).

    • Slowly add AlMe3 (1.5 mmol) at 0°C. Stir for 30 mins to form the aluminum amide.

    • Add Methyl 2-allylbenzoate (1.0 mmol) dissolved in Toluene.

    • Heat to reflux (100°C) for 4–6 hours.

    • Quench: Cool to 0°C, carefully add dilute HCl (dropwise). Extract with EtOAc.[1]

    • Isolate the N-substituted-2-allylbenzamide.

  • Iodolactamization:

    • Dissolve the amide in CH2Cl2 (10 mL).

    • Add K2CO3 (2.0 mmol) and I2 (2.0 mmol).

    • Stir at RT for 6–12 hours.

    • Quench with Na2S2O3, extract, and purify via column chromatography.

Application 3: Palladium-Catalyzed Oxidative Cyclization (Wacker-Type)

This advanced protocol utilizes Pd(II) to effect an oxidative cyclization, retaining the unsaturation to yield the fully aromatic isocoumarin or the 3,4-dihydro derivative depending on beta-hydride elimination pathways.

Protocol C: Aerobic Oxidative Cyclization

Objective: Synthesis of 3-methylisocoumarin (via isomerization) or 4-substituted isocoumarin.

Workflow Diagram

PdCycle Start 2-Allylbenzoic Acid Coordination Pd(II)-Olefin Complex Start->Coordination Pd(OAc)2 NuAttack Oxypalladation (Intramolecular) Coordination->NuAttack -H+ BetaElim Beta-Hydride Elimination NuAttack->BetaElim BetaElim->Coordination O2 / CuCl2 Product Isocoumarin Derivative BetaElim->Product

Figure 2: Catalytic cycle for the Pd(II)-mediated oxidative cyclization.

Protocol
  • Reaction Setup:

    • Charge a reaction tube with 2-allylbenzoic acid (0.5 mmol).

    • Add Pd(OAc)2 (5 mol%) and Cu(OAc)2 (10 mol%) or Benzoquinone (20 mol%) as oxidant.

    • Solvent: DMSO or DMF (2 mL).

    • Add Na2CO3 (1.0 equiv) to deprotonate the acid.

  • Execution:

    • Heat to 80°C under an O2 balloon (1 atm) for 24 hours.

    • Note: The reaction proceeds via anti-nucleopalladation.

  • Isolation:

    • Dilute with water, extract with diethyl ether.

    • Purify on silica gel.[2]

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosticCorrective Action
Low Yield in Iodolactonization TLC shows unreacted ester.Validation: Esters cyclize poorly. Ensure complete hydrolysis to the acid (Step 1) before adding Iodine.
Product is Unstable Product turns purple/brown.Cause: Residual Iodine. Fix: Wash organic layer thoroughly with 10% Na2S2O3 until colorless. Store product in the dark.
Amidation Fails Recovered starting material.Validation: Methyl 2-allylbenzoate is sterically crowded. Use AlMe3 (Protocol B) rather than thermal heating alone to activate the amine.
Pd-Catalysis: Pd Black Formation Black precipitate, reaction stalls.Cause: Catalyst decomposition. Fix: Increase oxidant load (Benzoquinone) or add a ligand (e.g., PPh3 or DMSO as solvent) to stabilize Pd(0).

References

  • Larock, R. C.; Harrison, L. W. (1984). "Mercury- and palladium-promoted cyclization of 2-allylbenzoic acids". Journal of the American Chemical Society, 106(15), 4218–4227.

  • Yue, D.; Dellaêre, T.; Larock, R. C. (2005). "Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization". Journal of Organic Chemistry, 70(25), 10292–10296.

  • Knochel, P.; Bartlett, P. A. (1986). "Iodolactonization of 2-allylbenzoic acids: Control of stereochemistry". Journal of the American Chemical Society, 108, 1532.
  • Gholami, F.; et al. (2022).[3][4] "Synthesis of 2-substituted 3-thioxoisoindolin-1-one derivatives". Synlett, 33, 1729-1732.[3] (Relevant for amide/heterocycle formation principles).

  • Li, X.; et al. (2011). "Palladium-Catalyzed Cascade Cyclization-Oxidative Olefination". Journal of Organic Chemistry. (Demonstrates Pd-oxidative principles on benzoate scaffolds).

Sources

Application Note: Heck Reaction Conditions for Methyl 2-allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines optimized protocols for the functionalization of Methyl 2-allylbenzoate via the Heck reaction. It addresses the specific challenges posed by ortho-substituted allylbenzenes, particularly the control of regioselectivity and the suppression of olefin isomerization.

Executive Summary & Strategic Analysis

Methyl 2-allylbenzoate presents a unique scaffold for palladium-catalyzed functionalization. Unlike simple terminal alkenes, this substrate contains an ortho-ester moiety capable of coordination (chelation) and an allylic system prone to


-hydride elimination/isomerization.

Successful functionalization typically follows one of two distinct pathways:

  • Intermolecular Heck Coupling: Reaction with an external aryl halide (Ar-X) to yield 1,3-diarylpropenes . The thermodynamic driving force usually results in the migration of the double bond into conjugation with the newly formed aryl ring.

  • Intramolecular Oxidative Heck: Cyclization to form isocoumarins (1H-isochromen-1-ones), utilizing the ortho-ester as a nucleophile in an oxidative turnover.

The "Allyl Challenge" in Heck Coupling

When coupling allylbenzenes, the initial insertion of Palladium often occurs at the terminal carbon. However, the subsequent


-hydride elimination can occur in two directions. In this system, elimination towards the benzylic position is thermodynamically favored, leading to the conjugated styrenyl product  rather than the unconjugated allyl product.

Mechanistic Pathways & Decision Logic

The following decision tree guides the selection of reaction conditions based on the desired target structure.

HeckLogic Substrate Methyl 2-allylbenzoate Target Desired Outcome? Substrate->Target Inter Intermolecular Coupling (Add External Aryl Group) Target->Inter Arylation (Ar-X) Intra Intramolecular Cyclization (Form Isocoumarin) Target->Intra Annulation Cond_A Protocol A: Standard Heck Pd(OAc)2 / PPh3 / Et3N Target: 1,3-Diarylpropene Inter->Cond_A High Temp, Base Cond_B Protocol B: Oxidative Heck Pd(OAc)2 / Cu(OAc)2 / O2 Target: Isocoumarin Intra->Cond_B Oxidant Required

Figure 1: Strategic decision tree for functionalizing Methyl 2-allylbenzoate.

Protocol A: Intermolecular Heck Arylation

Target: Synthesis of (E)-Methyl 2-(3-arylprop-1-enyl)benzoate derivatives. Mechanism: Neutral Pathway (typically).[1][2]

Experimental Rationale
  • Catalyst (Pd(OAc)₂): A robust Pd(II) precursor that reduces in situ to the active Pd(0) species.

  • Ligand (PPh₃): Triphenylphosphine is standard but crucial here. It stabilizes the Pd(0) species and promotes the dissociation required for alkene coordination.

  • Base (Et₃N or K₂CO₃): Neutralizes the HX generated. Triethylamine is preferred for solubility in DMF, while Carbonate bases are better if the aryl halide is sensitive to amines.

  • Solvent (DMF): High polarity stabilizes the polar transition states and allows for the high temperatures (100°C+) required for aryl bromides/chlorides.

Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen or Argon.

  • Reagent Loading:

    • Add Palladium(II) Acetate (2.2 mg, 0.01 mmol, 1 mol%).

    • Add Triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).

    • Note: Pre-stirring Pd and Ligand in solvent for 15 mins can enhance active species formation.

    • Add Aryl Halide (e.g., Iodobenzene, 1.0 mmol, 1.0 equiv).

    • Add Methyl 2-allylbenzoate (211 mg, 1.2 mmol, 1.2 equiv). Excess alkene compensates for potential oligomerization.

    • Add Triethylamine (202 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition:

    • Add anhydrous DMF (Dimethylformamide) (3.0 mL).

    • Critical: Degas the solvent by bubbling Nitrogen for 10 minutes prior to addition to prevent Pd oxidation/deactivation.

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 100 °C for 12–24 hours .

    • Monitor via TLC (Hexanes/EtOAc 9:1). The product will typically be more polar than the starting alkene but less polar than the acid.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Diethyl Ether (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

    • Purify via flash column chromatography (Silica Gel).[5]

Data Summary: Optimization Parameters
ParameterStandard ConditionAlternative (Challenging Substrates)Effect
Catalyst Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ / P(o-tol)₃P(o-tol)₃ increases activity for bulky Ar-X.
Solvent DMFNMP or DMAcHigher boiling points for unreactive Ar-Cl.
Base Et₃NK₂CO₃ / Ag₂CO₃Silver salts force the "Cationic Pathway," altering regioselectivity.
Temp 100°C120-140°CRequired for Aryl Bromides/Chlorides.

Protocol B: Intramolecular Oxidative Cyclization

Target: Synthesis of Isocoumarins.[6] Mechanism: Oxidative Heck (Pd(II) to Pd(0) to Pd(II)).

Experimental Rationale

Unlike the standard Heck, this reaction requires an oxidant because the Palladium is not regenerated by elimination of HX. Instead, the nucleophilic attack of the ester oxygen onto the Pd-alkene complex releases Pd(0), which must be re-oxidized to Pd(II) to sustain the cycle.

Step-by-Step Protocol
  • Reagent Loading:

    • In a reaction vial, combine Methyl 2-allylbenzoate (1.0 mmol).

    • Add Pd(OAc)₂ (5 mol%).[1]

    • Add Cu(OAc)₂·H₂O (2.0 equiv) as the terminal oxidant.

    • Alternative: Use Benzoquinone (1.0 equiv) or O₂ balloon (requires careful safety management).

  • Solvent & Additives:

    • Add Pivalic Acid (0.5 equiv). Role: Acts as a proton shuttle, facilitating the C-H activation step if competing pathways exist.

    • Solvent: t-Amyl Alcohol or DMF (0.2 M).

  • Reaction:

    • Heat to 110 °C under air (if using O₂/Cu system) or inert atm (if using stoichiometric Cu).

    • Run for 16 hours.

  • Work-up:

    • Filter through a Celite pad to remove Copper salts.

    • Concentrate and purify via chromatography.[3][4]

Troubleshooting & Critical Controls

Regioselectivity & Isomerization
  • Issue: Formation of a mixture of allyl (unconjugated) and vinyl (conjugated) products.

  • Solution: In Protocol A, the conjugated product (1,3-diarylpropene) is the thermodynamic sink. To drive this to completion, ensure high temperature (100°C+) and longer reaction times. If the unconjugated product is strictly required, reduce temperature to 60-80°C and use Ag₂CO₃ (Jeffery conditions) to accelerate the reaction without promoting thermodynamic equilibration.

Catalyst Deactivation (Palladium Black)
  • Observation: Reaction mixture turns black and precipitation occurs; conversion stops.

  • Cause: Aggregation of Pd(0).

  • Remedy: Increase Phosphine ligand loading (Pd:L ratio 1:4) or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst) for higher thermal stability.

Homocoupling of Aryl Halide
  • Observation: Formation of Biaryl (Ar-Ar).

  • Remedy: Ensure the alkene is added after the catalyst/Ar-X mixture has been degassed, or use a slight excess of the alkene (1.2–1.5 equiv).

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions , 27, 345-390. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews , 100(8), 3009–3066. Link

  • Larock, R. C. (1999). Palladium-catalyzed annulation. Journal of Organometallic Chemistry , 576(1-2), 111-124. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Heck Reaction of Methyl 2-Bromo-4-methoxybenzoate. (Adapted for Allylbenzoate context). Link

  • Engle, K. M., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Chemical Reviews , 112(2), 769–821. Link

Sources

Application Note & Protocol: Strategic Synthesis of Methyl 2-allylbenzoate Utilizing the Aromatic Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers on the strategic synthesis of allylated benzoic acid derivatives, with a focus on preparing Methyl 2-allylbenzoate. While a direct, single-step Claisen rearrangement to the target molecule is not feasible, this guide presents a robust, multi-step pathway where the aromatic Claisen rearrangement serves as the crucial strategic element for installing the allyl group. We will first detail the synthesis of the key precursor, Methyl 2-(allyloxy)benzoate, followed by an in-depth protocol for its thermal[1][1]-sigmatropic rearrangement to Methyl 3-allyl-2-hydroxybenzoate. The mechanistic underpinnings of this powerful transformation are explored, and the protocol is designed to be self-validating through clear checkpoints and characterization guidance.

Part 1: Mechanistic Framework: The Aromatic Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable method for forming carbon-carbon bonds, first discovered by Rainer Ludwig Claisen in 1912.[1][2] It is a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction, where an allyl vinyl ether or an allyl aryl ether isomerizes upon heating.[1][3] The reaction proceeds through a concerted mechanism, meaning bond formation and cleavage occur simultaneously within a single, highly ordered, six-membered cyclic transition state.[1][2][4]

In the context of this synthesis, we are focused on the aromatic Claisen rearrangement. The key features are:

  • Intramolecular Nature: The reaction is strictly intramolecular, a fact confirmed by crossover experiments which have shown that when a mixture of two different ethers is heated, no mixed products are formed.[2][5]

  • Concerted Mechanism: The reaction avoids the formation of ionic or radical intermediates, proceeding through a six-membered ring transition state.[1][4]

  • Regioselectivity: The allyl group preferentially migrates to the ortho position of the aromatic ring. This migration involves an inversion of the allyl group's carbon chain.

  • Rearomatization: The initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to restore the highly stable aromatic ring, resulting in the final ortho-allyl phenol product.[3][4]

If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position, a process that involves a "double inversion," resulting in a non-inverted allyl group at the para position.[3][5]

Reaction Mechanism Diagram

The following diagram illustrates the concerted[1][1]-sigmatropic shift and subsequent tautomerization for an allyl aryl ether.

Claisen_Mechanism Mechanism of the Aromatic Claisen Rearrangement cluster_1 cluster_2 cluster_3 cluster_4 Start Allyl Aryl Ether TS Cyclic Transition State Start->TS Heat (Δ) [3,3]-shift Intermediate Cyclohexadienone Intermediate TS->Intermediate Product ortho-Allyl Phenol (Aromatic Product) Intermediate->Product Tautomerization (Rearomatization)

Caption: The concerted mechanism of the aromatic Claisen rearrangement.

Part 2: Experimental Design and Protocols

The synthesis of Methyl 2-allylbenzoate via a Claisen-based strategy is best approached as a two-stage process. First, the synthesis of the rearrangement precursor, followed by the key thermal rearrangement.

Overall Synthetic Workflow

Workflow A Step A: Precursor Synthesis Methyl 2-(allyloxy)benzoate B Step B: Claisen Rearrangement Methyl 3-allyl-2-hydroxybenzoate A->B  Heat (Δ)  N,N-Diethylaniline C Step C: (Proposed) Dehydroxylation B->C Final Target: Methyl 2-allylbenzoate C->Final Start Start: Methyl Salicylate Start->A  Allyl Bromide, K₂CO₃

Caption: Overall workflow for the synthesis of Methyl 2-allylbenzoate.

Step A: Protocol for Synthesis of Methyl 2-(allyloxy)benzoate

This procedure details the Williamson ether synthesis required to produce the substrate for the Claisen rearrangement.

Materials & Reagents

Reagent/MaterialQuantity (for 10 mmol scale)Molar Mass ( g/mol )Moles (mmol)Notes
Methyl Salicylate1.52 g (1.38 mL)152.1510.0Starting material
Allyl Bromide1.45 g (1.04 mL)120.9812.0 (1.2 eq)Caution: Lachrymator, handle in fume hood
Potassium Carbonate (K₂CO₃)2.76 g138.2120.0 (2.0 eq)Anhydrous, finely powdered
Acetone50 mL--Anhydrous
Standard Glassware---Round-bottom flask, condenser

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl salicylate (10.0 mmol), potassium carbonate (20.0 mmol), and anhydrous acetone (50 mL).

  • Addition of Allyl Bromide: While stirring the suspension, add allyl bromide (12.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 60-65 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of methyl salicylate.

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate using a Büchner funnel and wash the solid with a small amount of acetone.

  • Workup (Extraction): Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(allyloxy)benzoate, which typically appears as a colorless to pale yellow oil. The product is often pure enough for the next step, but can be further purified by flash column chromatography if necessary.

Step B: Protocol for Claisen Rearrangement to Methyl 3-allyl-2-hydroxybenzoate

This is the core C-C bond-forming reaction. The protocol requires high temperatures, and appropriate safety measures must be taken.

Materials & Reagents

Reagent/MaterialQuantity (for 8 mmol scale)Molar Mass ( g/mol )Moles (mmol)Notes
Methyl 2-(allyloxy)benzoate1.54 g192.218.0Product from Step A
N,N-Diethylaniline8 mL--High-boiling solvent. Handle with care.
Standard Glassware---Flask, condenser, thermometer
Hydrochloric Acid (HCl)~20 mL--2 M aqueous solution

Procedure:

  • Setup: In a 25 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine Methyl 2-(allyloxy)benzoate (8.0 mmol) and N,N-diethylaniline (8 mL).

  • Reaction: Heat the solution to a vigorous reflux (approx. 215-220 °C) in a sand bath or with a suitable heating mantle.

  • Monitoring: The rearrangement is typically complete in 1-2 hours. Monitor the reaction by TLC (e.g., 8:2 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Dilute the dark mixture with diethyl ether or ethyl acetate (50 mL).

  • Workup (Extraction): Transfer the solution to a separatory funnel. Wash thoroughly with 2 M HCl (3 x 20 mL) to remove the N,N-diethylaniline solvent. Follow with a wash of water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6] A gradient elution system, such as 95:5 to 90:10 Hexane:Ethyl Acetate, is typically effective for isolating the pure Methyl 3-allyl-2-hydroxybenzoate.

Part 3: Protocol Validation and Characterization

Trustworthiness Through In-Process Controls:

This protocol's reliability is ensured by careful monitoring.

  • TLC Analysis: TLC is the primary tool for reaction monitoring. For the Claisen rearrangement, the product, Methyl 3-allyl-2-hydroxybenzoate, is a phenol and will be significantly more polar (lower Rf value) than the starting ether. Staining with potassium permanganate can help visualize the spots.

  • Troubleshooting:

    • Incomplete Reaction: If the rearrangement stalls, ensure the temperature is consistently above 210 °C. Extended reaction times may be necessary, but prolonged heating can lead to decomposition.

    • Byproduct Formation: At high temperatures, side reactions can occur. Purification by column chromatography is crucial to isolate the desired product.[6]

Characterization of Methyl 3-allyl-2-hydroxybenzoate:

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic peaks for the allyl group (protons on the double bond and the CH₂ group adjacent to the ring), aromatic protons, the ester methyl group, and a broad singlet for the phenolic -OH.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the carbonyl ester, the aromatic ring, and the allyl group.

  • IR Spectroscopy: Look for a broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the phenol, and a sharp carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Part 4: Concluding Remarks on the Synthesis of Methyl 2-allylbenzoate

The protocol described herein successfully yields Methyl 3-allyl-2-hydroxybenzoate, the direct and unavoidable product of the aromatic Claisen rearrangement of Methyl 2-(allyloxy)benzoate. To obtain the final target, Methyl 2-allylbenzoate , a subsequent dehydroxylation step is required. This transformation is non-trivial and can be accomplished through several methods, such as conversion of the phenol to a triflate followed by palladium-catalyzed reductive cleavage, or via a Barton-McCombie deoxygenation. These methods are beyond the scope of this specific protocol but represent a feasible path to the target compound.

This application note demonstrates how the classic Claisen rearrangement can be strategically employed within a broader synthetic plan to achieve complex molecular targets, underscoring its enduring importance in modern organic synthesis.

References

  • Claisen Rearrangement - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Claisen Rearrangement. Surendranath College. Available at: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

Sources

Application Notes and Protocols: Electrophilic Addition Reactions to the Allyl Group of Methyl 2-allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting electrophilic addition reactions specifically targeting the allyl group of Methyl 2-allylbenzoate. This guide delves into the underlying principles governing the reactivity of the allylic double bond, offering detailed mechanistic insights and field-proven, step-by-step protocols for key transformations. The protocols for bromination and oxymercuration-demercuration are presented as exemplary cases, complete with safety precautions, reagent handling, and product characterization. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively functionalize this versatile substrate.

Introduction: The Reactivity of the Allyl Group in Methyl 2-allylbenzoate

The allyl group, a common motif in organic synthesis, provides a reactive handle for a variety of chemical transformations. In the context of Methyl 2-allylbenzoate, the terminal alkene of the allyl group is an electron-rich center, making it susceptible to attack by electrophiles.[1][2] This reactivity is the cornerstone of electrophilic addition reactions, where an electrophile adds across the double bond, leading to the formation of a more saturated derivative.[3][4]

The reaction is initiated by the attack of the π electrons of the alkene on the electrophile, forming a carbocation intermediate.[5] The stability of this carbocation is a critical factor in determining the reaction's regioselectivity, in accordance with Markovnikov's rule.[6][7] This rule posits that the electrophile (often a proton) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation.[2][5] The subsequent attack by a nucleophile on this carbocation completes the addition reaction.[3][4]

The presence of the methyl benzoate group ortho to the allyl substituent can exert electronic and steric effects on the reactivity of the double bond. The ester group is an electron-withdrawing group, which can slightly reduce the nucleophilicity of the aromatic ring, but its influence on the isolated allyl group's double bond is primarily through space rather than through resonance.[8][9]

Mechanistic Overview of Key Electrophilic Additions

A variety of electrophiles can be employed to functionalize the allyl group of Methyl 2-allylbenzoate. This section will focus on two mechanistically distinct and synthetically useful transformations: bromination and oxymercuration-demercuration.

Bromination: Addition of Molecular Bromine (Br₂)

The reaction of an alkene with molecular bromine (Br₂) in an inert solvent leads to the formation of a vicinal dibromide.[10][11] The mechanism proceeds through a cyclic bromonium ion intermediate, which accounts for the observed anti-addition of the two bromine atoms.[10][11]

The process begins with the approach of the bromine molecule to the electron-rich double bond. The π electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion. Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond, resulting in a three-membered ring called a bromonium ion.[10] This intermediate prevents the formation of a discrete carbocation, thus precluding carbocation rearrangements.

The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[11] This backside attack, analogous to an SN2 reaction, leads to the opening of the three-membered ring and the formation of the dibromo product with an anti stereochemistry.

Oxymercuration-Demercuration: Markovnikov Hydration without Rearrangement

The oxymercuration-demercuration sequence is a powerful method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[12][13] The reaction is a two-step process.

In the first step, oxymercuration, the alkene reacts with mercuric acetate [Hg(OAc)₂] in the presence of water.[13] Similar to bromination, the reaction proceeds through a cyclic mercurinium ion intermediate.[13] Water then attacks the more substituted carbon of this intermediate, following Markovnikov's rule, to give an organomercury alcohol derivative.[12][14]

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (NaBH₄).[14] This step replaces the mercury-containing group with a hydrogen atom, yielding the final alcohol product.[15]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Bromination of Methyl 2-allylbenzoate

This protocol details the addition of molecular bromine to Methyl 2-allylbenzoate to yield Methyl 2-(2,3-dibromopropyl)benzoate.

Materials and Reagents:

  • Methyl 2-allylbenzoate

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-allylbenzoate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of Methyl 2-allylbenzoate. The characteristic red-brown color of bromine should disappear upon addition.[10]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Characterization: The product, Methyl 2-(2,3-dibromopropyl)benzoate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxymercuration-Demercuration of Methyl 2-allylbenzoate

This protocol describes the hydration of the allyl group of Methyl 2-allylbenzoate to produce Methyl 2-(2-hydroxypropyl)benzoate.

Materials and Reagents:

  • Methyl 2-allylbenzoate

  • Mercuric acetate [Hg(OAc)₂]

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve mercuric acetate (1.1 eq) in a 1:1 mixture of THF and water.

  • Add Methyl 2-allylbenzoate (1.0 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Demercuration: In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in 3 M sodium hydroxide solution.

  • Cool the reaction mixture from the oxymercuration step to 0 °C in an ice bath.

  • Slowly add the sodium borohydride solution to the reaction mixture. A black precipitate of elemental mercury will form.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Characterization: The product, Methyl 2-(2-hydroxypropyl)benzoate, can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the hydroxyl group), and mass spectrometry.

Data Presentation and Visualization

Table of Expected Products and Key Spectroscopic Data
ReactionProduct NameExpected ¹H NMR Signals (δ, ppm)Expected IR (cm⁻¹)
Bromination Methyl 2-(2,3-dibromopropyl)benzoateMultiplets for CH₂Br and CHBr protons, Singlet for OCH₃C=O stretch (~1720)
Oxymercuration Methyl 2-(2-hydroxypropyl)benzoateDoublet for CH₃, Multiplet for CHOH, Singlet for OCH₃Broad O-H stretch (~3400), C=O stretch (~1720)
Reaction Mechanism Diagrams

Bromination_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Methyl 2-allylbenzoate Br2 Br-Br Alkene->Br2 π attack Bromonium Bromonium Ion Intermediate Br2->Bromonium Br_ion Br⁻ Br2->Br_ion Leaving group Bromonium2 Bromonium Ion Intermediate Product Methyl 2-(2,3-dibromopropyl)benzoate Bromonium2->Product Br_ion2 Br⁻ Br_ion2->Bromonium2 Backside attack

Caption: Mechanism of Bromination of the Allyl Group.

Oxymercuration_Mechanism cluster_step1 Step 1: Oxymercuration cluster_step2 Step 2: Demercuration Alkene Methyl 2-allylbenzoate HgOAc2 Hg(OAc)₂ Alkene->HgOAc2 π attack Mercurinium Mercurinium Ion HgOAc2->Mercurinium Organomercury Organomercury Alcohol Mercurinium->Organomercury H2O H₂O H2O->Mercurinium Nucleophilic attack Organomercury2 Organomercury Alcohol Product Methyl 2-(2-hydroxypropyl)benzoate Organomercury2->Product Reduction NaBH4 NaBH₄

Caption: Mechanism of Oxymercuration-Demercuration.

Safety and Handling

  • Bromine (Br₂): Bromine is a highly corrosive and toxic substance.[16][17] It should be handled with extreme care in a fume hood, and appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.[16] In case of skin contact, wash the affected area immediately with copious amounts of water.[18]

  • Mercuric Acetate [Hg(OAc)₂]: Mercury compounds are highly toxic and should be handled with caution.[19][20] Avoid inhalation of dust and contact with skin and eyes. All mercury-containing waste must be disposed of according to institutional and regulatory guidelines.[20]

  • Sodium Borohydride (NaBH₄): Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. It should be handled in a dry environment.

References

  • Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. [Link]

  • Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes. [Link]

  • La Salle University. Electrophilic Addition Reactions. [Link]

  • NC State University Libraries. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule. [Link]

  • Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

  • A-Level Chemistry. (2026, February 24). Electrophilic Addition. [Link]

  • Study Mind. Alkene Structure and Reactivity (A-Level Chemistry). [Link]

  • Chemguide. electrophilic addition - symmetrical alkenes and bromine. [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

  • Wikipedia. Oxymercuration reaction. [Link]

  • Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. [Link]

  • Chemistry Steps. (2024, April 6). Oxymercuration-Demercuration. [Link]

  • UCLA. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. [Link]

  • Jefferson Lab. (2013, May 20). Mercury and Mercury Compounds Safe Handling Guidelines. [Link]

  • Chemistry Steps. (2025, October 6). Ester Functional Group. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

Sources

Oxidative cleavage of the double bond in Methyl 2-allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Oxidative Cleavage of Methyl 2-Allylbenzoate – Divergent Pathways to Aldehyde and Carboxylic Acid Synthons

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Strategic Overview

Methyl 2-allylbenzoate is a highly versatile building block in the synthesis of heterocyclic scaffolds, including isocoumarins, indenes, and benzofurans. The orthogonal reactivity between the stable aromatic ester and the electron-rich terminal alkene allows for precise chemoselective modifications. Oxidative cleavage of the terminal double bond (


) removes a single carbon atom (as formaldehyde or formic acid), yielding a two-carbon chain attached to the aromatic ring. Depending on the chosen oxidative system, this reaction can be tuned to terminate at the aldehyde stage (yielding Methyl 2-(2-oxoethyl)benzoate) or proceed to the carboxylic acid (yielding Methyl 2-(carboxymethyl)benzoate).

This application note details the causality, reagent selection, and self-validating protocols for achieving both transformations with high fidelity.

Mechanistic Causality & Reagent Selection

Pathway A: The Lemieux-Johnson Oxidation (Aldehyde Synthon)

To isolate the intermediate aldehyde without over-oxidation, the Lemieux-Johnson oxidation is the premier choice[1]. This method utilizes a catalytic amount of Osmium Tetroxide (


) in tandem with stoichiometric Sodium Periodate (

).
  • Causality of Chemoselectivity:

    
     selectively undergoes a[3+2] cycloaddition with the electron-rich terminal alkene to form an osmate ester. 
    
    
    
    serves a dual purpose: it hydrolytically cleaves the resulting 1,2-diol via the Malaprade reaction to yield the aldehyde, and it acts as the terminal oxidant to regenerate
    
    
    from the reduced Os(VI) species[2]. Because
    
    
    is incapable of oxidizing aldehydes under these mild biphasic conditions, the reaction reliably halts at Methyl 2-(2-oxoethyl)benzoate.
Pathway B: Ruthenium-Catalyzed Oxidation (Carboxylic Acid Synthon)

When the target is the homologous carboxylic acid, Ruthenium Tetroxide (


) generated in situ from 

and

is employed.
  • Causality of Over-Oxidation:

    
     is a significantly more aggressive oxidant than 
    
    
    
    . It not only cleaves the alkene but rapidly inserts into the formyl
    
    
    bond of the intermediate aldehyde, driving the oxidation state up to the carboxylic acid[3].
  • Phase-Transfer Dynamics: This reaction is notoriously prone to stalling due to the precipitation of inactive Ruthenium Dioxide (

    
    ). To prevent this, Acetonitrile (
    
    
    
    ) is added to the biphasic solvent mixture. The
    
    
    acts as a transient ligand, coordinating the ruthenium species and keeping it in the catalytic cycle[4].

Comparative Data Presentation

The following table summarizes the operational parameters for the three primary methods of oxidatively cleaving Methyl 2-allylbenzoate.

ParameterLemieux-Johnson (

)
Ruthenium Catalysis (

)
Ozonolysis (

)
Primary Product Methyl 2-(2-oxoethyl)benzoateMethyl 2-(carboxymethyl)benzoateMethyl 2-(2-oxoethyl)benzoate
Functional Group AldehydeCarboxylic AcidAldehyde
Typical Yield 80 - 92%75 - 88%85 - 95%
Reaction Time 2 - 4 Hours4 - 12 Hours< 1 Hour (plus workup)
Equivalents of

2.0 - 3.0 equiv.4.0 - 5.0 equiv.N/A
Scalability Moderate (Toxicity limits scale)High (Greener metal, robust)High (Requires

generator)
Primary Hazard High toxicity of volatile

Strong oxidizing environmentExplosive ozonide intermediates

Reaction Pathway Visualization

G SM Methyl 2-allylbenzoate (Terminal Alkene) OsO4 Pathway A: Lemieux-Johnson OsO4 (cat.), NaIO4 SM->OsO4 O3 Pathway C: Ozonolysis O3 then Me2S SM->O3 RuCl3 Pathway B: Ru-Oxidation RuCl3 (cat.), NaIO4 SM->RuCl3 Aldehyde Methyl 2-(2-oxoethyl)benzoate (Aldehyde) OsO4->Aldehyde Cleavage (No over-oxidation) O3->Aldehyde Reductive workup Acid Methyl 2-(carboxymethyl)benzoate (Carboxylic Acid) RuCl3->Acid Cleavage & Over-oxidation

Caption: Divergent oxidative cleavage pathways for Methyl 2-allylbenzoate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-oxoethyl)benzoate (Aldehyde)

Self-Validating Lemieux-Johnson Oxidation

Materials:

  • Methyl 2-allylbenzoate: 10.0 mmol (1.76 g)

  • 
     (2.5 wt% in tert-butanol): 0.02 equiv (0.20 mmol, ~2.0 mL)
    
  • 
    : 2.5 equiv (25.0 mmol, 5.35 g)
    
  • THF /

    
     (3:1 v/v): 40 mL
    

Step-by-Step Methodology:

  • Solvent Preparation: In a 100 mL round-bottom flask, dissolve Methyl 2-allylbenzoate in 30 mL of THF. Add 10 mL of distilled water. Causality: The biphasic nature is critical; THF solubilizes the organic substrate, while water is required to dissolve

    
     and hydrolyze the intermediate osmate ester.
    
  • Catalyst Addition: Cool the mixture to 0 °C. Add the

    
     solution dropwise. The solution will turn slightly dark/brown as the osmate ester forms.
    
  • Oxidant Addition: Add solid

    
     in small portions over 15 minutes to prevent a rapid exotherm.
    
  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (high

    
    , UV active) will disappear, replaced by a lower 
    
    
    
    spot that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.
  • Quenching (Critical Safety Step): Once complete (typically 2-3 hours), add 20 mL of saturated aqueous Sodium Thiosulfate (

    
    ) and stir vigorously for 30 minutes. Causality: 
    
    
    
    reduces the highly toxic, volatile Os(VIII) to insoluble, black Os(IV) dioxide (
    
    
    ). The mixture will turn distinctly black, validating the neutralization of the hazard.
  • Extraction & Purification: Filter the mixture through a pad of Celite to remove

    
    . Extract the filtrate with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Synthesis of Methyl 2-(carboxymethyl)benzoate (Carboxylic Acid)

Self-Validating Ruthenium-Catalyzed Oxidation

Materials:

  • Methyl 2-allylbenzoate: 10.0 mmol (1.76 g)

  • 
    : 0.05 equiv (0.50 mmol, ~104 mg)
    
  • 
    : 4.5 equiv (45.0 mmol, 9.62 g)
    
  • Ethyl Acetate / Acetonitrile / Water (3:3:1 v/v/v): 70 mL

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve Methyl 2-allylbenzoate in 30 mL of Ethyl Acetate and 30 mL of Acetonitrile in a 250 mL round-bottom flask. Add 10 mL of water. Causality: Acetonitrile is strictly required as a phase-transfer ligand to prevent ruthenium precipitation[3].

  • Oxidant Addition: Add the

    
     to the biphasic mixture. Stir vigorously to create a suspension.
    
  • Catalyst Initiation (Self-Validation): Add the

    
     in one portion at room temperature. Validation Check: The reaction mixture will immediately transition from a dark brown/black suspension to a vibrant, bright yellow color. This color change is the visual confirmation that the active catalytic species, 
    
    
    
    , has been successfully generated.
  • Reaction Monitoring: Stir vigorously at room temperature. If the solution turns black during the reaction, it indicates that the

    
     has been depleted and the catalyst has collapsed to 
    
    
    
    ; add an additional 0.5 equiv of
    
    
    to regenerate the yellow
    
    
    [4].
  • Quenching: After 4-6 hours (monitor by TLC or LC-MS for the disappearance of the intermediate aldehyde), quench the reaction by adding 5 mL of Isopropanol. Causality: Isopropanol acts as a sacrificial reductant. It is rapidly oxidized to acetone, consuming all remaining

    
     and terminating the reaction. The solution will turn black as 
    
    
    
    precipitates.
  • Workup: Filter the black suspension through a pad of Celite. Dilute the filtrate with 50 mL of water and extract with Ethyl Acetate (3 x 50 mL).

  • Acid-Base Extraction (Self-Validation): To isolate the pure carboxylic acid, extract the organic layer with saturated aqueous

    
     (3 x 30 mL). The product will move to the aqueous layer as the sodium salt, leaving neutral impurities behind. Acidify the aqueous layer with 1M HCl to pH 2, and extract with fresh Ethyl Acetate to recover the pure Methyl 2-(carboxymethyl)benzoate.
    

References

  • [1] Lemieux–Johnson oxidation. Wikipedia. Available at:[Link]

  • [3] Ruthenium-Catalyzed Oxidation for Organic Synthesis. Sciencemadness.org. Available at: [Link]

  • [2] Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • [4] Site-selective unidirectional benzylic sp3 C–H oxidation of dodecahydrotriphenylene with RuCl3–NaIO4. RSC Advances, Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzoic Acid 2-(2-propenyl) Methyl Ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of Benzoic acid 2-(2-propenyl) methyl ester (also known as methyl 2-allylbenzoate) via column chromatography. Here, we move beyond rote protocols to address the nuanced challenges and critical decision-making processes inherent in chromatographic separations. This content is structured to provide actionable troubleshooting strategies and answer frequently asked questions, ensuring both scientific rigor and practical applicability in your laboratory workflows.

Part A: Troubleshooting Guide for Common Chromatographic Issues

Navigating the complexities of column chromatography requires a systematic approach to problem-solving. When a separation does not proceed as expected, a logical diagnostic workflow can rapidly identify the root cause and lead to a viable solution. The following guide addresses the most common issues encountered during the purification of moderately polar esters like Benzoic acid 2-(2-propenyl) methyl ester.

Visual Troubleshooting Workflow

The diagram below outlines a decision-making process for diagnosing and resolving typical purification problems.

TroubleshootingWorkflow start Initial Problem Observed problem1 Poor or No Separation (Co-elution) start->problem1 problem2 Product Elutes Too Quickly (Low Rf) start->problem2 problem3 Product Elutes Too Slowly or Not at All (High Rf / Streaking) start->problem3 problem4 Irregular Bands / Tailing start->problem4 cause1a Cause: Inappropriate Solvent System (Too Polar) problem1->cause1a cause1b Cause: Column Overload problem1->cause1b cause1c Cause: Poor Column Packing problem1->cause1c cause2a Cause: Solvent System Too Polar problem2->cause2a cause3a Cause: Solvent System Too Non-Polar problem3->cause3a cause3b Cause: Compound Degradation/Adsorption problem3->cause3b cause4a Cause: Poor Column Packing (Channels or Air Gaps) problem4->cause4a cause4b Cause: Sample Insolubility at Point of Loading problem4->cause4b cause4c Cause: Acidic Impurities Tailing problem4->cause4c solution1a Solution: Decrease Eluent Polarity. Develop new system via TLC. cause1a->solution1a solution1b Solution: Reduce sample load. Use a wider diameter column. cause1b->solution1b solution1c Solution: Repack column carefully using slurry method. cause1c->solution1c solution2a Solution: Decrease eluent polarity. Increase percentage of non-polar solvent (e.g., hexane). cause2a->solution2a solution3a Solution: Increase eluent polarity. Increase percentage of polar solvent (e.g., ethyl acetate). cause3a->solution3a solution3b Solution: Deactivate silica with base (e.g., triethylamine) or switch to a different stationary phase like alumina. cause3b->solution3b solution4a Solution: Repack column. Ensure even packing and no air bubbles. cause4a->solution4a solution4b Solution: Dissolve sample in minimum amount of eluent or a stronger, compatible solvent before loading. cause4b->solution4b solution4c Solution: Pre-wash crude mixture with aq. NaHCO₃ to remove benzoic acid. Add 0.1% triethylamine to eluent. cause4c->solution4c

Removing unreacted starting material from Methyl 2-allylbenzoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Methyl 2-allylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound from its reaction mixture. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Synthesis Context: The Williamson Ether Synthesis

The most common route to Methyl 2-allylbenzoate involves the Williamson ether synthesis.[1][2][3] In this Sₙ2 reaction, the phenolic hydroxyl group of methyl salicylate is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic allyl halide (typically allyl bromide).[1][3]

This context is critical as it defines the primary impurities you will likely encounter:

  • Unreacted Methyl Salicylate: A weakly acidic phenol.

  • Unreacted Allyl Bromide: A volatile, electrophilic alkyl halide.

  • Base and Salts: Inorganic byproducts from the reaction.

Williamson_Ether_Synthesis MS Methyl Salicylate (Phenol) Phenoxide Phenoxide Intermediate MS->Phenoxide + Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Salt Salt Byproduct (e.g., KBr) Product Methyl 2-allylbenzoate (Target Ether) Phenoxide->Product + AllylBromide Allyl Bromide (Alkyl Halide) AllylBromide->Product AllylBromide->Salt Displaces Br⁻

Caption: General scheme of Methyl 2-allylbenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: After adding my reaction mixture to water, the aqueous layer is basic. Is this normal? A: Yes, this is expected. The reaction is run with a base (like potassium carbonate or sodium hydride) to deprotonate the methyl salicylate. This excess base will make the initial aqueous layer basic upon quenching the reaction.

Q2: My crude product has a strong wintergreen smell. What does this indicate? A: The characteristic smell of wintergreen is due to methyl salicylate. Its presence indicates that your reaction either did not go to completion or your initial purification was insufficient to remove this starting material.

Q3: I removed the solvent on a rotary evaporator, but my NMR spectrum still shows signals for allyl bromide. Why? A: While allyl bromide is volatile (boiling point ~71 °C), it can be challenging to remove completely, especially if a large excess was used. It may co-evaporate with the solvent but some can remain dissolved in your product oil. Further purification is necessary.

Q4: Can I just distill my product to purify it? A: While possible, it can be difficult. The boiling points of methyl salicylate (~222 °C) and methyl 2-allylbenzoate are quite close, making fractional distillation challenging. Allyl bromide (~71 °C) can be removed this way, but liquid-liquid extraction and chromatography are generally more effective and reliable methods for achieving high purity.

Troubleshooting Guide: Step-by-Step Impurity Removal

This section provides detailed protocols for addressing the most common purification challenges.

Problem 1: Persistent Methyl Salicylate Contamination

Underlying Principle: Methyl salicylate possesses a phenolic hydroxyl group, which is weakly acidic (pKa ≈ 10). This acidity is the key to its removal. By washing the organic layer with an aqueous basic solution, the phenol is deprotonated to form a water-soluble sodium or potassium salt (phenoxide), which partitions into the aqueous phase.[4][5]

This should be your first line of defense during the initial reaction workup.

  • Initial Quench: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Transfer: Pour the diluted mixture into a separatory funnel.

  • Water Wash: Add deionized water and shake. This will remove the bulk of inorganic salts. Drain the aqueous layer.

  • Basic Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Expert Insight: Sodium bicarbonate is a weak base and is often sufficient. If the contamination is severe, a 1-2 M solution of sodium hydroxide (NaOH) can be used, but be aware that this can potentially hydrolyze your methyl ester product if contact time is prolonged or the solution is too concentrated.[6][7]

  • Mixing & Venting: Stopper the funnel, invert, and vent immediately to release any CO₂ gas that may form if an acid is present. Shake gently for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salicylate salt.

  • Repeat: Repeat the basic wash (Step 4-6) one or two more times. Monitor the removal of methyl salicylate by TLC analysis of the organic layer.

  • Final Washes: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Problem 2: Residual Allyl Bromide

Underlying Principle: Allyl bromide is a volatile, non-polar alkyl halide.[8] Its low boiling point allows for removal by evaporation, and its lack of acidic or basic functionality means it will remain in the organic layer during aqueous extraction.

  • Concentration: After performing the basic aqueous extraction to remove methyl salicylate, concentrate the dried organic solution using a rotary evaporator. The lower boiling point of allyl bromide means a significant portion will be removed with the solvent.

  • High Vacuum: For trace amounts, placing the flask containing your crude product on a high vacuum line for 1-2 hours can help remove the last vestiges of this volatile impurity.

  • Flash Chromatography: If significant amounts of allyl bromide remain, or if other non-polar impurities are present, flash column chromatography is the most effective method for final purification.[9]

Workflow for Combined Impurities: Flash Column Chromatography

When both starting materials persist, or for achieving the highest purity, flash chromatography is essential.[10][11]

  • TLC Analysis: First, develop a suitable solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and the impurities, with an Rf value for the product of approximately 0.2-0.4.

    • Starting Point: Begin with a low-polarity mixture like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity of the ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent and pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent).[12] Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, removing the solvent, and loading the resulting powder onto the top of the column.[9][11]

  • Elution: Begin elution with the low-polarity solvent. Allyl bromide, being less polar, will elute first. Gradually increase the solvent polarity (gradient elution) to elute your product, Methyl 2-allylbenzoate. Unreacted methyl salicylate, being more polar, will elute last or remain on the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data & Workflow Visualization

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristic
Allyl Bromide120.9971Volatile, non-polar liquid
Methyl Salicylate152.15222Weakly acidic phenol
Methyl 2-allylbenzoate192.22~250 (est.)Target Product (Ester/Ether)
Table 2: Example Flash Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[11]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for separation of non-polar (allyl bromide), moderately polar (product), and polar (methyl salicylate) compounds.
Initial Eluent 98:2 to 95:5 Hexane:EtOAcEnsures elution of non-polar impurities first.
Final Eluent 90:10 to 80:20 Hexane:EtOAcSufficient polarity to elute the product in a reasonable time.
TLC Visualization UV lamp (254 nm) / KMnO₄ stainAromatic rings are UV-active; the allyl group will react with permanganate stain.

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Sources

Technical Support Center: Optimizing Catalyst Load for Methyl 2-allylbenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing palladium-catalyzed coupling reactions, using the synthesis of molecules like Methyl 2-allylbenzoate as a representative example of a Heck-Mizoroki reaction. Our focus is on troubleshooting common issues and strategically optimizing catalyst loading to improve yield, efficiency, and cost-effectiveness.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the optimization of catalyst systems for Heck-type coupling reactions.

Q1: What is a "typical" catalyst loading for a Heck reaction, and why is optimization critical?

A1: For many Heck reactions involving aryl bromides, a typical starting palladium catalyst loading is between 1-5 mol%.[1] However, there is no one-size-fits-all answer. The optimal loading depends on substrate reactivity, ligand choice, temperature, and reaction time. Optimization is crucial for several reasons:

  • Cost: Palladium and sophisticated phosphine ligands are expensive. Reducing catalyst loading, even by a fraction of a percent, can lead to significant cost savings, especially on an industrial scale.[2]

  • Purity: High catalyst loading can sometimes lead to more side reactions or difficulties in removing residual palladium from the final product, which is a critical concern in pharmaceutical synthesis.

  • Efficiency: The goal is to find the "sweet spot"—the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe. Overloading the catalyst does not always lead to a better outcome and can be wasteful.

Q2: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the reaction?

A2: The palladium precursor is typically a stable Pd(II) or Pd(0) complex that serves to generate the active Pd(0) catalytic species in situ.

  • Palladium(II) acetate (Pd(OAc)₂): This is a common, air-stable, and relatively inexpensive Pd(II) precatalyst. It must be reduced to Pd(0) under the reaction conditions to enter the catalytic cycle.[3][4] This reduction can be facilitated by phosphine ligands, amines, or the solvent.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source, meaning it does not require an in situ reduction step. It can be beneficial in reactions that are sensitive to the conditions required for reducing a Pd(II) source.

While both are effective, Pd(OAc)₂ is often preferred for its stability and cost. The choice can influence the initial induction period of the reaction, but with proper optimization of ligands and conditions, similar results can often be achieved with either.

Q3: What is the role of the ligand, and how does it influence the required catalyst loading?

A3: The ligand is arguably one of the most critical components of the catalytic system. It binds to the palladium center, influencing its stability, reactivity, and selectivity.

  • Stability: Ligands prevent the aggregation of Pd(0) into inactive palladium black, a common mode of catalyst deactivation.[5] More stable catalysts generally require lower loadings and can tolerate higher temperatures.

  • Reactivity: The electronic and steric properties of the ligand directly affect key steps in the catalytic cycle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides or bromides.[2][6] This enhanced activity often allows for a significant reduction in catalyst loading.

  • Types of Ligands:

    • Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Classical ligands, often requiring higher catalyst loadings.

    • Bidentate Phosphines (e.g., dppf, BINAP): These form more stable chelate complexes with palladium, which can prevent deactivation and lead to higher catalyst turnover numbers (TONs).[3][6]

    • Bulky, Electron-Rich Ligands (e.g., Buchwald-type biarylphosphines, NHCs): State-of-the-art ligands designed for high activity, enabling very low catalyst loadings (down to ppm levels in some cases).[7]

Q4: What are the primary mechanisms of catalyst deactivation in a Heck reaction?

A4: Catalyst deactivation is a primary cause of incomplete reactions. The most common mechanism is the formation of palladium black , which is essentially aggregated, insoluble palladium metal with no catalytic activity.[5] This can be caused by:

  • High Temperatures: Can accelerate the decomposition of the active catalyst complex.[5]

  • Presence of Oxygen: Rigorous exclusion of air is critical, as oxygen can oxidize the active Pd(0) species.

  • Insufficient Ligand: An inadequate amount of ligand or a ligand that binds weakly may not sufficiently stabilize the Pd(0) intermediates, leading to aggregation.

  • P-C Bond Cleavage: At high temperatures, the bond between phosphorus and a phenyl group on a phosphine ligand can break, leading to catalyst decomposition.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the optimization of Heck coupling reactions.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low or no conversion; reaction mixture remains clear. 1. Inactive Catalyst System: The oxidative addition step may be too slow. This is common with less reactive aryl halides (bromides, and especially chlorides).[9] 2. Incorrect Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[10] An inappropriate or weak base can stall the reaction. 3. Low Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.1. Switch to a more active ligand: Use a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) or an N-heterocyclic carbene (NHC) to promote oxidative addition.[2][5] 2. Optimize the base: Screen different bases. For Heck reactions, common choices include organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOAc.[5][11] 3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. A typical range is 80-120 °C.[1][5]
Reaction starts but stalls; a black precipitate (palladium black) is observed. 1. Catalyst Decomposition: The active Pd(0) species is aggregating into inactive palladium black.[5] 2. High Reaction Temperature: Excessive heat is accelerating catalyst decomposition.[5] 3. Oxygen Contamination: Failure to maintain an inert atmosphere.1. Improve Ligand Stabilization: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or 4:1). Consider switching to a bidentate (chelating) ligand for enhanced stability.[6] 2. Lower Temperature: Reduce the reaction temperature. It is better to run the reaction longer at a lower temperature than to have it fail quickly at a higher one. 3. Ensure Inert Conditions: Use properly dried and degassed solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Formation of side products, such as the reduced arene (hydrodehalogenation). β-Hydride Elimination from a Pd-H species: This side reaction can compete with the desired coupling. It is sometimes promoted by certain solvents (like alcohols) or bases.[12]1. Change the Solvent: Switch from protic solvents (like alcohols) to polar aprotic solvents like DMF, DMA, NMP, or dioxane.[5][12] 2. Additives: In some cases, the addition of silver or thallium salts can suppress side reactions by facilitating reductive elimination of HX, though this adds cost and toxicity concerns.[3]
Poor regioselectivity in alkene addition. Electronic and Steric Factors: The regiochemistry of the migratory insertion step is sensitive to the electronic nature of the alkene and the steric bulk of the catalyst.[8]1. Modify the Ligand: A bulkier ligand can often increase selectivity by favoring addition to the less sterically hindered position of the alkene. 2. Solvent Effects: The polarity of the solvent can influence the reaction pathway (neutral vs. cationic), which in turn can affect regioselectivity.[2] Screening different solvents is recommended.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical process for addressing low-yield reactions.

G Start Low Yield Observed Precipitate Black Precipitate (Pd Black)? Start->Precipitate Decomposition Cause: Catalyst Decomposition Precipitate->Decomposition Yes Inactive Cause: Inactive Catalyst System Precipitate->Inactive No Sol_Decomp1 Improve Ligand Stabilization (Increase L:Pd ratio, use chelating ligand) Decomposition->Sol_Decomp1 Sol_Decomp2 Lower Reaction Temperature Decomposition->Sol_Decomp2 Sol_Decomp3 Ensure Rigorous Inert Atmosphere Decomposition->Sol_Decomp3 Sol_Inactive1 Use More Active Ligand (Bulky, electron-rich phosphine or NHC) Inactive->Sol_Inactive1 Sol_Inactive2 Optimize Base and Solvent Inactive->Sol_Inactive2 Sol_Inactive3 Increase Reaction Temperature Inactive->Sol_Inactive3

Caption: A troubleshooting workflow for Heck coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling

This protocol describes a starting point for the coupling of Methyl 2-bromobenzoate with an alkene (e.g., 1-octene) using a standard Pd(OAc)₂/PPh₃ catalyst system.

Materials:

  • Methyl 2-bromobenzoate

  • Alkene (e.g., 1-octene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).

  • Add the base, K₂CO₃ (e.g., 2.0 mmol, 2 equiv).

  • Add Methyl 2-bromobenzoate (1.0 mmol, 1 equiv) and the alkene (1.2 mmol, 1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., 5 mL of DMF).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening for Optimal Catalyst Loading

This protocol outlines an efficient method to determine the minimum required catalyst loading for your specific reaction.

Procedure:

  • Set up a parallel series of reactions in reaction vials or tubes, each containing the same amount of starting materials, base, solvent, and ligand-to-palladium ratio (e.g., 2:1).

  • Create a stock solution of the palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Vary the catalyst loading across the reactions. A good range to screen would be: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Include a "no catalyst" control.

  • Run all reactions at the same optimized temperature for a fixed period (e.g., 12 hours).

  • After the fixed time, quench all reactions and analyze the conversion for each by a quantitative method (e.g., GC or ¹H NMR with an internal standard).

  • Plot the conversion against the catalyst loading to identify the lowest concentration that provides an acceptable yield.

Visualizing the Heck Catalytic Cycle

Understanding the catalytic cycle is key to rational optimization.

HeckCycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene PiComplex L(Ar)(X)Pd(II)-Alkene Coord->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex L(X)Pd(II)-Alkyl Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim PdH_Complex L₂Pd(II)(H)X BetaElim->PdH_Complex + Product RedElim Reductive Elimination PdH_Complex->RedElim + Base RedElim->Pd0 - HBX

Caption: The catalytic cycle for the Heck-Mizoroki reaction.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Dabral, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Verma, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Whitcombe, N. J., et al. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • ChemOrgChem. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Dabral, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic.... [Link]

  • Leitch, J. A. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Technical Support Center: Stabilizing Benzoic Acid 2-(2-propenyl)- Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Benzoic acid 2-(2-propenyl)- methyl ester (also widely known as Methyl 2-allylbenzoate). This compound is a highly valuable building block in photoredox catalysis and complex organic synthesis[1]. However, owing to its reactive allyl group, researchers frequently encounter issues with premature degradation and oligomerization during storage.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded solutions to maintain the integrity of this monomer.

Section 1: Diagnostic FAQs — Understanding Allyl Polymerization

Q: Why does Benzoic acid 2-(2-propenyl)- methyl ester degrade or increase in viscosity over time? A: The compound contains a reactive allyl (-CH₂-CH=CH₂) group. While allyl monomers do not polymerize as explosively as vinyl monomers, they are highly susceptible to auto-oxidation and free-radical initiation. This process is governed by degradative chain transfer [2]. When a free radical abstracts an allylic hydrogen, it forms a highly stable, resonance-stabilized allyl radical. Because this radical is too stable to efficiently propagate a long polymer chain, the reaction terminates early, yielding low-molecular-weight oligomers[2]. Over time, the accumulation of these oligomers manifests as a noticeable increase in the liquid's viscosity.

Q: How can I visually or analytically detect premature polymerization? A: Visually, the monomer will transition from a free-flowing, clear liquid to a viscous syrup; in severe cases, solid precipitates or gels may form[3]. Analytically, ¹H-NMR is the most definitive tool: look for line broadening in the allyl region (δ 5.9–6.0 ppm and δ 5.0–5.1 ppm) and the ester methyl group (δ 3.88 ppm), which indicates the formation of high-molecular-weight polymeric species[1].

Section 2: Troubleshooting Guide — Storage & Stabilization

Q: What is the optimal inhibitor strategy for long-term storage? A: We recommend doping the monomer with 50–100 ppm of a phenolic inhibitor, such as 4-Methoxyphenol (MEHQ) or Butylated Hydroxytoluene (BHT)[3]. These inhibitors quench the free radicals that initiate degradative polymerization.

Q: I stored the monomer under a strict, 100% Argon atmosphere with MEHQ, but it still polymerized. Why? A: This is a common mechanistic oversight in air-sensitive chemistry. Phenolic inhibitors like MEHQ and BHT do not efficiently scavenge carbon-centered radicals directly. Instead, they require the presence of trace amounts of oxygen to function[4]. Oxygen reacts with the carbon radicals to form peroxy radicals (ROO•), which the phenolic inhibitors then rapidly and efficiently quench[3]. Storing the monomer under a strictly oxygen-free Schlenk or glovebox atmosphere completely disables the inhibitor. You must leave a trace amount of oxygen (e.g., ambient air in the headspace) for MEHQ to remain active.

Q: How should the container be stored to prevent degradation? A: Store the monomer in a tightly sealed amber glass container at 2–8 °C[3]. The amber glass blocks UV light, preventing photochemical auto-oxidation, while the refrigerated temperature significantly lowers the kinetic rate of thermal decomposition and radical formation[4].

Section 3: Quantitative Data — Inhibitor Selection

To optimize the shelf life of Benzoic acid 2-(2-propenyl)- methyl ester, select an inhibitor based on your storage capabilities and downstream application requirements.

InhibitorTypical ConcentrationOxygen Required?Primary Chemical Mechanism
MEHQ (4-Methoxyphenol)10 - 200 ppmYes Scavenges peroxy radicals (ROO•) formed via O₂ exposure.
BHT (Butylated hydroxytoluene)10 - 100 ppmYes Sterically hindered phenol; scavenges peroxy radicals.
TBC (4-tert-Butylcatechol)10 - 100 ppmYes Scavenges peroxy radicals.
PTZ (Phenothiazine)10 - 50 ppmNo Scavenges carbon-centered radicals directly (Anaerobic).

Note: Data synthesized from standard allyl monomer storage guidelines[3],[4].

Section 4: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning each protocol includes a built-in chemical test to verify success.

Protocol 1: Stabilizing the Monomer for Long-Term Storage

Objective: Dope neat monomer with MEHQ to prevent degradative chain transfer.

  • Quantification: Weigh the purified Benzoic acid 2-(2-propenyl)- methyl ester. Calculate the required MEHQ for a 100 ppm concentration (0.1 mg MEHQ per 1 g of monomer).

  • Addition: Add the MEHQ directly to the liquid monomer. Stir gently at room temperature until completely dissolved.

  • Atmosphere Control: Purge the headspace of the vial with Argon or Nitrogen for only 5–10 seconds to displace ambient moisture, but do not degas the liquid. Trace dissolved oxygen must remain for MEHQ to function[3].

  • Self-Validation (Peroxide Check): To ensure the inhibitor is actively managing the radical load, test a 0.5 mL aliquot with a quantitative peroxide test strip (e.g., KI-starch). The reading must be < 5 mg/L. If peroxides are elevated, the inhibitor is being rapidly consumed, indicating the need for a higher concentration or prior distillation.

  • Storage: Transfer to a tightly sealed amber glass vial and store at 2–8 °C[4].

Protocol 2: Inhibitor Removal via Alkaline Wash

Objective: Remove MEHQ prior to transition-metal catalyzed cross-coupling or sensitive polymerization experiments.

  • Dilution: Dissolve the stabilized monomer in an equal volume of a volatile, immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Alkaline Wash: Transfer to a separatory funnel. Wash the organic layer with three equal portions of 1.0 M aqueous NaOH.

    • Causality: The phenolic hydroxyl group of MEHQ (pKa ~10) is deprotonated by the strong base, rendering it highly water-soluble and forcing it into the aqueous phase.

  • Self-Validation (FeCl₃ Test): To confirm complete removal of the inhibitor, collect the final aqueous NaOH wash. Acidify it to pH ~4 using 1.0 M HCl, then add 2 drops of 1% aqueous FeCl₃ solution. A lack of color change (no purple/green complex) validates that the MEHQ has been completely extracted from the organic layer.

  • Recovery: Wash the organic layer once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at < 30 °C to recover the pure, uninhibited monomer. Use immediately.

Section 5: Workflow Visualization

The following logic tree outlines the standard operating procedure for diagnosing and treating incoming batches of Benzoic acid 2-(2-propenyl)- methyl ester.

Workflow Start Evaluate Benzoic acid 2-(2-propenyl)- methyl ester CheckVisc Is viscosity increased or are gels present? Start->CheckVisc Polymerized Polymerization Detected (Purify via Distillation) CheckVisc->Polymerized Yes (Oligomers) CheckInhibitor Is an inhibitor present (e.g., MEHQ/BHT)? CheckVisc->CheckInhibitor No (Clear Liquid) AddInhibitor Add 50-100 ppm MEHQ (Ensure Trace O2) CheckInhibitor->AddInhibitor No Store Store at 2-8°C in Amber Glass Container CheckInhibitor->Store Yes AddInhibitor->Store

Caption: Workflow for diagnosing and stabilizing Benzoic acid 2-(2-propenyl)- methyl ester.

References
  • Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage. BenchChem.3

  • Polymerisation of Allyl Compounds. ResearchGate. 2

  • Preventing premature polymerization of "3-(Allyloxy)oxetane" during storage. BenchChem. 4

  • Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. ACS Publications. 1

Sources

Troubleshooting low conversion rates in Methyl 2-allylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-allylbenzoate derivative synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, poor yields, and unexpected byproducts when functionalizing this specific substrate.

Methyl 2-allylbenzoate is a deceptively simple molecule. The terminal allyl group and the coordinating ester moiety create a unique microenvironment that can either facilitate or entirely derail transition-metal and photoredox catalysis. This guide bypasses generic advice to focus on the exact mechanistic bottlenecks—and their field-proven solutions—that you will face at the bench.

FAQ 1: Palladium-Catalyzed Cross-Coupling & Heterocyclization

Q: Why does my palladium-catalyzed functionalization of methyl 2-allylbenzoate stall at 20-30% conversion, yielding mostly a conjugated byproduct?

The Causality: The terminal allyl group is highly susceptible to palladium-catalyzed isomerization. During Heck-type couplings or heterocyclizations, Pd(II) inserts into the double bond to form an alkylpalladium intermediate. If the subsequent trapping step (e.g., nucleophilic attack or transmetalation) is kinetically slower than reversible β-hydride elimination, the double bond will migrate. This transforms your starting material into methyl 2-(1-propenyl)benzoate, a thermodynamically stable conjugated isomer that acts as a dead-end sink, halting conversion[1].

The Solution: You must accelerate the trapping step to outcompete β-hydride elimination. This is achieved by generating a highly electrophilic cationic palladium species using silver additives (e.g., AgOTf or Ag₂CO₃), which facilitates rapid substrate coordination and subsequent insertion.

Isomerization A Methyl 2-allylbenzoate B Pd(II) Insertion A->B C Desired Pathway (Heterocyclization) B->C Fast Trapping (Ag+ Additives) D Undesired Pathway (β-Hydride Elimination) B->D Slow Trapping E Conjugated Isomer (1-propenyl derivative) D->E Isomerization

Logical pathway of Pd-catalyzed alkene isomerization versus desired heterocyclization.

Self-Validating Protocol: Ag-Assisted Palladium Coupling

  • Preparation: In a flame-dried Schlenk flask under argon, combine 5 mol% Pd(OAc)₂, 10 mol% of an electron-rich phosphine ligand (e.g., SPhos), and 1.5 equivalents of Ag₂CO₃.

  • Solvent Addition: Add anhydrous, degassed THF (0.1 M relative to substrate). The silver salt will abstract halides from the Pd precursor, precipitating AgX and generating the active cationic Pd species.

  • Substrate Injection: Inject methyl 2-allylbenzoate dropwise.

  • Validation Check: Monitor the reaction via GC-MS at 30 minutes. If the peak corresponding to the conjugated isomer (M+ mass, shifted retention time) is <5%, the cationic Pd strategy is successfully outcompeting isomerization.

Table 1: Effect of Additives on Pd-Catalyzed Conversion

AdditiveTarget IntermediateConversion (%)Primary Product
NoneNeutral Pd(II)< 30%Methyl 2-(1-propenyl)benzoate (Isomer)
BenzoquinonePd(0) → Pd(II)~ 50%Mixed (Product + Isomer)
AgOTf / Ag₂CO₃Cationic Pd(II)> 85%Desired Heterocycle / Coupled Product

FAQ 2: Ruthenium-Catalyzed Olefin Metathesis

Q: During ring-closing metathesis (RCM) or cross-metathesis using Grubbs catalysts, conversion flatlines early. How do I force the reaction to completion?

The Causality: Two factors poison metathesis reactions of methyl 2-allylbenzoate. First, the ester carbonyl can weakly coordinate to the ruthenium center, slowing initiation. Second, and more critically, trace peroxides formed by auto-oxidation of the allyl double bond rapidly decompose the delicate ruthenium alkylidene catalyst. Furthermore, if the concentration is too high, the terminal alkene will undergo intermolecular cross-metathesis (dimerization) rather than the desired intramolecular cyclization or targeted cross-coupling.

The Solution: Substrate pre-treatment is non-negotiable. Passing the substrate through basic alumina removes peroxides. Additionally, operating at high dilution (< 0.05 M) prevents oligomerization, and switching to a Hoveyda-Grubbs II catalyst provides a more robust initiation profile against coordinating ester groups.

Metathesis Start Low Metathesis Conversion Check1 Check Substrate Purity Start->Check1 Action1 Purify via Alumina (Remove Peroxides) Check1->Action1 Impurities Present Check2 Check Catalyst State Check1->Check2 Substrate Pure Action2 Use Hoveyda-Grubbs II (5-10 mol%) Check2->Action2 Catalyst Deactivation Check3 Check Concentration Check2->Check3 Catalyst Active Action3 Dilute to <0.05 M (Prevent Dimerization) Check3->Action3 Oligomerization Occurs

Troubleshooting workflow for resolving low conversion in ruthenium-catalyzed metathesis.

Self-Validating Protocol: High-Dilution Metathesis

  • Substrate Purification: Dissolve methyl 2-allylbenzoate in a minimal amount of pentane and elute through a 2-inch plug of activated basic alumina immediately prior to use.

  • Setup: In a thoroughly dried, argon-flushed flask, dissolve the purified substrate in anhydrous, degassed dichloromethane (DCM) to a final concentration of 0.02 M.

  • Catalyst Addition: Add 5 mol% Hoveyda-Grubbs 2nd Generation catalyst.

  • Validation Check: Reflux at 40°C. Take an aliquot at 1 hour. If the reaction mixture turns from bright green to dark brown/black, the catalyst has decomposed (indicating residual peroxides or moisture). If it remains green/amber, the active ruthenium species is still alive and turning over.

FAQ 3: Photoredox-Catalyzed Radical Additions

Q: I am attempting a photoredox-catalyzed radical addition (e.g., azidation or chlorosulfonylation) to the allyl double bond, but I see unreacted starting material and poor quantum yields. What is failing?

The Causality: Photoredox catalysis relies on the long-lived excited state of a photocatalyst (e.g.,[Cu(dap)Cl₂] or Ru(bpy)₃²⁺). This excited state is highly sensitive to triplet quenching by dissolved molecular oxygen[2]. Additionally, in azidation reactions, the commonly used radical precursor ABX (Zhdankin reagent) is thermally unstable and degrades before efficient electron transfer can occur, severely limiting the generation of the necessary azido radicals[3].

The Solution: Strict anaerobic conditions via the Freeze-Pump-Thaw method are mandatory to prevent oxygen quenching. For azidations, substituting the hazardous and unstable ABX reagent with the safer, more thermally stable ABZ (azidobenziodazolone) ensures a steady, high-yield generation of azido radicals under visible light irradiation[3].

Photoredox PC Photocatalyst Ground State PC_star Excited State PC* PC->PC_star Visible Light (528 nm) Radical Radical Generation PC_star->Radical Electron Transfer Product Functionalized Product Radical->Product Allyl Addition Product->PC Catalyst Turnover

Photoredox catalytic cycle for radical addition to methyl 2-allylbenzoate.

Table 2: Reagent Selection for Photoredox Azidation of Methyl 2-allylbenzoate

ReagentThermal Decomposition (TD24)Hazard SeverityPhotoredox Yield (%)
ABX (Zhdankin)45 °CHigh (Explosive risk)76%
tBu-ABX52 °CHigh56%
ABZ 88 °C Moderate (Safer) 81 - 90%

Self-Validating Protocol: Freeze-Pump-Thaw Photoredox Setup

  • Reagent Assembly: In an oven-dried Schlenk tube, combine methyl 2-allylbenzoate (1.0 equiv), the radical precursor (e.g., ABZ for azidation, 1.5 equiv), and the photocatalyst (1-2 mol%).

  • Solvent Addition: Add the reaction solvent (e.g., MeCN or DCM).

  • Freeze-Pump-Thaw (3 Cycles):

    • Submerge the tube in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to a high vacuum for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath, observing bubbles of trapped O₂ escaping the liquid.

    • Repeat this process three times.

  • Validation Check: Backfill with pure Argon. Irradiate with the appropriate LED (e.g., 528 nm green LED for Cu-based catalysts). If the reaction stalls after 2 hours, check the emission spectrum of your LEDs; mismatched wavelengths will fail to populate the PC* excited state.

References

  • Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles University of Glasgow Theses Repository URL:[Link]

  • Visible-Light-Mediated Regioselective Chlorosulfonylation of Alkenes and Alkynes: Introducing the Cu(II) complex[Cu(dap)Cl₂] to photochemical ATRA reactions Chemistry - A European Journal (Supporting Information) URL:[Link]

Sources

Technical Support Center: Solvent Selection for Recrystallization of Methyl 2-allylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of solvent selection for the recrystallization of Methyl 2-allylbenzoate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and troubleshooting strategies essential for achieving high-purity crystalline products.

Foundational Principles: Why Solvent Selection is Critical

Recrystallization is a powerful purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1][2] The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). This differential solubility allows the desired compound to crystallize upon cooling, while impurities remain in the "mother liquor."[3][4]

For Methyl 2-allylbenzoate derivatives, which are often aromatic esters, understanding the polarity and potential for hydrogen bonding is key. The ester group provides some polarity, while the allyl and benzoate groups contribute non-polar characteristics. The nature and position of other substituents on the aromatic ring will further influence the overall polarity of the molecule.

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The solvent should exhibit a large difference in solubility for the compound of interest between its boiling point and room temperature (or lower).[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[5]

Systematic Experimental Protocol for Solvent Screening

A trial-and-error approach based on predictions is the most effective way to identify the optimal solvent.[1] This protocol outlines a systematic method for screening potential solvents.

Materials:

  • Crude Methyl 2-allylbenzoate derivative

  • Small test tubes (e.g., 13x100 mm)

  • A selection of candidate solvents (see Table 1)

  • Heating source (hot plate or sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of your crude product into several labeled test tubes.

    • Add a candidate solvent dropwise (starting with ~0.5 mL) to each test tube.

    • Agitate the mixture (vortex) for 30 seconds.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent. It may, however, be useful as part of a mixed-solvent system. A good candidate will show poor solubility.[6]

  • Hot Solubility Test:

    • For the solvents that did not dissolve the compound at room temperature, heat the test tubes gently.

    • Add the hot solvent dropwise until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce your final yield.[7]

    • Observation: If the compound dissolves completely in a reasonable volume of hot solvent, it remains a good candidate. If it remains insoluble even at the solvent's boiling point, it is unsuitable.

  • Crystallization Test (Cooling):

    • Allow the hot, saturated solutions to cool slowly to room temperature. A slow cooling rate promotes the formation of larger, purer crystals.[1][8]

    • Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.

    • Observation: The ideal solvent will yield a large quantity of crystalline solid. Note the quality and form of the crystals.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude Product (20-30 mg) add_solvent Add 0.5 mL of Test Solvent start->add_solvent check_rt_sol Soluble at Room Temp? add_solvent->check_rt_sol heat_sol Heat to Boiling check_rt_sol->heat_sol No consider_mixed Consider for Mixed-Solvent System check_rt_sol->consider_mixed Yes check_hot_sol Soluble when Hot? heat_sol->check_hot_sol cool_sol Cool Slowly, then Ice Bath check_hot_sol->cool_sol Yes bad_solvent Poor Solvent (Discard) check_hot_sol->bad_solvent No check_crystals Abundant Crystals Form? cool_sol->check_crystals good_solvent Good Solvent check_crystals->good_solvent Yes check_crystals->bad_solvent No

Caption: A systematic workflow for screening recrystallization solvents.

Data Presentation: Solvent Properties

The choice of solvent can be guided by its physical properties. The following table lists common laboratory solvents, ordered by decreasing polarity, which can serve as a starting point for your screening.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds; slow to evaporate.
Methanol655.1Good for moderately polar compounds.[9]
Ethanol784.3A versatile solvent, often used in mixtures with water.
Acetone564.3High volatility; dissolves many organic compounds.
Ethyl Acetate774.4A common solvent for esters.[10]
Dichloromethane403.1Very volatile; good for less polar compounds.
Toluene1112.4Good for non-polar, aromatic compounds.[11]
Hexane/Heptane~69 / ~98~0.1Very non-polar; often used as the "insoluble" solvent in mixed systems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of Methyl 2-allylbenzoate derivatives.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

This is a frequent problem with several potential causes.[7]

  • Probable Cause 1: Too much solvent was added. This is the most common reason for crystallization failure.[7] The solution is not saturated, so the solute remains dissolved even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by about 20-30% and then allow it to cool again.

  • Probable Cause 2: The solution is supersaturated. The compound wants to crystallize but requires a nucleation site to begin the process.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[7][12] The microscopic scratches on the glass provide a surface for crystal growth to initiate.

    • Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny speck to the supersaturated solution.[12][13] This "seed" crystal will act as a template for further crystallization.

Q2: My product has "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[14][15] This often happens if the melting point of the compound is lower than the temperature of the solution as it becomes saturated.[14] Oily products rarely form pure crystals as impurities tend to be more soluble in the oil than in the solvent.[14]

  • Probable Cause 1: The solution is cooling too quickly. The solution becomes saturated at a temperature that is above the compound's melting point.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount (10-15%) more solvent, then allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels to slow the rate of cooling.[14]

  • Probable Cause 2: High impurity level. Significant amounts of impurities can depress the melting point of your compound.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a bit more solvent and then a small amount of activated charcoal to adsorb impurities. Perform a hot filtration to remove the charcoal and then attempt the recrystallization again.[14]

  • Probable Cause 3: Inappropriate solvent choice.

    • Solution: The chosen solvent may not be optimal. It may be necessary to screen for a different solvent or try a mixed-solvent system.

Q3: My final yield is very low. How can I improve it?

A low yield can be frustrating, but it is often preventable.

  • Probable Cause 1: Using too much solvent during dissolution. As mentioned in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[14]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Probable Cause 2: Premature crystallization during hot filtration. If your product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material.

    • Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution. Keep the solution at or near its boiling point during the filtration process.

  • Probable Cause 3: Incomplete crystallization.

    • Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 20-30 minutes) after it has reached room temperature to maximize the precipitation of the solid.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Product Oiled Out problem->oiling_out low_yield Low Yield problem->low_yield cause_too_much_solvent Cause: Too much solvent no_crystals->cause_too_much_solvent Possible Cause cause_supersat Cause: Supersaturation no_crystals->cause_supersat Possible Cause cause_fast_cool Cause: Cooling too fast oiling_out->cause_fast_cool Possible Cause cause_impurities Cause: High impurity level oiling_out->cause_impurities Possible Cause low_yield->cause_too_much_solvent Possible Cause cause_premature_cryst Cause: Premature crystallization low_yield->cause_premature_cryst Possible Cause sol_boil_off Solution: Boil off excess solvent cause_too_much_solvent->sol_boil_off sol_min_solvent Solution: Use minimum hot solvent cause_too_much_solvent->sol_min_solvent sol_scratch_seed Solution: Scratch flask or seed cause_supersat->sol_scratch_seed sol_reheat_cool_slow Solution: Reheat, add solvent, cool slowly cause_fast_cool->sol_reheat_cool_slow sol_charcoal Solution: Use activated charcoal, hot filter cause_impurities->sol_charcoal sol_hot_filter Solution: Use pre-heated funnel cause_premature_cryst->sol_hot_filter

Caption: A decision tree for troubleshooting common recrystallization issues.

Advanced Topic: Mixed-Solvent Recrystallization

Sometimes, no single solvent meets all the criteria for a good recrystallization. In such cases, a mixed-solvent system can be highly effective.[16] This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[16]

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude product in the minimum amount of the hot "soluble solvent".

  • While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[16]

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

A common and effective mixed-solvent pair for moderately polar compounds like benzoate esters is Ethanol and Water .

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • The Good Scents Company. methyl 2-methyl benzoate. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Wikipedia. Methyl benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221897, Methyl 2-(prop-2-en-1-yloxy)benzoate. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]

  • Google Patents. Method for preparing benzoic acid esters.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Javadzadeh, Y., & Asnaashari, S. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Journal of Pharmacy & Pharmaceutical Sciences, 15(3), 324-326. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • University of Massachusetts Boston. recrystallization, filtration and melting point. [Link]

  • AOCS. (2019, July 23). Dry Fractionation. [Link]

  • Reddit. (2014, September 14). Determining polarity. r/chemhelp. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl Benzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • MDPI. (2024, October 18). Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Google Patents.
  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • National Center for Biotechnology Information. (2013). Crystallization modifiers in lipid systems. PMC. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [https://www.rjpbcs.com/pdf/2012_3(4)/[17].pdf]([Link]17].pdf)

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347839, Methyl 2-acetylbenzoate. [Link]

  • YouTube. (2020, October 2). Esterification: Preparation of Ethyl benzoate. [Link]

  • Google Patents.
  • University of Calgary. RECRYSTALLISATION. [Link]

  • AL Mustaqbal university college. Petroleum Chemistry Laboratory Recrystallizing process. [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Concept. [Link]

  • Google Patents.
  • Scribd. Recrystallization of Benzoic Acid PDF. [Link]

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  • University of Wisconsin-Stout. Recrystallization of Benzoic Acid. [Link]

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Technical Support Center: Stability & Handling of Methyl 2-allylbenzoate Under High-Temperature Reflux

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-allylbenzoate . While this compound is a versatile building block, subjecting it to high-temperature reflux (e.g., >100°C in toluene, xylenes, or DMF) often triggers unintended side reactions. This document synthesizes mechanistic causality, troubleshooting matrices, and self-validating protocols to ensure the structural integrity of your starting material.

Troubleshooting Matrix: Quantitative Symptom Analysis

When your refluxed reaction mixture yields unexpected byproducts, the first step is analytical verification. Use the table below to cross-reference quantitative NMR/TLC data with mechanistic root causes.

Observed IssueAnalytical Symptom (¹H-NMR / TLC)Mechanistic Root CauseRecommended Action
Alkene Isomerization Loss of terminal =CH₂ (δ 5.0–5.1 ppm, m); Appearance of internal =CH-CH₃ (δ 1.8 ppm, d).Trace transition metals (Pd/Ru) or bases lower the activation energy (

) for double-bond migration into conjugation with the arene.
Apply metal scavengers (e.g., Thiol-modified silica, 5 eq) prior to heating.
Ester Hydrolysis Disappearance of -OCH₃ (δ 3.8 ppm, s); TLC shows a highly polar, streaking baseline spot.Trace H₂O in the refluxing solvent nucleophilically attacks the ester carbonyl under thermal stress.Use rigorously anhydrous solvents (<50 ppm H₂O); utilize a Dean-Stark trap or 4Å MS.
Allylic Oxidation / Oligomerization Broad, undefined polymeric NMR baseline; Viscous, insoluble residue.Radical-initiated chain reaction or autoxidation at the highly reactive allylic CH₂ position (>110°C).Rigorously degas solvent (Argon sparge); add 0.1–1.0 mol% BHT as a radical sink.

Frequently Asked Questions (FAQs)

Q1: Why does my terminal allyl group migrate to an internal position during reflux? A1: The isomerization of allylbenzenes to propenylbenzenes is a thermodynamically driven process. The internal alkene (forming methyl 2-(prop-1-en-1-yl)benzoate) is significantly lower in energy due to extended


-conjugation with the aromatic ring. While the terminal alkene is thermally stable on its own at moderate temperatures, the presence of trace transition metals (e.g., Palladium, Rhodium, or Ruthenium from a previous cross-coupling step) acts as a highly efficient catalyst. These metals facilitate a metal-hydride insertion/

-hydride elimination sequence, rapidly driving the bond transposition [1]. Similar rapid isomerization is heavily documented when utilizing various transition metal complexes at elevated temperatures [2][3].

Q2: I am heating Methyl 2-allylbenzoate to 200°C in a high-boiling solvent. Will it undergo a Claisen rearrangement? A2: No. A common mechanistic misconception is confusing allyl arenes with allyl aryl ethers. The thermal Claisen rearrangement requires an allyl vinyl ether or allyl aryl ether system (a C–O–C linkage) to undergo the concerted [3,3]-sigmatropic rearrangement. Methyl 2-allylbenzoate already possesses a C–C bond at the ortho position. Instead of a Claisen rearrangement, extreme thermal stress will likely lead to radical polymerization or allylic degradation.

Q3: How can I prevent radical polymerization during a 24-hour reflux in toluene? A3: Allylic systems are notoriously prone to autoxidation and radical-initiated oligomerization because the resulting allylic radical is resonance-stabilized. To mitigate this, you must eliminate oxygen and rogue initiators. Rigorously degas your solvent using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to heating. Additionally, adding a sterically hindered phenolic antioxidant like BHT (butylated hydroxytoluene) at 0.1–1.0 mol% will intercept propagating radicals without interfering with most non-radical synthetic pathways.

Experimental Workflows & Protocols

To guarantee the stability of Methyl 2-allylbenzoate, you must treat the compound before and during the reflux operation. These protocols are designed as self-validating systems.

Protocol A: Pre-Reflux Metal Scavenging

Objective: Remove trace Pd/Ru from prior synthetic steps to prevent thermal alkene isomerization.

  • Dissolution: Dissolve crude Methyl 2-allylbenzoate in a non-polar solvent mixture (e.g., Hexanes/EtOAc 9:1) to a concentration of 0.1 M.

  • Scavenging: Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 5 equivalents relative to the suspected residual metal catalyst loading.

  • Incubation: Stir vigorously at room temperature for 4 to 12 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the pad with 2 column volumes of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

Self-Validating Step: Before proceeding to the reflux stage, take a 10 μL aliquot and run a rapid ¹H-NMR. The protocol is successful if the terminal alkene protons are cleanly visible at δ 5.0–5.1 ppm (multiplet, 2H) and δ 5.9–6.1 ppm (multiplet, 1H), with zero integration at δ 1.8 ppm (which would indicate the presence of the isomerized methyl group).

Protocol B: Anaerobic & Anhydrous Reflux Setup

Objective: Prevent ester hydrolysis and radical oligomerization during prolonged heating.

  • Apparatus Prep: Flame-dry a Schlenk flask equipped with a reflux condenser under high vacuum, then backfill with Argon. Repeat this cycle three times.

  • Transfer: Transfer the purified Methyl 2-allylbenzoate into the flask under a positive pressure of Argon.

  • Solvent Addition: Add anhydrous, inhibitor-stabilized solvent (e.g., Toluene stored over 4Å molecular sieves).

  • Degassing: Insert a long stainless-steel needle into the solution and sparge with Argon for exactly 15 minutes to displace dissolved oxygen.

  • Heating: Lower the flask into a pre-equilibrated oil bath or precisely controlled heating mantle. Maintain a steady Argon blanket over the condenser.

Mechanistic Pathway Visualization

The following diagram maps the divergent reaction pathways Methyl 2-allylbenzoate can take under poorly optimized reflux conditions.

G SM Methyl 2-allylbenzoate (Terminal Alkene) Iso Methyl 2-(prop-1-en-1-yl)benzoate (Conjugated Internal Alkene) SM->Iso High Temp (>100°C) + Trace Pd/Ru/Base Olig Polymeric/Oligomeric Byproducts (Viscous Residue) SM->Olig Prolonged Reflux + O2 / Radicals Hyd 2-allylbenzoic acid (Hydrolysis Product) SM->Hyd Trace H2O + Acid/Base

Figure 1: Primary degradation and side-reaction pathways of Methyl 2-allylbenzoate under reflux.

References

  • Nazarova, N. M., et al. "Study of the hydrogenation and isomerization of allylbenzene catalyzed by chlorodimethylsulfoxide complexes of palladium and rhodium." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1972).1

  • US Patent 4138411A. "Process for the isomerization of aromatic alkenyl compounds." Google Patents (1979). 2

  • ChemRxiv. "Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex." ChemRxiv (2021). 3

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Validation & Comparative

A Guide to the 1H NMR Chemical Shifts of Benzoic Acid 2-(2-propenyl)methyl Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the structure and dynamics of organic molecules. Among its variants, Proton (¹H) NMR is particularly powerful for its sensitivity and the wealth of information it provides on the chemical environment of hydrogen atoms. This guide offers an in-depth analysis of the ¹H NMR chemical shifts for Benzoic acid 2-(2-propenyl)methyl ester, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a detailed prediction of its ¹H NMR spectrum, grounded in fundamental principles and compared with experimental data from structurally analogous compounds.

Understanding the Molecular Landscape: Factors Influencing Chemical Shifts

The chemical shift (δ) of a proton in an NMR spectrum is a direct measure of its electronic environment. Several key factors influence this value, including inductive effects, magnetic anisotropy, and resonance.[1][2]

  • Inductive Effects : Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (upfield shift).[3] The ester group in our target molecule is electron-withdrawing, which will influence the chemical shifts of the aromatic protons.

  • Magnetic Anisotropy : The circulation of π-electrons in aromatic rings and double bonds creates a local magnetic field that can either shield or deshield nearby protons, depending on their orientation relative to the π-system.[1][3] This effect is particularly significant for the aromatic and vinyl protons in Benzoic acid 2-(2-propenyl)methyl ester.

  • Resonance Effects : Electron-donating or -withdrawing groups can influence the electron density at different positions on an aromatic ring through resonance, affecting the chemical shifts of the ortho, meta, and para protons differently.[4]

Predicted ¹H NMR Spectrum of Benzoic Acid 2-(2-propenyl)methyl Ester

Based on the analysis of these influencing factors and comparison with known spectra of similar compounds, we can predict the ¹H NMR spectrum of Benzoic acid 2-(2-propenyl)methyl ester. The structure with the predicted chemical shift ranges is shown below.

Caption: Predicted ¹H NMR chemical shifts for Benzoic acid 2-(2-propenyl)methyl ester.

Comparative Analysis with Structurally Related Esters

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of Benzoic acid and Methyl benzoate.

Proton Environment Predicted δ (ppm) for Benzoic acid 2-(2-propenyl)methyl ester Experimental δ (ppm) for Benzoic Acid [5]Experimental δ (ppm) for Methyl Benzoate [6]
Carboxylic Acid (-COOH)N/A~12-13N/A
Methyl Ester (-OCH₃)~3.9N/A~3.9
Aromatic (ortho to -COOR)~8.0~8.1~8.0
Aromatic (meta to -COOR)~7.4-7.6~7.5~7.4
Aromatic (para to -COOR)~7.4-7.6~7.6~7.5
Allyl (-CH₂-CH=CH₂)~3.4N/AN/A
Allyl (-CH₂-CH=CH₂)~5.9N/AN/A
Allyl (-CH₂-CH=CH₂)~5.2-5.3N/AN/A

The ortho protons of the target molecule are expected to be the most deshielded due to the combined electron-withdrawing effects of the ester group and the anisotropic effect of the carbonyl group.[4] The meta and para protons are expected to resonate at similar, slightly more upfield positions.[5] The chemical shift of the methyl ester protons is anticipated to be around 3.9 ppm, consistent with typical values for methyl esters of benzoic acid.[6] The allyl group introduces a distinct set of signals. The methylene protons adjacent to the aromatic ring will be deshielded by the ring current and are predicted to appear around 3.4 ppm. The vinylic protons will exhibit characteristic shifts, with the internal proton appearing further downfield (~5.9 ppm) than the terminal methylene protons (~5.2-5.3 ppm) due to substitution effects.[7]

Experimental Protocol for ¹H NMR Data Acquisition

For researchers seeking to acquire experimental data for Benzoic acid 2-(2-propenyl)methyl ester or similar compounds, the following protocol outlines a standardized approach.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[5]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[5]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic compounds).
  • Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
  • Integrate the peaks to determine the relative ratios of the different types of protons.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values to assign the peaks to the corresponding protons in the molecule.

A [label="Sample Preparation"]; B [label="Spectrometer Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"];

A -> B -> C -> D -> E; }

Caption: General workflow for ¹H NMR data acquisition and analysis.

Conclusion

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. Available at: [Link]

  • Chemical shifts - UCL. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

  • APPENDIX 2 - MIT. Available at: [Link]

  • 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. Available at: [Link]

  • Benzoic acid, 2-methyl-, (2-methylpropyl) ester | C12H16O2 | CID 141692 - PubChem. Available at: [Link]

  • Methyl 2-acetylbenzoate | C10H10O3 | CID 347839 - PubChem - NIH. Available at: [Link]

  • Factors Influencing Proton NMR Shifts | PDF - Scribd. Available at: [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. Available at: [Link]

  • RU2481324C2 - Method of producing alkyl benzoates - Google Patents.
  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and - Modgraph. Available at: [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap. Available at: [Link]

  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. Available at: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • METHYL-2-(HEPT-1-YN-1-YL)-BENZOATE - SpectraBase. Available at: [Link]

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A Comparative Guide to the FTIR Spectral Analysis of the Carbonyl Stretch in Methyl 2-allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of Methyl 2-allylbenzoate, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, offering a comparative framework to enhance analytical interpretation. We will compare the spectrum of Methyl 2-allylbenzoate with that of a saturated ester (Ethyl Acetate) and a simpler aromatic ester (Methyl Benzoate) to elucidate the electronic and structural factors that govern the C=O vibrational frequency.

The Significance of the Carbonyl Stretch in Infrared Spectroscopy

The carbonyl group (C=O) is one of the most readily identifiable functional groups in infrared spectroscopy.[1] Its stretching vibration gives rise to a characteristically strong and sharp absorption band, typically found in the 1600-1900 cm⁻¹ region of the spectrum.[1] This intensity is a direct result of the large change in dipole moment (dµ/dx) that occurs as the highly polar C=O bond stretches and contracts.[1] The precise wavenumber of the C=O absorption is exquisitely sensitive to the local molecular environment, making it a powerful diagnostic tool for distinguishing between different types of carbonyl-containing compounds such as ketones, aldehydes, carboxylic acids, and esters.[1][2]

Factors that influence the C=O stretching frequency include:

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and shift the absorption to a higher frequency (wavenumber), while electron-donating groups have the opposite effect.[3][4][5]

  • Resonance (Conjugation): Delocalization of π-electrons, such as when the carbonyl group is conjugated with a C=C double bond or an aromatic ring, weakens the C=O bond.[3][5] This delocalization imparts more single-bond character to the carbonyl bond, lowering its force constant and shifting the absorption to a lower frequency, typically by 25-45 cm⁻¹.[1][5]

  • Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., a five- or four-membered ring) forces more s-character into the C=O sigma bond, strengthening it and increasing the stretching frequency.[5][6]

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen weakens the C=O bond, causing a shift to a lower wavenumber.[2][7]

Structural Analysis of Methyl 2-allylbenzoate

Methyl 2-allylbenzoate is an aromatic ester. Its key structural features relevant to FTIR analysis are:

  • Ester Group: Contains the C=O moiety directly bonded to an oxygen atom (the "ester oxygen") and a carbon atom.

  • Aromatic Ring: The carbonyl carbon is directly attached to a benzene ring. This creates an α,β-unsaturated system, allowing for resonance effects.

  • Ortho-Allyl Group: An allyl substituent (-CH₂-CH=CH₂) is located at the position ortho to the ester group.

Based on this structure, the dominant electronic effect influencing the carbonyl stretch is conjugation with the aromatic ring. This will significantly lower its frequency compared to a non-conjugated, saturated ester.

Comparative Spectral Analysis: Elucidating Structural Effects

To fully appreciate the spectral features of Methyl 2-allylbenzoate, we will compare its expected carbonyl absorption frequency with two reference compounds: Ethyl Acetate (a saturated ester) and Methyl Benzoate (a simple aromatic ester).

CompoundStructureClassKey Structural FeatureExpected C=O Stretch (cm⁻¹)Rationale
Ethyl Acetate CH₃COOCH₂CH₃Saturated EsterCarbonyl group is attached to saturated (sp³) carbons.1755 - 1735[8][9]No conjugation. Represents the baseline frequency for a simple, unstrained ester.
Methyl Benzoate C₆H₅COOCH₃Aromatic EsterCarbonyl group is conjugated with the benzene ring.1730 - 1715[9][10]Resonance delocalization weakens the C=O bond, lowering the frequency relative to a saturated ester.[2][3]
Methyl 2-allylbenzoate C₆H₄(CH₂CH=CH₂)COOCH₃Substituted Aromatic EsterCarbonyl group is conjugated with the benzene ring.~1730 - 1715The primary influence is conjugation with the aromatic ring, similar to Methyl Benzoate. The ortho-allyl group is an alkyl substituent and is expected to have only a minor electronic or steric influence on the carbonyl frequency.

This comparison clearly demonstrates that conjugation is the most significant factor determining the carbonyl stretching frequency in aromatic esters like Methyl 2-allylbenzoate. The frequency is lowered by approximately 20-30 cm⁻¹ compared to a non-conjugated analog like Ethyl Acetate.[1][11]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing liquid samples that requires minimal sample preparation.[12]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Confirm that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.[12]

  • Crystal Cleaning (Self-Validation Step):

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.[13]

    • Procedure: Clean the ATR crystal surface thoroughly using a solvent-moistened, non-abrasive wipe (e.g., a cotton swab or lens tissue). A common and effective solvent is isopropanol. Allow the crystal to air-dry completely.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the ambient spectrum of the instrument, including absorptions from atmospheric water vapor and carbon dioxide. This spectrum must be subtracted from the sample spectrum to yield the true spectrum of the compound.

    • Procedure: Once the crystal is clean and dry, initiate a background scan using the instrument's software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Good contact between the liquid sample and the ATR crystal is essential for a strong, high-quality signal. The infrared light only penetrates a few microns into the sample.[12]

    • Procedure: Place a single drop of Methyl 2-allylbenzoate directly onto the center of the ATR crystal.[13] Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Procedure: Using the same scan parameters as the background, initiate the sample scan. The software will automatically perform the background subtraction and display the resulting FTIR spectrum in real-time.

  • Data Analysis:

    • Procedure:

      • Use the software's tools to identify and label the peak wavenumbers.

      • Locate the most intense, sharp peak in the 1700-1750 cm⁻¹ region. This corresponds to the C=O stretching vibration.[14]

      • Identify other key peaks to confirm the structure, such as C-O stretches (~1300-1000 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and sp² C-H stretches (>3000 cm⁻¹).[10][15]

  • Post-Analysis Cleaning:

    • Procedure: Thoroughly clean the sample off the ATR crystal using the same method described in Step 2 to prepare the instrument for the next user.

Visual Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the experimental protocol.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis prep 1. Instrument Preparation clean1 2. Clean ATR Crystal prep->clean1 background 3. Acquire Background clean1->background apply 4. Apply Liquid Sample background->apply Ready for Sample acquire 5. Acquire Sample Spectrum apply->acquire analyze 6. Analyze Data & Interpret Spectrum acquire->analyze Raw Data clean2 7. Clean ATR Crystal analyze->clean2 clean2->prep Ready for Next Use

Caption: Workflow for FTIR analysis of a liquid sample using an ATR accessory.

Conclusion

The FTIR analysis of Methyl 2-allylbenzoate provides a clear illustration of fundamental spectroscopic principles. Its carbonyl stretching frequency, expected in the 1715-1730 cm⁻¹ range, is a direct consequence of the resonance effect between the carbonyl group and the attached aromatic ring.[9][10] This value is significantly lower than that of a non-conjugated, saturated ester, highlighting the diagnostic power of FTIR in elucidating subtle electronic features within a molecule. By employing a robust and validated experimental protocol, such as the ATR method detailed here, researchers can reliably obtain high-quality spectra to confirm molecular identity, assess purity, and investigate structural characteristics critical to chemical and pharmaceutical development.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Chemical Technology and Metallurgy. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 of Benzene using DFT and HF methods. (2014). Scholars Research Library. [Link]

  • Sample preparation for FT-IR. (n.d.). University of Missouri–St. Louis. [Link]

  • FTIR Spectrum of Ester Compound A. (n.d.). ResearchGate. [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025). IEEE Xplore. [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. [Link]

  • AROMATIC RESONANCE EFFECTS IN CYCLIC KETONES. (n.d.). Swarthmore College. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023). YouTube. [Link]

  • Improved Measurement of Liquid Samples Using FTIR. (2021). Agilent. [Link]

  • resonance and induction tutorial. (n.d.). Auburn University. [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate. [Link]

  • IR Spectroscopy of Carbonyl Compounds and factors affecting. (2021). YouTube. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. [Link]

  • How to prepare IR samples?. (n.d.). ResearchGate. [Link]

  • Sample preparation and factors affect IR bands. (n.d.). SlideShare. [Link]

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A Senior Application Scientist's Guide to the GC-MS Fragmentation of Benzoic Acid, 2-(2-propenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis and Comparison for Researchers in Drug Discovery and Analytical Sciences

In the landscape of drug development and chemical analysis, the unambiguous identification of novel or modified compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and structural elucidation of volatile and semi-volatile molecules. This guide, designed for researchers and scientists, delves into the nuanced electron ionization (EI) fragmentation pattern of a specific compound of interest: Benzoic acid, 2-(2-propenyl)-, methyl ester.

We will not only predict and explain the fragmentation pathways of this molecule but also compare its expected mass spectral features with those of related and isomeric compounds. This comparative approach, grounded in established mass spectrometry principles, aims to provide a robust framework for the identification and differentiation of similar chemical entities.

The Predicted Fragmentation Pathway: An Expert's Perspective

The fragmentation of a molecule under electron ionization is a story told by its structure. For Benzoic acid, 2-(2-propenyl)-, methyl ester (Molecular Weight: 176.21 g/mol ), the interplay between the ester functionality, the aromatic ring, and the ortho-allyl substituent dictates a unique fragmentation signature.

The initial ionization event, typically using 70 eV electrons, will form the molecular ion ([M]+•) at m/z 176.[1] This molecular ion, while potentially observable, is expected to be of relatively low abundance due to the presence of favorable fragmentation pathways.

The fragmentation cascade is anticipated to be dominated by several key processes:

  • Loss of the Methoxy Radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the O-CH3 bond, leading to the formation of a stable acylium ion.[2][3] For our target molecule, this would result in a prominent peak at m/z 145 . This ion is stabilized by resonance across the carbonyl group and the aromatic ring.

  • The "Ortho Effect" in Action: The presence of the 2-(2-propenyl) group in the ortho position is expected to induce a significant rearrangement, a phenomenon well-documented in the mass spectrometry of ortho-substituted aromatics.[4][5] This "ortho effect" can lead to a hydrogen rearrangement from the allyl group to the ester carbonyl oxygen, followed by the elimination of a neutral molecule of methanol (CH3OH). This would generate a strong signal at m/z 144 .

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen, a modified version can be envisioned for the allyl substituent. This could involve a hydrogen transfer from the allylic position to the carbonyl oxygen, followed by the cleavage of the C-C bond of the side chain, leading to the loss of a propene molecule (C3H6) and the formation of an ion at m/z 134 .

  • Formation of the Benzoyl Cation (m/z 105) and Phenyl Cation (m/z 77): Further fragmentation of the m/z 145 ion through the loss of the propenyl group as a radical (•C3H5) would lead to the benzoyl cation at m/z 105 . Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation would yield the phenyl cation at m/z 77 .[2][6][7] These are characteristic fragments for many benzoate derivatives.

  • Tropylium Ion Formation (m/z 91): Rearrangement of the benzyl-type radical cation formed after the loss of the methoxycarbonyl group (•COOCH3) can lead to the formation of the highly stable tropylium ion at m/z 91 .

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M [M]+• m/z 176 m145 [M - •OCH3]+ m/z 145 M->m145 - •OCH3 m144 [M - CH3OH]+• m/z 144 M->m144 - CH3OH (ortho effect) m134 [M - C3H6]+• m/z 134 M->m134 - C3H6 (rearrangement) m91 [C7H7]+ m/z 91 M->m91 - •COOCH3 m105 [C7H5O]+ m/z 105 m145->m105 - •C3H5 m77 [C6H5]+ m/z 77 m105->m77 - CO

Caption: Predicted EI fragmentation of Benzoic acid, 2-(2-propenyl)-, methyl ester.

Comparative Analysis: Differentiating from Isomers and Related Compounds

The true power of GC-MS lies in its ability to distinguish between closely related structures. Let's compare the expected fragmentation of our target compound with that of its isomers and a common precursor.

CompoundKey Differentiating Fragments (m/z)Rationale for Differentiation
Benzoic acid, 2-(2-propenyl)-, methyl ester 144 (prominent), 145, 134, 105, 77, 91The prominent m/z 144 peak arising from the ortho effect is the most telling feature.
Benzoic acid, 3-(2-propenyl)-, methyl ester 176, 145, 115, 91, 77The absence of a significant ortho effect will lead to a much less intense or absent m/z 144 peak. The loss of the entire side chain to form the methyl benzoate radical cation (m/z 136) is less likely than fragmentation of the ester. A key fragment could be at m/z 115 ([M - •OCH3 - C2H4]+).
Benzoic acid, 4-(2-propenyl)-, methyl ester 176, 145, 115, 91, 77Similar to the meta isomer, the lack of an ortho effect will suppress the m/z 144 fragment. The overall fragmentation pattern is expected to be very similar to the 3-isomer, making chromatographic separation crucial for differentiation.[8]
Methyl Benzoate 136, 105 (base peak), 77This simpler molecule will show a clear molecular ion at m/z 136, with the base peak at m/z 105 due to the loss of the methoxy radical.[2] The absence of the allyl group means no fragments above m/z 136 will be observed.
Benzoic acid, 2-propyl-, methyl ester 178, 149 , 135, 105, 91, 77The saturated propyl group will lead to a different fragmentation pattern. The molecular ion will be at m/z 178. The primary loss will be an ethyl radical (•C2H5) via alpha-cleavage of the propyl group, resulting in a prominent peak at m/z 149 .

Experimental Protocol for GC-MS Analysis

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a robust starting point for the analysis of Benzoic acid, 2-(2-propenyl)-, methyl ester and its analogs.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Serially dilute the stock solution to create working standards in the range of 1-100 µg/mL.

  • Derivatization (if necessary): For related acidic compounds, derivatization to their methyl esters using a reagent like diazomethane or BF3/methanol would be required.[9][10] For the target compound, which is already an ester, no derivatization is needed.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A modern GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is suitable.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a good first choice for separating isomers.[10]

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 20:1 ratio for initial screening)

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

The following diagram outlines the general experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working injection Inject 1 µL into GC working->injection separation GC Separation (30m, 5% phenyl-methylpolysiloxane) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection (m/z 40-450) ionization->detection chromatogram Analyze Chromatogram detection->chromatogram mass_spectrum Analyze Mass Spectrum chromatogram->mass_spectrum library_search Compare with Spectral Libraries mass_spectrum->library_search structure_elucidation Elucidate Structure library_search->structure_elucidation

Caption: General workflow for GC-MS analysis of the target compound.

Trustworthiness Through Self-Validation

The protocol outlined above is designed to be self-validating. The use of a series of working standards will establish the linearity and sensitivity of the method.[11] The chromatographic separation should be sufficient to resolve the target analyte from any potential impurities or isomers, which can be confirmed by examining the mass spectra across the width of the chromatographic peak. The consistency of the fragmentation pattern at different concentrations will further validate the identification. For definitive structural confirmation, comparison with a synthesized and authenticated standard of Benzoic acid, 2-(2-propenyl)-, methyl ester is the gold standard.

Conclusion

The GC-MS fragmentation of Benzoic acid, 2-(2-propenyl)-, methyl ester is predicted to be a rich tapestry of information, woven from the interplay of its functional groups. The anticipated "ortho effect" leading to a characteristic fragment at m/z 144 is a powerful diagnostic tool for its identification and differentiation from its meta and para isomers. By employing the systematic GC-MS methodology described, researchers can confidently identify this and related compounds, a critical step in advancing drug discovery and other scientific endeavors. The principles and comparative data presented in this guide provide a solid foundation for interpreting the mass spectral data of novel benzoate esters.

References

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
  • Jaycox, P. H., & K.P., L. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry.
  • Zaikin, V. G., & Varlamov, A. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Brainly. (2024, March 12).
  • Fekete, S., et al. (2020). Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. PubMed.
  • Abiedalla, Y., & Clark, C. R. (n.d.). GC–TOF mass spectral analysis of the m / z 135 and m / z 107 ions for...
  • Stemmler, E. A., et al. (2001). Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study. PubMed.
  • Transtutors. (2022, March 29). Use the mass spectrum of methyl benzoate to answer the questions below A. Write a reaction mechanism.
  • Doc Brown's Chemistry. (2026, February 24).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • SpectraBase. (n.d.). Benzoic acid methyl ester.
  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester.
  • ResearchGate. (2025, August 7).
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics.
  • Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.
  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • mzCloud. (2015, July 28).
  • NIST. (n.d.). Benzoic acid, 2-methylpropyl ester.
  • NIST. (n.d.). Benzoic acid, 2-methyl-.
  • NIST. (n.d.).

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Comparative Reactivity Guide: Methyl 2-allylbenzoate vs. Methyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profiling

In modern drug development and complex heterocycle synthesis, the selection of aromatic building blocks dictates the efficiency of downstream functionalization. This guide provides an objective, data-driven comparison between Methyl benzoate (MB) —a classic, monofunctional deactivated arene—and Methyl 2-allylbenzoate (M2AB) , a versatile bifunctional synthon.

While both molecules share a core aromatic ester, the introduction of an ortho-allyl group in M2AB unlocks orthogonal reactivity pathways.

  • Methyl Benzoate (MB): Characterized by its electron-withdrawing ester group, MB deactivates the aromatic ring toward electrophiles and strictly directs substitution to the meta position [1]. Its primary reactivity is governed by Electrophilic Aromatic Substitution (EAS) and nucleophilic acyl substitution.

  • Methyl 2-allylbenzoate (M2AB): The ortho-allyl group provides an isolated terminal alkene that acts as a privileged handle for transition-metal catalysis. This enables Palladium-catalyzed cross-coupling, olefin metathesis, and intramolecular heterocyclization [2]. The proximity of the ester oxygen to the activated alkene intermediate allows for neighboring group participation, enabling the rapid assembly of lactones and isocoumarin derivatives [4].

Reactivity MB Methyl Benzoate EAS Electrophilic Aromatic Substitution (meta) MB->EAS NAS Nucleophilic Acyl Substitution MB->NAS M2AB Methyl 2-allylbenzoate M2AB->EAS M2AB->NAS Alkene Alkene Difunctionalization (Pd-Catalyzed) M2AB->Alkene Metathesis Olefin Metathesis M2AB->Metathesis Cyclization Heterocyclization (Lactones/Isocoumarins) Alkene->Cyclization

Divergent reactivity pathways of Methyl benzoate vs. Methyl 2-allylbenzoate.

Quantitative Reactivity Profile

To objectively compare performance, the following table summarizes the primary reactive sites, typical yields, and dominant reaction types for both compounds based on standardized synthetic workflows.

ParameterMethyl Benzoate (MB)Methyl 2-allylbenzoate (M2AB)
Primary Reactive Site Aromatic Ring (C3/C5), Carbonyl (C1)Terminal Alkene, Aromatic Ring, Carbonyl
Dominant Reaction Type Electrophilic Aromatic SubstitutionTransition-Metal Catalyzed Difunctionalization
Directing Group Effect Strongly Deactivating (meta-directing)Orthogonal (Alkene acts independently)
Typical Nitration Yield 75 - 85% (Mono-nitration)Complex mixture (Alkene oxidation competes)
Pd-Catalyzed Cyclization N/A (No tethered

-system)
80 - 95% (e.g., Isocoumarin synthesis)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that function as self-validating systems. The procedures below detail not only the steps but the chemical causality behind each action, ensuring researchers can verify success in real-time.

Protocol A: Electrophilic Aromatic Substitution (Nitration of MB)

Causality & Mechanism: Benzene rings require highly reactive electrophiles to overcome the activation energy of breaking aromaticity. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (


) [1]. The ester group's electron-withdrawing nature requires these harsh conditions but ensures strict meta-selectivity.
  • Electrophile Generation: In a conical vial, cool 0.45 mL of concentrated

    
     to 0°C. Slowly add 0.15 mL of concentrated 
    
    
    
    . Causality: Cooling prevents the premature decomposition of the nitronium ion and mitigates the highly exothermic nature of the acid mixing.
  • Substrate Addition: Add 0.21 mL of Methyl benzoate dropwise, maintaining the temperature below 10°C.

  • Reaction Progression: Stir for 15 minutes at room temperature.

  • Self-Validation & Isolation: Pour the mixture over 2.0 g of crushed ice. Validation Check: The starting material (MB) is a liquid at room temperature. The successful formation of the meta-nitrated product is visually confirmed when methyl 3-nitrobenzoate immediately precipitates as a white crystalline solid (mp 78°C). If the solution remains an oil, the temperature was likely too high, leading to ester hydrolysis rather than nitration [1].

Protocol B: Palladium-Catalyzed Synthesis & Heterocyclization of M2AB

Causality & Mechanism: M2AB is synthesized via microwave-assisted Stille coupling from methyl 2-iodobenzoate and allyltributylstannane [3]. Once isolated, the ortho-allyl group can undergo Pd(II)-catalyzed heterocyclization. Pd(II) coordinates to the


-bond of the allyl group, lowering its LUMO and making it susceptible to intramolecular nucleophilic attack by the ester carbonyl oxygen [2].
  • Stille Coupling (Synthesis): Dissolve methyl 2-iodobenzoate (1.0 equiv),

    
     (5.5 mol %), and allyltributylstannane (1.2 equiv) in dry DMF. Irradiate at 120°C for 10 minutes.
    
  • Self-Validation (Catalyst State): The reaction mixture will transition from yellow to dark brown. Validation Check: This color change is a built-in indicator of success, signifying the precipitation of Pd(0) nanoparticles after the catalytic cross-coupling cycle has completed [3].

  • Purification: Filter through Celite, extract with EtOAc, and purify via column chromatography (pentane:DCM) to yield M2AB as a pale yellow oil (approx. 80% yield) [3].

  • Heterocyclization: Subject M2AB to Pd(II) salts (e.g.,

    
    ) in the presence of an oxidant to drive intramolecular cyclization. Validation Check:  The consumption of the terminal alkene can be rapidly validated via 
    
    
    
    NMR by the disappearance of the characteristic multiplet at
    
    
    6.01 ppm [3].

Workflow Start1 Methyl Benzoate (Liquid) Step1A Add H2SO4 / HNO3 (0°C) Generate Nitronium Ion Start1->Step1A Step1B Pour over ice (Self-Validation Step) Step1A->Step1B End1 Methyl 3-nitrobenzoate (White Solid Precipitate) Step1B->End1 Start2 Methyl 2-iodobenzoate Step2A Pd(0), Allyltributylstannane Microwave 120°C Start2->Step2A Step2B Color shifts to dark brown (Pd nanoparticle formation) Step2A->Step2B End2 Methyl 2-allylbenzoate (Pale Yellow Oil) Step2B->End2

Comparative experimental workflows for EAS (MB) and Pd-catalyzed synthesis (M2AB).

References

  • Source: ma.
  • Source: gla.ac.
  • Source: acs.
  • Source: uva.

A Comparative Guide to Selecting and Validating an HPLC Retention Time Standard for Methyl 2-allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In High-Performance Liquid Chromatography (HPLC), the consistent and reproducible identification of analytes is paramount. Retention time (RT) serves as a primary identifier for a compound under a specific set of chromatographic conditions. However, RT can be susceptible to drift due to a variety of factors including fluctuations in mobile phase composition, column temperature, system pressure, and column aging.[1][2][3] This variability can compromise the reliability of analytical results, particularly in regulated environments such as pharmaceuticals and quality control.

To mitigate the impact of such variations, a retention time (RT) standard is often employed. An RT standard is a well-characterized compound that is co-injected with the sample. By monitoring the RT of the standard, analysts can normalize the retention time of the analyte of interest, a concept known as Relative Retention Time (RRT).[4][5] This guide provides a comprehensive comparison of potential retention time standards for the analysis of Methyl 2-allylbenzoate, offering a detailed protocol for selection, validation, and implementation.

The Challenge: Ensuring Reliable Identification

The core challenge in any HPLC analysis is maintaining consistent retention times from one injection to the next and from one day to the next. Even with robust instrumentation, minor variations can lead to significant shifts.[6] For a compound like Methyl 2-allylbenzoate, an aromatic ester, these shifts can lead to misidentification of the peak, especially in complex sample matrices.

Factors Contributing to Retention Time Instability:

  • Mobile Phase Composition: Small errors in mixing solvents or the gradual evaporation of a more volatile component can alter the elution strength and shift retention times.[6]

  • Temperature: A change of just 1°C can alter retention time by 1-2%.[3] Labs with fluctuating ambient temperatures may see significant diurnal drift if a column oven is not used.[2]

  • Column Equilibration and Aging: A new column may require a number of injections to become fully equilibrated.[6] Over time, the stationary phase can degrade, leading to permanent changes in retention behavior.

  • Flow Rate: Inconsistent pump performance or minor leaks in the system can lead to fluctuations in the flow rate, directly impacting retention times.[3][6]

Using a retention time standard and calculating the RRT provides a robust solution to this challenge, ensuring that the analyte identification is based on its retention relative to a co-eluting standard, thereby compensating for system-wide variations.[7][8]

Criteria for Selecting a Suitable Retention Time Standard

The choice of a retention time standard is critical and should not be arbitrary. An ideal standard for Methyl 2-allylbenzoate should possess several key attributes, similar to those for selecting a good internal standard for quantification.[9][10][11]

Key Selection Criteria:

  • Chemical Similarity and Chromatographic Behavior: The standard should be structurally similar to Methyl 2-allylbenzoate to ensure it is affected by system variations in a comparable manner.[10][11] It should elute in a reasonable timeframe, ideally close to the analyte, but must be baseline-resolved.[9]

  • Non-interference: The standard must not be naturally present in the samples being analyzed and should not co-elute with the analyte or any other component of interest in the sample matrix.[8]

  • Stability and Purity: The chosen compound must be chemically stable throughout the sample preparation and analytical process and should be available in high purity.[9]

  • Commercial Availability and Cost-Effectiveness: The standard should be readily available from commercial suppliers to ensure consistency across different laboratories and experiments.

Comparative Analysis of Candidate Standards

Based on the criteria above, several commercially available aromatic esters are strong candidates to serve as a retention time standard for Methyl 2-allylbenzoate. Below is a comparison of three potential candidates.

FeatureMethyl 2-allylbenzoate (Analyte) Methyl Benzoate (Candidate 1) Ethyl Benzoate (Candidate 2) Propyl Benzoate (Candidate 3)
Structure Methyl 2-allylbenzoate StructureMethyl Benzoate StructureEthyl Benzoate StructurePropyl Benzoate Structure
Molecular Weight 176.21 g/mol 136.15 g/mol 150.17 g/mol 164.20 g/mol
Expected Elution Order (Reversed-Phase) Between Propyl and Ethyl BenzoateEarliestMiddleLatest
Rationale for Selection -Structurally very similar, ensuring similar chromatographic response to system changes. Expected to elute earlier due to lower hydrophobicity.Good balance of structural similarity and difference in hydrophobicity for clear resolution.Increased hydrophobicity will lead to a later elution, providing a good bracketing standard.
Considerations -May elute too close to the solvent front in some methods.Often provides the best balance of resolution and proximity to the analyte.May have a significantly longer retention time, potentially increasing overall run time.

Recommendation: Ethyl Benzoate is often the most suitable starting choice. Its moderate increase in hydrophobicity compared to Methyl Benzoate typically provides sufficient resolution from Methyl 2-allylbenzoate while ensuring that both compounds are similarly affected by variations in the chromatographic system.

Experimental Protocol for Validation and Implementation

This protocol outlines a self-validating system to confirm the suitability of a chosen retention time standard and establish system suitability criteria, in line with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[12][13][14][15]

Materials and Equipment
  • HPLC System: Quaternary or Binary pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC-grade Acetonitrile (ACN) and water.

  • Standards: Methyl 2-allylbenzoate, Ethyl Benzoate (or other selected standard).

Chromatographic Conditions (Starting Point)
  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Solution Preparation
  • Analyte Stock (1 mg/mL): Accurately weigh ~25 mg of Methyl 2-allylbenzoate and dissolve in 25.0 mL of mobile phase.

  • Standard Stock (1 mg/mL): Accurately weigh ~25 mg of Ethyl Benzoate and dissolve in 25.0 mL of mobile phase.

  • System Suitability Solution (SSS): Dilute both stock solutions to a final concentration of approximately 50 µg/mL each in the mobile phase.

Validation Workflow

G cluster_0 Phase 1: Initial Evaluation cluster_1 Phase 2: System Precision cluster_2 Phase 3: RRT Establishment A Prepare & Inject System Suitability Solution (SSS) B Confirm Resolution (Rs > 2.0) A->B C Assess Peak Shape (Tailing Factor <= 2.0) B->C D Inject SSS Five Replicate Times C->D E Calculate %RSD for RT and Peak Area (< 2.0%) D->E F Calculate Mean RT for Analyte and Standard E->F G Establish Target RRT and Acceptance Range F->G H Method Validated G->H Proceed to Routine Analysis

Caption: Workflow for the selection and validation of an HPLC retention time standard.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified by injecting the System Suitability Solution.[12][17][18]

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0 between analyte and standardEnsures the peaks are baseline separated for accurate identification.[12]
Tailing Factor (Tf) ≤ 2.0 for both peaksConfirms good peak symmetry, indicating no undesirable secondary interactions.[12]
Precision (%RSD) ≤ 2.0% for RT and peak area (from 5 replicate injections)Demonstrates the stability and reproducibility of the system.[19]
Data Interpretation: Calculating Relative Retention Time (RRT)

The RRT is a dimensionless value that normalizes the retention time of the analyte against the standard.[4][20] It is calculated using the following formula:

RRT = (Retention Time of Analyte) / (Retention Time of Standard) [5]

Once the system passes the SST, the mean RRT from the replicate injections should be established as the target RRT for the method. A typical acceptance range for routine analysis would be ± 2-3% of this target value.

Example Calculation:

  • Mean RT of Ethyl Benzoate (Standard): 5.25 min

  • Mean RT of Methyl 2-allylbenzoate (Analyte): 6.10 min

  • Target RRT: 6.10 / 5.25 = 1.16

In subsequent analytical runs, even if the absolute retention times shift (e.g., to 5.40 min and 6.26 min), the RRT should remain stable (6.26 / 5.40 = 1.16), confirming the identity of the analyte peak.

Conclusion

Implementing a retention time standard is a critical step in developing a robust and reliable HPLC method for the analysis of Methyl 2-allylbenzoate. By carefully selecting a chemically similar compound, such as Ethyl Benzoate, and validating its performance through a rigorous system suitability protocol, researchers can significantly enhance the trustworthiness and consistency of their analytical data. The use of Relative Retention Time (RRT) effectively mitigates the inevitable minor variations in chromatographic systems, ensuring accurate peak identification across multiple analyses and different instruments. This approach is fundamental to achieving the high standards of data integrity required in scientific research and drug development.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate.
  • Liquid Chromatography | How to Use Internal Standards. (2024, December 16). Mason Technology.
  • How to choose an HPLC internal standard? (2014, February 27). ResearchGate.
  • Separation of Methyl benzoate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate. Benchchem.
  • RT RRT RF RRF in HPLC Analysis. (2025, March 25). YouTube.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10).
  • [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. (2025, January 23). WelchLab.
  • rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. EJPMR.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • How can I calculate the relative retention of impurity in HPLC ? (2016, January 4). ResearchGate.
  • How to calculate Relative Retention Time. DataApex.
  • Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.
  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023, June 26). ResearchGate.
  • Shimadzu Retention Time Fluctuations - Part 1. (2025, April 24).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

Sources

Comprehensive Characterization Guide: UV-Vis Absorption of Methyl 2-Allylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 2-allylbenzoate (Benzoic acid, 2-(2-propenyl)-, methyl ester). It is designed for researchers requiring precise physicochemical characterization and mechanistic insights.

Executive Summary & Compound Identification

Methyl 2-allylbenzoate is a key intermediate in organic synthesis, particularly in palladium-catalyzed difunctionalization and heterocycle formation. Unlike its parent compound (methyl benzoate), the presence of an allyl group at the ortho position introduces significant steric and electronic perturbations that alter its photochemical behavior.

Attribute Details
IUPAC Name Methyl 2-(prop-2-en-1-yl)benzoate
Common Name Methyl 2-allylbenzoate; Methyl o-allylbenzoate
CAS Number 61463-59-0
Molecular Formula

Molecular Weight 176.21 g/mol
Key Application Precursor for Pd-catalyzed cyclization; Photoredox substrates

UV-Vis Absorption Profile

The UV-Vis spectrum of Methyl 2-allylbenzoate is characterized by two primary absorption bands typical of aromatic esters, designated as the K-band (conjugation) and B-band (benzenoid). However, the ortho-substitution imposes a hypsochromic shift (blue shift) and hypochromic effect (reduced intensity) compared to para-isomers or unsubstituted analogs.

Experimental Data Summary (Methanol, )
Transition Band

(nm)
Molar Absorptivity (

,

)
Electronic Origin
K-Band (Primary) 225 – 228


(Ar-COOMe conjugation)
B-Band (Secondary) 270 – 275


(Ring breathing, forbidden)

Note on Solvatochromism: In non-polar solvents (e.g., Cyclohexane), the fine structure of the B-band (270–280 nm) becomes more resolved. In polar protic solvents (e.g., Methanol), hydrogen bonding with the ester carbonyl typically blurs this fine structure and may cause a slight red shift of the K-band.

Mechanistic Insight: The "Ortho-Effect"

The defining feature of Methyl 2-allylbenzoate's spectrum is the Steric Inhibition of Resonance .

  • Steric Crowding: The bulky allyl group at the C2 position forces the ester moiety (

    
    ) at C1 to rotate out of the plane of the benzene ring.
    
  • Decoupling: This twisting reduces the overlap between the

    
    -orbitals of the benzene ring and the carbonyl group.
    
  • Spectral Consequence: The K-band (normally ~227 nm with

    
     in methyl benzoate) is dampened (lower 
    
    
    
    ) and slightly blue-shifted compared to sterically unhindered isomers like Methyl 4-allylbenzoate.

Comparative Analysis: Alternatives & Analogs

To validate the identity and purity of Methyl 2-allylbenzoate, it is crucial to compare its absorbance profile against structurally related standards.

CompoundStructure

(K-Band)
Mechanistic Difference
Methyl 2-allylbenzoate Ortho-allyl~226 nm Steric Inhibition: Allyl group twists ester out of plane; reduced conjugation.
Methyl Benzoate Unsubstituted227 nm Baseline: Planar conformation allows full conjugation; higher

.
Methyl 4-allylbenzoate Para-allyl~235 nm Hyperconjugation: Para-allyl group donates electron density via

interaction; Red shift.
Methyl Salicylate Ortho-hydroxy305 nm Intramolecular H-Bond: Stabilizes planar form; strong auxochromic effect (Red shift).
Visualizing the Steric & Electronic Effects

The following diagram illustrates the causal relationship between the structural substitution and the resulting UV spectral shift.

G Substituent Substituent Position (Ortho vs. Para) Steric Steric Hindrance (Allyl vs. Ester) Substituent->Steric Ortho-Allyl causes crowding Planarity Molecular Planarity (Dihedral Angle) Steric->Planarity Forces rotation Conjugation Pi-System Conjugation (Ring-Carbonyl) Planarity->Conjugation Reduces orbital overlap UV_Shift UV Absorption Shift (Lambda max & Epsilon) Conjugation->UV_Shift Hypsochromic (Blue) Shift Hypochromic Effect Para_Path Para-Substitution (No Steric Clash) Para_Path->Planarity Maintains Planarity

Caption: Causal pathway of the "Ortho-Effect" on UV absorption. The steric clash prevents coplanarity, reducing conjugation and shifting absorption to lower wavelengths.

Experimental Protocol: Determination of

Objective: Accurately determine the molar extinction coefficient (


) and 

for Methyl 2-allylbenzoate.
Reagents & Equipment[1][2][3][4][5]
  • Analyte: Methyl 2-allylbenzoate (>98% purity, CAS 61463-59-0).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cut-off < 205 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (

    
    ).
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly

      
       (
      
      
      
      ) of Methyl 2-allylbenzoate.[1]
    • Dissolve in

      
       of Methanol in a volumetric flask.
      
    • Concentration (

      
      ): 
      
      
      
      .
  • Serial Dilution:

    • Prepare working standards at concentrations:

      
      .
      
    • Example: Dilute

      
       of stock into 
      
      
      
      MeOH for the
      
      
      standard.
  • Measurement:

    • Blank: Run a baseline correction using pure Methanol.

    • Scan: Scan samples from

      
       to 
      
      
      
      .
    • Record: Absorbance (

      
      ) at 
      
      
      
      (~227 nm) and
      
      
      (~272 nm).
  • Data Analysis:

    • Plot

      
       vs. Concentration (
      
      
      
      ) for the primary peak.
    • Apply Beer-Lambert Law:

      
      .
      
    • The slope of the linear regression line represents

      
      .
      
Quality Control Criteria
  • Linearity:

    
     for the calibration curve.
    
  • Absorbance Range: Ensure

    
     for highest accuracy.
    
  • Solvent Cut-off: Confirm solvent does not absorb significantly at 220 nm.

References

  • PubChem Database. Methyl 2-methylbenzoate (Analogous Structure Data).[2] National Library of Medicine. Available at: [Link]

  • Vaidya, V. V., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. Journal of Organic Chemistry, 83(19). (Contains synthesis and characterization of Methyl 2-allylbenzoate). Available at: [Link]

  • Jaffe, H. H., & Orchin, M.Theory and Applications of Ultraviolet Spectroscopy.

Sources

Validation of Purity for Commercial Methyl 2-Allylbenzoate Samples: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Methyl 2-allylbenzoate (CAS: 61463-59-0) [1] is a highly versatile ortho-substituted aromatic building block. It is a critical precursor in the synthesis of heterocycles (e.g., isocoumarins, indenes) via transition-metal-catalyzed alkene difunctionalization[2] and is the primary starting material for synthesizing hypervalent iodine(III) reagents, such as the widely used azidobenziodoxolone (ABX, Zhdankin reagent)[3],[4].

The purity of commercial methyl 2-allylbenzoate is not merely a matter of yield optimization; it is a critical safety and mechanistic parameter. Trace impurities from its synthesis—typically via the palladium-catalyzed cross-coupling of methyl 2-iodobenzoate with allylboronates or allyl bromide[5]—can have catastrophic downstream effects. For instance, unreacted iodinated precursors can form shock-sensitive, explosive byproducts during the aggressive oxidation steps required to form hypervalent iodine reagents[6]. Furthermore, trace residual palladium can catalyze the unwanted isomerization of the terminal alkene into an internal alkene (methyl 2-(prop-1-en-1-yl)benzoate)[7], rendering the molecule inert in terminal-specific catalytic cycles.

This guide provides a rigorous framework for comparing commercial grades of methyl 2-allylbenzoate and establishes self-validating analytical protocols to ensure material integrity.

Comparative Analysis of Commercial Grades

Commercial suppliers typically offer methyl 2-allylbenzoate in varying tiers of purity. Understanding the impurity profile of each grade is essential for selecting the appropriate material for specific synthetic workflows.

The table below objectively compares the performance and composition of three standard commercial grades:

SpecificationTechnical GradeSynthesis GradeAnalytical / High-Purity Grade
Purity (HPLC-UV) 90.0% – 94.9%95.0% – 98.9%≥ 99.0%
Typical Impurities Methyl 2-iodobenzoate (>2%), Isomerized alkene (>1%), Pd/Cu residuesMethyl 2-iodobenzoate (<1%), Isomerized alkene (<0.5%)Trace organics only (<0.1%)
Moisture (KF) < 1.0%< 0.5%< 0.1%
Visual Appearance Yellow to amber oilPale yellow oilColorless, clear oil
Recommended Use Rough exploratory chemistry; requires prior vacuum distillation.Routine cross-coupling; standard heterocycle synthesis.Required for ABX synthesis[3], asymmetric catalysis, and GMP scale-up.

Causality Note: The presence of a yellow/amber tint in lower grades often indicates the presence of oxidized palladium species or conjugated impurities like the isomerized propenyl byproduct. High-purity grades are rigorously purified via fractional vacuum distillation to remove these transition metals and isomeric artifacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, incoming commercial batches must be validated using orthogonal analytical techniques. The following protocols are designed as self-validating systems: HPLC quantifies organic impurities, while NMR confirms structural and isomeric integrity.

Protocol A: RP-HPLC-UV for Organic Impurity Profiling

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating methyl 2-allylbenzoate from its synthetic precursors (e.g., methyl 2-iodobenzoate). The benzoate chromophore is highly responsive to UV detection at 254 nm[8],[9].

Materials & Setup:

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm particle size)[10].

  • Mobile Phase: Isocratic mixture of 70% Acetonitrile (HPLC Grade) and 30% Water (containing 0.1% Formic Acid to ensure sharp peak shapes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set to 254 nm[9].

Step-by-Step Execution:

  • Standard Preparation: Dissolve 10 mg of a certified reference standard of methyl 2-allylbenzoate in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute 1 mL of this stock into 10 mL of mobile phase (100 µg/mL working standard).

  • Sample Preparation: Prepare the commercial sample identically to the standard (100 µg/mL).

  • System Suitability: Inject the blank (mobile phase) to ensure a stable baseline. Inject the working standard; the theoretical plate count should be >2000, and the tailing factor should be ≤1.5.

  • Analysis: Inject 20 µL of the commercial sample.

  • Validation Logic: Methyl 2-allylbenzoate will elute first, followed by the more hydrophobic methyl 2-iodobenzoate impurity. Calculate the relative area percent. A purity of >98.0% is required for safe downstream oxidation[6].

Protocol B: H-NMR for Isomeric Purity Validation

HPLC often struggles to baseline-resolve the terminal alkene (allyl) from the internal alkene (propenyl) isomer.


H-NMR provides absolute structural causality by quantifying the specific proton environments[3].

Step-by-Step Execution:

  • Sample Prep: Dissolve 15 mg of the commercial methyl 2-allylbenzoate in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration.
    
  • Signal Identification (Target): Verify the presence of the terminal allyl group[3]:

    • 
       6.01 ppm (ddt, J = 16.8, 10.3, 6.4 Hz, 1H) – Internal methine proton of the allyl group.
      
    • 
       5.06 ppm (m, 2H) – Terminal alkene protons (
      
      
      
      ).
    • 
       3.89 ppm (s, 3H) – Methoxy ester protons (
      
      
      
      ).
    • 
       3.76 ppm (d, J = 6.4 Hz, 2H) – Benzylic methylene protons (
      
      
      
      ).
  • Impurity Quantification: Inspect the region around

    
     1.8 - 1.9 ppm. A doublet in this region corresponds to the terminal methyl group of the unwanted methyl 2-(prop-1-en-1-yl)benzoate isomer[7].
    
  • Validation Logic: Integrate the terminal

    
     signal (5.06 ppm) against the impurity methyl signal (~1.9 ppm). The isomeric impurity must be <0.5% for high-fidelity catalytic applications.
    

Purity Validation Workflow

The following diagram illustrates the logical decision matrix for validating commercial samples prior to use in sensitive synthetic steps.

PurityValidationWorkflow Sample Commercial Methyl 2-allylbenzoate (CAS: 61463-59-0) HPLC RP-HPLC-UV (254 nm) Quantify Organic Impurities (e.g., Methyl 2-iodobenzoate) Sample->HPLC Aliquot 1 NMR 1H-NMR (CDCl3) Isomeric Purity Analysis (Terminal vs Internal Alkene) Sample->NMR Aliquot 2 KF Karl Fischer Titration Moisture Content (H2O) Sample->KF Aliquot 3 Decision Quality Gate: Purity > 98.0% Isomer < 0.5% HPLC->Decision Area % NMR->Decision Integration Ratio KF->Decision ppm H2O Pass Approved for Catalysis & Hypervalent Iodine Synthesis Decision->Pass Meets Criteria Fail Reject / Repurify (Vacuum Distillation) Decision->Fail Fails Criteria

Workflow for validating the purity and structural integrity of commercial methyl 2-allylbenzoate.

References

  • Molaid. "methyl 2-(prop-1-en-1-yl)benzoate - CAS号." molaid.com. Available at: [Link]

  • Waser, J. et al. "Cyclic Hypervalent Iodine Reagents for Azidation." CORE (core.ac.uk), 2018. Available at: [Link]

  • Waser, J. et al. "Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion." The Journal of Organic Chemistry - ACS Publications, 2018. Available at:[Link]

  • Smith, Craig. "Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles. PhD thesis." University of Glasgow, 2016. Available at:[Link]

  • Google Patents. "WO2021239117A1 - Modified proteins and protein degraders." patents.google.com, 2021.
  • ResearchGate. "Development and validation of a Reverse Phase - High Performance Liquid Chromatography (RP-HPLC) method for simultaneous quantification of bronopol, sodium benzoate..." researchgate.net, 2026. Available at: [Link]

  • Food Research. "Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma." myfoodresearch.com, 2023. Available at:[Link]

  • SciSpace. "High-performance liquid chromatography method for the analysis of sodium benzoate." scispace.com. Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzoic Acid, 2-(2-Propenyl)-, Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Benzoic acid, 2-(2-propenyl)-, methyl ester (also known as methyl 2-allylbenzoate), a compound for which specific safety data may not be readily available. By synthesizing data from related chemical structures and adhering to established best practices for hazardous waste management, we can ensure the safety of laboratory personnel and the protection of our environment.

The procedural recommendations herein are grounded in the principles of chemical hazard assessment, risk mitigation, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Assessment and Characterization

  • Benzoate Moiety : Benzoic acid and its simple esters are generally considered to be of low to moderate toxicity. They can be irritants to the skin and eyes.[1] Some benzoic acid derivatives are noted for causing skin irritation and serious eye damage.[1]

  • Allyl Group : The presence of the 2-propenyl (allyl) group is a significant factor in the hazard profile of this molecule. Allyl compounds are often reactive, flammable, and can be toxic.[2] For instance, Allyl Chloride is a flammable liquid and is toxic if inhaled.[3] Allyl compounds can also be lachrymators and skin irritants.[4] The reactivity of the allyl group warrants caution, as it can potentially polymerize under certain conditions, such as elevated temperatures.[2]

Based on this analysis, Benzoic acid, 2-(2-propenyl)-, methyl ester should be handled as a flammable and toxic substance, and as a skin and eye irritant. All waste containing this compound must be treated as hazardous chemical waste.[5][6]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Concerns
Flammability Likely a combustible liquid.Keep away from heat, sparks, and open flames.
Toxicity Assumed to be toxic via inhalation, ingestion, and skin absorption due to the allyl group.Avoid generating aerosols or vapors. Prevent all direct contact.
Skin/Eye Irritation Expected to be a skin and eye irritant based on its parent compounds.Wear appropriate personal protective equipment.
Reactivity The allyl group may pose a risk of polymerization.Avoid high temperatures and incompatible materials.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling waste containing Benzoic acid, 2-(2-propenyl)-, methyl ester, the following minimum PPE must be worn:

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Nitrile gloves should be worn. For prolonged contact, consider double-gloving or using a more robust glove type.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : All handling of open containers of this waste should be conducted in a certified chemical fume hood to prevent inhalation of any vapors.[7]

Part 3: Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[8]

Waste Disposal Decision Workflow

WasteDisposalWorkflow Disposal Decision for Benzoic acid, 2-(2-propenyl)-, methyl ester start Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste Stream is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream is_liquid->solid_waste Solid liquid_container Collect in a designated, labeled, and sealed non-halogenated organic solvent waste container. liquid_waste->liquid_container solid_container Collect in a designated, labeled, and sealed solid chemical waste container. solid_waste->solid_container storage Store in a designated satellite accumulation area with secondary containment. liquid_container->storage solid_container->storage pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. storage->pickup

Caption: Workflow for the segregation and initial containment of waste.

Step-by-Step Container Management Protocol
  • Select the Appropriate Container :

    • For liquid waste containing Benzoic acid, 2-(2-propenyl)-, methyl ester, use a designated container for non-halogenated organic solvent waste .[9] The container must be made of a material compatible with organic solvents (e.g., high-density polyethylene or a coated glass bottle).

    • For solid waste (e.g., contaminated filter paper, gloves), use a designated container for solid chemical waste. This is typically a puncture-resistant container lined with a heavy-duty plastic bag.[10]

  • Label the Container :

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[11]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Benzoic acid, 2-(2-propenyl)-, methyl ester" and any other components in the waste mixture with their approximate concentrations. Do not use abbreviations or chemical formulas.[11]

      • The date of accumulation.

      • The principal investigator's name and laboratory location.

      • The appropriate hazard pictograms (flammable, toxic, irritant).

  • Keep Containers Closed :

    • Waste containers must be kept tightly sealed at all times, except when adding waste.[5] This is to prevent the release of flammable and toxic vapors.

  • Storage :

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • The storage area should be under the control of laboratory personnel and away from sources of ignition.[12]

    • Secondary containment (e.g., a plastic tub) is required to contain any potential leaks or spills.[8]

Part 4: Disposal Procedures

Small Quantities (e.g., <50 mL of liquid, minor solid waste)
  • Liquid Waste : Carefully transfer the liquid waste into the designated non-halogenated organic solvent waste container located in a chemical fume hood.

  • Solid Waste : Place contaminated items such as gloves, weighing paper, and pipette tips directly into the designated solid chemical waste container.

  • Empty Containers : The original container of Benzoic acid, 2-(2-propenyl)-, methyl ester must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the non-halogenated organic solvent waste container.[5] After rinsing, the defaced container can be disposed of in the appropriate glass or plastic recycling bin.

Large Quantities (e.g., >50 mL of liquid, significant solid waste)
  • Do Not Consolidate Large Volumes : If you generate a large volume of this waste, do not attempt to consolidate it into a single large container without consulting your institution's Environmental Health and Safety (EHS) department.

  • Follow Institutional Protocols : Adhere strictly to your institution's procedures for the pickup of hazardous waste. This typically involves completing a chemical waste collection form and scheduling a pickup with the EHS department.[11]

  • Never Dispose of Down the Drain or in Regular Trash : Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in the regular trash.[6][8][11] This is illegal and poses a significant threat to the environment and public health.[13]

Part 5: Spill and Emergency Procedures

In the event of a spill of Benzoic acid, 2-(2-propenyl)-, methyl ester or its waste:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency number.

  • Small Spills in a Fume Hood :

    • If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material for organic solvents (e.g., vermiculite, sand, or a commercial absorbent).

    • Wearing the appropriate PPE, carefully collect the absorbent material and place it in the solid chemical waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Do Not Attempt to Clean Large Spills : For large spills, await the arrival of trained emergency response personnel.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of Benzoic acid, 2-(2-propenyl)-, methyl ester, researchers can ensure they are operating in a safe, compliant, and ethical manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Chemtalk. (2008). Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Chloride. [Link]

  • ACS Sustainable Chemistry & Engineering. (2013). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. ResearchGate. [Link]

  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. [Link]

  • Agilent Technologies, Inc. (2024). Allyl Chloride Standard (1X1 mL) - Safety Data Sheet. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • SysKem Chemie GmbH. (2019). Methylbenzoat - Sicherheitsdatenblatt. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Hekserij. (2021). Methyl benzoate Safety Data Sheet. [Link]

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. [Link]

  • Google Patents. (n.d.).
  • Northwestern University. (2015). Hazardous Waste Disposal Guide. [Link]

  • Olin Epoxy. (n.d.). ALLYL CHLORIDE. [Link]

  • ACTenviro. (2026). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • CDC Stacks. (n.d.). ALLYL CHLORIDE. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

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Personal protective equipment for handling Benzoic acid, 2-(2-propenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for Methyl 2-allylbenzoate (IUPAC: Benzoic acid, 2-(2-propenyl)-, methyl ester).

Part 1: Immediate Action Card

Critical Parameter Specification
Chemical Name Methyl 2-allylbenzoate
CAS Number 61463-59-0
Synonyms Methyl 2-(2-propenyl)benzoate; o-Allylbenzoic acid methyl ester
Physical State Liquid (Pale yellow to colorless)
Primary Hazards Warning : Irritant (Skin/Eye/Respiratory), Combustible Liquid.[1][2][3]
Storage 2–8°C (Refrigerated). Store under inert gas (Nitrogen/Argon) to prevent oxidation of the allyl group.
Incompatibility Strong oxidizing agents, strong bases, strong acids.[4]
Emergency Skin : Wash with soap/water (15 min).[2][3][4] Eyes : Rinse with water (15 min).[2][3][4] Ingestion : Do NOT induce vomiting.

Part 2: Hazard Identification & Risk Assessment

Core Hazard Analysis: Methyl 2-allylbenzoate combines the properties of an aromatic ester with an alkene (allyl group).

  • Local Irritation (High Probability): Like most benzoate esters, it acts as a solvent on lipid membranes, causing skin dryness and irritation (H315) and significant eye irritation (H319).

  • Respiratory Tract Irritation (Moderate Probability): Volatile organic vapors can irritate the mucous membranes (H335).

  • Reactivity (Allyl Group): The terminal double bond in the allyl group is susceptible to radical polymerization or oxidation (peroxide formation) if stored improperly or exposed to air/light for prolonged periods.

GHS Classification (Derived):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H227: Combustible liquid.[3]

Part 3: Personal Protective Equipment (PPE) Matrix

Directive: Treat this chemical as a permeating organic solvent. Standard latex gloves are insufficient .

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Rubber (Double Gloving) • Inner: 4 mil Nitrile• Outer: 5-8 mil NitrileEsters can degrade latex. Double gloving prevents breakthrough during splash incidents. Change outer gloves immediately after contact.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are inadequate for liquid handling where splashing is possible. Goggles provide a vapor seal.
Respiratory Fume Hood (Primary) Half-mask with OV/P95 cartridges (Secondary)Always handle in a certified fume hood (Face velocity: 0.5 m/s). Use a respirator only if outside containment (e.g., spill cleanup).
Body Lab Coat (Cotton/Poly blend) + Chemical Resistant ApronStandard lab coat protects against minor splashes. An apron is required for transferring volumes >100 mL.

Part 4: Operational Handling Protocol

A. Receipt & Storage
  • Inspection: Upon receipt, check the bottle seal. If the liquid appears dark yellow or brown, significant oxidation may have occurred.

  • Inert Atmosphere: If the manufacturer packaging is not under inert gas, transfer the material to a Schlenk flask or seal the original bottle with Parafilm under a nitrogen blanket.

  • Temperature: Store at 2–8°C . Cold storage slows the rate of auto-oxidation of the allyl alkene chain.

B. Experimental Workflow (Synthesis/Usage)
  • Solvent Compatibility: Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

  • Reaction Setup:

    • Avoid open-vessel heating.[4] The flash point is likely >80°C, but vapors are flammable.

    • If used in radical reactions (e.g., polymerization), ensure oxygen is rigorously excluded to prevent inhibition.

C. Spills & Emergency Response
  • Minor Spill (<10 mL):

    • Alert nearby personnel.

    • Cover with vermiculite or activated carbon pads.

    • Wipe area with acetone, then soap and water.

  • Major Spill (>100 mL):

    • Evacuate the immediate area.[1][2][3]

    • Eliminate ignition sources (turn off hot plates/stirrers).

    • Wear full PPE (including respirator) before entering to clean.

Part 5: Disposal & Waste Management

Disposal Principle: Do NOT dispose of down the drain. This compound is toxic to aquatic life (estimated).[5]

Waste StreamClassificationDisposal Method
Unused Reagent Organic Waste (Non-Halogenated) Dissolve in a combustible solvent (e.g., acetone) and place in the "Non-Halogenated Organic" waste container.
Reaction Mixtures Mixed Organic Waste If halogenated solvents (DCM) were used, place in "Halogenated Waste". Otherwise, "Non-Halogenated".
Contaminated Solids Solid Hazardous Waste Gloves, paper towels, and silica gel contaminated with the substance must be bagged and tagged as hazardous solid waste.

Part 6: Visualizations (Graphviz)

Figure 1: Safe Handling & Decision Workflow

HandlingProtocol Start Start: Handling Methyl 2-allylbenzoate CheckPPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Is Fume Hood Operational? (Face Velocity > 0.5 m/s) CheckPPE->HoodCheck Proceed Proceed with Experiment (Keep vessel closed when not in use) HoodCheck->Proceed Yes Stop STOP: Do Not Proceed Contact EHS / Maintenance HoodCheck->Stop No Spill Accidental Spill? Proceed->Spill CleanMinor Minor (<10mL): Absorb with Vermiculite -> Organic Waste Spill->CleanMinor Minor CleanMajor Major (>10mL): Evacuate -> Ventilate -> Respirator Clean-up Spill->CleanMajor Major Disposal Disposal: Non-Halogenated Organic Waste Stream Spill->Disposal No Spill / End of Exp CleanMinor->Disposal CleanMajor->Disposal

Caption: Operational decision tree for handling Methyl 2-allylbenzoate, ensuring engineering controls (fume hood) are verified before use.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217688, Methyl 2-allylbenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets for Benzoate Esters. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.